molecular formula C27H48O B1245900 Cholestan-3-ol

Cholestan-3-ol

Cat. No.: B1245900
M. Wt: 388.7 g/mol
InChI Key: QYIXCDOBOSTCEI-BPAAZKTESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A cholesterol derivative found in human feces, gallstones, eggs, and other biological matter.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21?,22+,23-,24+,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIXCDOBOSTCEI-BPAAZKTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859347
Record name Cholestan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27409-41-2
Record name Cholestan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cholestan-3-ol Stereoisomers: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestan-3-ol, a saturated derivative of cholesterol, exists in multiple stereoisomeric forms, primarily differing in the stereochemistry at the C3 hydroxyl group and the A/B ring junction (C5). These subtle structural variations, particularly between the planar 5α- and bent 5β-configurations, lead to profound differences in their metabolic fates and biological activities. This technical guide provides a comprehensive overview of the key this compound stereoisomers, their distinct roles in lipid metabolism, and their interactions with critical regulatory pathways, including nuclear receptors like the Liver X Receptor (LXR). We present available quantitative data, detail relevant experimental methodologies, and visualize key metabolic and signaling pathways to offer a thorough resource for professionals in biomedical research and drug development.

Introduction to this compound Stereoisomers

The core structure of this compound features a tetracyclic steroid nucleus and a C8 side chain. The critical stereochemical variations arise from the orientation of the hydroxyl group at the C3 position (α- or β-epimers) and the fusion of the A and B rings (5α- or 5β-isomers). This results in four primary stereoisomers:

  • 5α-Cholestan-3β-ol (Cholestanol): Characterized by a trans-fused A/B ring system, resulting in a relatively flat, planar molecule. It is a minor component of sterols in healthy humans but accumulates to pathological levels in the genetic disorder cerebrotendinous xanthomatosis (CTX).

  • 5β-Cholestan-3β-ol (Coprostanol): Features a cis-fused A/B ring system, giving the molecule a bent shape. It is a major fecal sterol produced from cholesterol by gut microbiota and is poorly absorbed.

  • 5α-Cholestan-3α-ol (Epicholestanol): The 3α-epimer of cholestanol (B8816890).

  • 5β-Cholestan-3α-ol (Epicoprostanol): The 3α-epimer of coprostanol, also a product of microbial metabolism in the gut.

The distinct three-dimensional shapes of these isomers are fundamental to their differential biological activities, particularly their ability to interact with enzyme active sites and receptor ligand-binding pockets.

Comparative Biological Activity

The biological effects of this compound stereoisomers are most clearly distinguished by their metabolic pathways and impact on systemic cholesterol homeostasis.

5α-Cholestan-3β-ol (Cholestanol): A Key Player in Pathophysiology

Cholestanol is endogenously synthesized from cholesterol. While present at low levels normally, its accumulation is pathognomonic for Cerebrotendinous Xanthomatosis (CTX), an autosomal recessive disorder caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase.[1][2]

A critical distinction from cholesterol is its effect on cholesterol biosynthesis. Studies in rats have shown that dietary administration of cholestanol, unlike cholesterol, fails to exert feedback inhibition on the rate-limiting enzyme HMG-CoA reductase.[3] In fact, cholestanol feeding was associated with a 2.6-fold increase in HMG-CoA reductase activity.[3] This lack of feedback control contributes to its accumulation in CTX. The primary mechanism for cholestanol accumulation in the brain in CTX is believed to involve the transport of the bile acid precursor 7α-hydroxy-4-cholesten-3-one across the blood-brain barrier, followed by its intracellular conversion to cholestanol.[4][5]

5β-Cholestan-3β-ol (Coprostanol): A Product of Gut Microbiota with Hypocholesterolemic Implications

Coprostanol is not significantly synthesized by human enzymes but is formed by the microbial reduction of cholesterol in the colon. Its bent 5β configuration makes it significantly less absorbable by the human intestine compared to cholesterol.[6] This bioconversion effectively removes cholesterol from the absorbable pool, contributing to a reduction in serum cholesterol levels. The conversion of cholesterol to coprostanol is a key mechanism by which certain probiotics may exert a hypocholesterolemic effect.[6]

Interaction with Nuclear Receptors and Signaling Pathways

The structural differences between this compound stereoisomers strongly suggest differential interactions with nuclear receptors that regulate lipid metabolism, such as the Liver X Receptors (LXRα and LXRβ) and the Farnesoid X Receptor (FXR).

Liver X Receptors (LXRs)

LXRs are activated by oxidized cholesterol derivatives (oxysterols) and function as master regulators of cholesterol homeostasis, promoting reverse cholesterol transport by upregulating genes like ABCA1 and ABCG1.[7][8] The planar geometry of 5α-steroids is generally more compatible with the ligand-binding pockets of nuclear receptors compared to the bent 5β-isomers. While direct, high-affinity binding of simple this compound stereoisomers to LXRs has not been extensively quantified, it is hypothesized that oxidized derivatives of cholestanol, such as 6-ketocholestanol, may act as LXR modulators.[9] The activation of LXR signaling represents a plausible mechanism through which cholestanol metabolites could influence cellular cholesterol efflux pathways.

Key Signaling & Metabolic Pathways

Two well-defined pathways involving this compound stereoisomers are the microbial conversion of cholesterol to coprostanol and the pathological accumulation of cholestanol in CTX.

Gut bacteria convert cholesterol into the poorly absorbed coprostanol via two main proposed routes: an indirect pathway involving ketone intermediates and a direct reduction pathway.

G Cholesterol Cholesterol (5-cholesten-3β-ol) Cholestenone 4-Cholesten-3-one Cholesterol->Cholestenone Oxidation / Isomerization (Indirect Pathway) Coprostanol Coprostanol (5β-cholestan-3β-ol) Cholesterol->Coprostanol Direct Reduction Pathway Coprostanone 5β-Cholestan-3-one Cholestenone->Coprostanone 5β-reduction Coprostanone->Coprostanol 3β-reduction

Microbial conversion pathways of cholesterol to coprostanol in the gut.

In CTX, a deficiency in sterol 27-hydroxylase leads to an accumulation of bile acid precursors. One key precursor, 7α-hydroxy-4-cholesten-3-one, readily crosses the blood-brain barrier and is subsequently metabolized within brain cells to cholestanol, leading to neurological damage.[4]

G cluster_blood Bloodstream cluster_brain Brain Cell (Neuron/Glia) BilePrecursor 7α-hydroxy-4-cholesten-3-one (Bile Acid Precursor) IntraPrecursor 7α-hydroxy-4-cholesten-3-one BilePrecursor->IntraPrecursor Crosses Blood-Brain Barrier Cholestanol Cholestanol (5α-cholestan-3β-ol) IntraPrecursor->Cholestanol Intracellular Conversion (Reduction) Accumulation Xanthoma Formation & Neurological Damage Cholestanol->Accumulation Accumulation

Pathway of cholestanol accumulation in the brain in CTX.

Quantitative Data Summary

Direct comparative data on the potency (e.g., EC₅₀, Kᵢ) of this compound stereoisomers on nuclear receptors is limited in the public domain. The following tables summarize available quantitative and semi-quantitative data regarding their metabolism and biological effects.

Table 1: Comparative Properties and Metabolic Effects of Cholestanol and Coprostanol

Feature5α-Cholestan-3β-ol (Cholestanol)5β-Cholestan-3β-ol (Coprostanol)Reference(s)
A/B Ring Fusion Trans (Planar)Cis (Bent)[9]
Primary Source Endogenous synthesis from cholesterolMicrobial conversion of cholesterol in gut[1][6]
Intestinal Absorption Less efficient than cholesterolPoorly absorbed[3][6]
Effect on HMG-CoA Reductase No feedback inhibition; activity increased 2.6-fold with feedingNot applicable (not absorbed systemically)[3]
Pathological Relevance Accumulates in Cerebrotendinous Xanthomatosis (CTX)Considered non-pathological; contributes to cholesterol excretion[1][2]

Table 2: Biological Activity of an Oxidized Cholestanol Derivative

CompoundBiological Target / AssayEffectQuantitative MetricReference(s)
3β,5α,6β-CholestanetriolATP-binding cassette transporter G1 (ABCG1)Physiological substrateAccumulates >100-fold in lungs of Abcg1-/- mice[10]

Experimental Protocols

Protocol for LXR Luciferase Reporter Transactivation Assay

This cell-based assay is used to determine if a test compound can activate the LXR signaling pathway, leading to the expression of a reporter gene (luciferase).

Workflow Diagram

G A 1. Cell Culture (e.g., HEK293T, HepG2) B 2. Transient Transfection - LXR Expression Vector - RXR Expression Vector - LXRE-Luciferase Reporter A->B C 3. Compound Treatment Incubate cells with this compound stereoisomers at various concentrations B->C D 4. Cell Lysis & Reagent Addition Lyse cells and add luciferase substrate C->D E 5. Luminescence Measurement Quantify light output, proportional to LXR activation D->E F 6. Data Analysis Calculate EC₅₀ values E->F

Workflow for an LXR Reporter Gene Transactivation Assay.

Methodology:

  • Cell Culture: Plate host cells (e.g., HEK293T or HepG2) in 24- or 96-well plates and grow to 70-80% confluency.

  • Transfection: Co-transfect cells with three plasmids:

    • An expression vector for the desired LXR isoform (LXRα or LXRβ).

    • An expression vector for its heterodimer partner, Retinoid X Receptor (RXR).

    • A reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a luciferase gene. A transfection reagent (e.g., FuGENE® 6) is used to introduce the plasmids into the cells.

  • Compound Incubation: After 24 hours, replace the medium with fresh medium containing the test this compound stereoisomer at a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., T0901317, a synthetic LXR agonist). Incubate for 18-24 hours.

  • Lysis and Luminescence Reading: Wash the cells with PBS, then lyse them with a suitable lysis buffer. Add luciferase assay reagent to the lysate, which contains the substrate (luciferin).

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content to account for differences in transfection efficiency and cell number. Plot the normalized activity against the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.

Protocol for Quantification of Cholestanols by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation and quantification of sterols in biological samples.

Methodology:

  • Internal Standard Addition: Add an internal standard (e.g., epicoprostanol (B1214048) or deuterated cholestanol) to the biological sample (e.g., serum, tissue homogenate) to correct for extraction losses.

  • Saponification: Hydrolyze the sterol esters by heating the sample with alcoholic potassium hydroxide (B78521) (KOH). This converts both free and esterified sterols to their free form.

  • Extraction: After cooling, extract the non-saponifiable lipids (including the sterols) into an organic solvent such as hexane (B92381) or diethyl ether.

  • Derivatization: Evaporate the organic solvent and derivatize the sterols to make them more volatile for GC analysis. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation. The different this compound stereoisomers will have distinct retention times. The eluting compounds are ionized and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Quantification: Construct a standard curve using known amounts of authentic this compound standards. The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

The stereochemistry of this compound is a critical determinant of its biological activity. The planar 5α-cholestanol and the bent 5β-coprostanol exhibit divergent metabolic fates and effects on cholesterol homeostasis. While cholestanol accumulation is clearly linked to the pathology of CTX, coprostanol represents a beneficial endpoint of cholesterol metabolism by gut flora.

The precise interactions of these stereoisomers with nuclear receptors like LXR remain an area requiring further investigation. The lack of comprehensive, direct comparative quantitative data highlights a significant knowledge gap. Future research employing high-throughput screening of this compound isomers and their oxidized metabolites against a panel of nuclear receptors is warranted. Such studies would provide crucial EC₅₀ and binding affinity data, clarifying their mechanisms of action and paving the way for the potential development of novel, stereochemically-defined therapeutic agents for metabolic disorders.

References

5α-cholestan-3β-ol vs 5β-cholestan-3α-ol function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Functions of 5α-cholestan-3β-ol and 5β-cholestan-3α-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5α-cholestan-3β-ol (also known as cholestanol (B8816890) or dihydrocholesterol) and 5β-cholestan-3α-ol (also known as epicoprostanol) are stereoisomers of fully saturated cholesterol derivatives. These molecules, while structurally similar, exhibit distinct biological functions and are associated with different physiological and pathophysiological processes. This technical guide provides a comprehensive overview of their core functions, biosynthesis, and analytical methodologies, with a focus on providing actionable information for research and drug development.

Biosynthesis and Metabolism

The primary pathway for the synthesis of 5α-cholestan-3β-ol in humans is through the reduction of cholesterol.[1][2] This process is particularly relevant in the context of Cerebrotendinous Xanthomatosis (CTX), a rare genetic disorder characterized by the accumulation of cholestanol.[1][2]

5β-cholestan-3α-ol is a sterol produced from cholesterol by the action of intestinal microorganisms.[3] It is also formed during sewage treatment through the conversion of 5β-coprostanol.[4]

The immediate precursors to these molecules are often the corresponding 3-keto steroids. The enzymatic reduction of 5α-cholestan-3-one is a key step that can lead to the formation of both 5α-cholestan-3β-ol and its epimer, 5α-cholestan-3α-ol. This reaction is catalyzed by hydroxysteroid dehydrogenases in the microsomal fraction of the liver.[5][6]

Cholestanol Isomer Biosynthesis Biosynthetic Pathways of 5α-cholestan-3β-ol and 5β-cholestan-3α-ol cholesterol Cholesterol cholestenone Cholest-4-en-3-one cholesterol->cholestenone Various Steps coprostanone 5β-Cholestan-3-one cholesterol->coprostanone Microbial Metabolism cholestanone_5a 5α-Cholestan-3-one cholestenone->cholestanone_5a 5α-reductase (NADPH) cholestanol_5a_3b 5α-Cholestan-3β-ol cholestanone_5a->cholestanol_5a_3b 3β-hydroxysteroid dehydrogenase (NADPH) cholestanol_5a_3a 5α-Cholestan-3α-ol cholestanone_5a->cholestanol_5a_3a 3α-hydroxysteroid dehydrogenase (NADH or NADPH) coprostanol 5β-Cholestan-3β-ol (Coprostanol) coprostanone->coprostanol Microbial Reduction epicoprostanol (B1214048) 5β-Cholestan-3α-ol coprostanone->epicoprostanol Microbial Reduction coprostanol->epicoprostanol Environmental/ Sewage Treatment Conversion

Caption: Biosynthetic pathways leading to the formation of 5α-cholestan-3β-ol and 5β-cholestan-3α-ol.

Core Functions and Biological Activities

While direct comparative studies on the functions of 5α-cholestan-3β-ol and 5β-cholestan-3α-ol are limited, the existing literature points to distinct biological roles.

5α-Cholestan-3β-ol (Cholestanol)

The most well-documented role of 5α-cholestan-3β-ol is its accumulation in the genetic disorder Cerebrotendinous Xanthomatosis (CTX) .[1][2] In CTX, a deficiency in the mitochondrial enzyme sterol 27-hydroxylase leads to a redirection of cholesterol metabolism, resulting in elevated levels of cholestanol in various tissues, including the brain, tendons, and lenses.[7] This accumulation is associated with the severe neurological and physical symptoms of the disease.[7]

In animal models, feeding with cholestanol has been shown to interfere with cholesterol absorption.[8][9] Interestingly, unlike cholesterol, cholestanol does not appear to exert feedback inhibition on hepatic cholesterol biosynthesis.[9] In fact, studies in rats have shown that a diet supplemented with cholestanol leads to an increase in the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[9]

5β-Cholestan-3α-ol (Epicoprostanol)

5β-cholestan-3α-ol has been investigated for several distinct biological activities. A study in rats demonstrated that epicoprostanol can induce hypoglycemia by increasing insulin (B600854) levels in the blood.[10]

In the context of microbiology, epicoprostanol was found to inhibit the growth of the sterol auxotroph Mycoplasma capricolum, in contrast to cholesterol which is required for its growth.[10]

Furthermore, epicoprostanol has been shown to play a role in sperm capacitation . While the loss of cholesterol from the sperm membrane is a crucial step in capacitation, the addition of epicoprostanol to the medium was found to promote this process.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data for 5α-cholestan-3β-ol and 5β-cholestan-3α-ol. It is important to note that the data are from different studies and experimental systems, which limits direct comparison.

Table 1: Quantitative Data for 5α-Cholestan-3β-ol

ParameterValueOrganism/SystemReference
Hepatic HMG-CoA Reductase Activity (after 2% cholestanol diet) 397.0 pmol/mg per min (vs. 150.3 in control)Rat[9]
Hepatic Cholestanol Concentration (after 2% cholestanol diet) 1.4 mg/gRat[9]
Total Liver Sterol Content (after 2% cholestanol diet) 3.26 mg/g (vs. 2.20 in control)Rat[9]

Table 2: Quantitative Data for 5β-Cholestan-3α-ol

ParameterValueOrganism/SystemReference
Increase in Insulin Levels (100 mg/kg dose) 88%Rat[10]
Increase in Blood Plasma Levels (100 mg/kg dose) 66%Rat[10]

Experimental Protocols

Separation and Quantification of Cholestanol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on established methods for sterol analysis.

1. Sample Preparation and Extraction:

  • To 1 mL of plasma or homogenized tissue, add a known amount of an appropriate internal standard (e.g., epicoprostanol-d7).

  • Add 50 µL of an antioxidant solution (e.g., butylated hydroxytoluene in ethanol) to prevent auto-oxidation.

  • Perform a liquid-liquid extraction using a hexane:isopropanol (3:2, v/v) mixture. Vortex vigorously and centrifuge to separate the phases.

  • Collect the upper organic layer. Repeat the extraction on the aqueous phase.

  • Combine the organic extracts and wash with a saline solution.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of anhydrous pyridine (B92270) to dissolve the residue.

  • Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 1 hour to ensure complete derivatization of the hydroxyl groups.

3. GC-MS Analysis:

  • GC Column: Use a non-polar to mid-polar capillary column, such as a HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 min.

    • Ramp to 280°C at 10°C/min, hold for 10 min.

    • Ramp to 300°C at 5°C/min, hold for 5 min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Acquisition Mode: Use Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized cholestanol isomers and the internal standard.

GC-MS_Workflow Workflow for GC-MS Analysis of Cholestanol Isomers cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (Plasma, Tissue) extraction Liquid-Liquid Extraction (Hexane:Isopropanol) sample->extraction drying Evaporation to Dryness extraction->drying dissolve Dissolve in Pyridine drying->dissolve silylation Add MSTFA/TMCS (Heat at 60-70°C) dissolve->silylation injection Inject into GC-MS silylation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection quantification Quantification detection->quantification

References

Cholestan-3-ol Biosynthesis in Humans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cholestan-3-ol, a saturated sterol and a metabolite of cholesterol, is implicated in several physiological and pathophysiological processes, most notably the rare genetic disorder Cerebrotendinous Xanthomatosis (CTX). Its biosynthesis in humans is a complex process involving multiple enzymatic steps and at least two distinct pathways. This technical guide provides an in-depth overview of the core biosynthetic pathways of this compound, intended for researchers, scientists, and professionals in drug development. This document summarizes the current understanding of the enzymatic conversions, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction

This compound, also known as dihydrocholesterol, is a 5α-saturated derivative of cholesterol. While present in human tissues in much lower concentrations than cholesterol, its accumulation is associated with significant pathology, particularly neurological dysfunction and xanthoma formation in CTX. Understanding the biosynthetic routes leading to this compound is crucial for elucidating the pathogenesis of CTX and for the development of therapeutic interventions. This guide will explore the two primary pathways for this compound formation from cholesterol: the "classic" pathway and an "alternative" pathway involving 7α-hydroxylated intermediates.

Biosynthetic Pathways of this compound

In humans, this compound is synthesized from cholesterol through a series of enzymatic reactions primarily occurring in the liver. Two main pathways have been described:

The "Classic" Pathway

The classic pathway involves the direct reduction of the Δ5 double bond of cholesterol. This pathway is considered a minor contributor to overall this compound synthesis under normal physiological conditions.

  • Step 1: Conversion of Cholesterol to Cholest-4-en-3-one. The initial step is the conversion of cholesterol to cholest-4-en-3-one. This reaction is catalyzed by an enzyme with 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase activity. In humans, there are two main isoforms of this enzyme, HSD3B1 and HSD3B2.[1] While their primary substrates are steroid hormones, they can also act on cholesterol.[2][3]

  • Step 2: Reduction of Cholest-4-en-3-one to 5α-Cholestan-3-one. The Δ4-3-ketosteroid, cholest-4-en-3-one, is then reduced at the 5α position to form 5α-cholestan-3-one. This irreversible reaction is catalyzed by steroid 5α-reductases (SRD5A).[4] Humans have three isoforms of this enzyme: SRD5A1, SRD5A2, and SRD5A3.[5][6]

  • Step 3: Reduction of 5α-Cholestan-3-one to Cholestan-3β-ol. The final step is the reduction of the 3-keto group of 5α-cholestan-3-one to a 3β-hydroxyl group, yielding cholestan-3β-ol. This reaction is catalyzed by a 3-ketosteroid reductase, likely a member of the aldo-keto reductase (AKR) superfamily, such as AKR1C4 (which acts as a 3α-hydroxysteroid dehydrogenase but can also have 3β-HSD activity).[7][8]

The "Alternative" Pathway (via 7α-Hydroxylated Intermediates)

This pathway is a branch of the bile acid synthesis pathway and becomes the major route for this compound production in individuals with CTX, a disease caused by mutations in the CYP27A1 gene.[9] Under normal conditions, this pathway is responsible for a smaller fraction of total this compound synthesis.

  • Step 1: 7α-Hydroxylation of Cholesterol. The pathway is initiated by the 7α-hydroxylation of cholesterol to form 7α-hydroxycholesterol. This is the rate-limiting step in the classic bile acid synthesis pathway and is catalyzed by cholesterol 7α-hydroxylase (CYP7A1).[10][11][12]

  • Step 2: Conversion to 7α-Hydroxy-4-cholesten-3-one. 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one by a 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase, likely HSD3B7, which is specific for C27 steroids in the bile acid pathway.[12]

  • Step 3: Reduction to 7α-Hydroxy-5α-cholestan-3-one. 7α-hydroxy-4-cholesten-3-one is subsequently reduced at the 5α position by a steroid 5α-reductase (SRD5A).

  • Step 4: Dehydroxylation and Reduction to Cholestan-3β-ol. The subsequent steps involve the removal of the 7α-hydroxyl group and the reduction of the 3-keto group to produce cholestan-3β-ol. The precise enzymes and intermediates in this final stage are less well-characterized but ultimately lead to the formation of 5α-cholestan-3-one, which is then converted to cholestan-3β-ol as in the classic pathway.

Key Enzymes in this compound Biosynthesis

A summary of the key enzymes involved in the biosynthesis of this compound is presented below.

Enzyme FamilyIsoforms in HumansSubstrate(s) in PathwayProduct(s) in PathwayCofactorCellular Localization
3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase HSD3B1, HSD3B2, HSD3B7Cholesterol, 7α-HydroxycholesterolCholest-4-en-3-one, 7α-Hydroxy-4-cholesten-3-oneNAD+Endoplasmic Reticulum, Mitochondria[1]
Steroid 5α-Reductase SRD5A1, SRD5A2, SRD5A3Cholest-4-en-3-one, 7α-Hydroxy-4-cholesten-3-one5α-Cholestan-3-one, 7α-Hydroxy-5α-cholestan-3-oneNADPHEndoplasmic Reticulum[6]
Aldo-Keto Reductase AKR1D1, AKR1C45α-Cholestan-3-oneCholestan-3β-olNADPHCytosol, Endoplasmic Reticulum[13]
Cholesterol 7α-Hydroxylase CYP7A1Cholesterol7α-HydroxycholesterolNADPHEndoplasmic Reticulum[10]

Quantitative Data

Quantitative data on the intermediates and enzymatic activities in the this compound biosynthesis pathway are crucial for understanding its regulation and contribution to pathology.

Concentrations of Key Intermediates
AnalyteHealthy Subjects (Plasma/Serum)Reference(s)
7α-Hydroxy-4-cholesten-3-one 3 - 40 ng/mL (median 12-17 ng/mL)[14][15]
This compound Typically < 5 µg/mL

Note: Data for this compound concentrations in healthy individuals is less consistently reported and can vary. In CTX patients, plasma cholestanol (B8816890) levels are significantly elevated.

Enzyme Kinetic Parameters

The kinetic parameters of human 5α-reductases have been studied, primarily with testosterone (B1683101) as the substrate. Data for cholesterol-derived substrates are limited.

EnzymeSubstrateApparent Km (nM)Apparent VmaxReference(s)
SRD5A (Prostatic) Testosterone33.9 ± 6.0-[16]
SRD5A (Liver) Testosterone110 ± 80-[16]
SRD5A Type I (BPH Tissue) Testosterone1995~6-fold higher than Type II[17]
SRD5A Type II (BPH Tissue) Testosterone11.8-[17]
AKR1D1 Cortisone1.1 ± 0.2 µM-[18]
AKR1D1 7α-hydroxycholest-4-en-3-one0.2 ± 0.02 µM-[18]

BPH: Benign Prostatic Hyperplasia

Experimental Protocols

Quantification of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in human plasma.

5.1.1. Materials

  • Internal Standard (IS): Epicoprostanol or deuterated this compound

  • Hexane (B92381), isopropanol, ethanol (B145695) (HPLC grade)

  • Potassium hydroxide (B78521) (KOH)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a capillary column (e.g., DB-5MS)

5.1.2. Procedure

  • Sample Preparation: To 100 µL of plasma, add a known amount of the internal standard.

  • Saponification: Add 1 mL of 1 M ethanolic KOH and incubate at 60°C for 1 hour to hydrolyze stanol esters.

  • Extraction: After cooling, add 1 mL of water and extract the neutral sterols twice with 3 mL of hexane.

  • Evaporation: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions:

      • Injector temperature: 280°C

      • Oven program: Start at 180°C, ramp to 290°C at 10°C/min, hold for 15 min.

      • Carrier gas: Helium

    • MS Conditions:

      • Ionization mode: Electron Ionization (EI) at 70 eV

      • Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS and the IS-TMS.

5.1.3. Data Analysis Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

In Vitro Radioisotope Tracer Assay for this compound Biosynthesis

This protocol describes a method to trace the conversion of radiolabeled cholesterol to this compound in a cell or tissue homogenate system.[19][20]

5.2.1. Materials

  • [14C]-Cholesterol or [3H]-Cholesterol

  • Cell culture medium or tissue homogenization buffer

  • Cofactors: NADPH, NAD+

  • Scintillation cocktail and counter

5.2.2. Procedure

  • Incubation: Incubate cultured cells or tissue homogenate with a known amount of radiolabeled cholesterol in the presence of necessary cofactors at 37°C for a defined period.

  • Lipid Extraction: Terminate the reaction and extract the total lipids using a method such as the Folch or Bligh and Dyer procedure.

  • Separation: Separate the different sterol fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Scrape the bands corresponding to cholesterol and this compound from the TLC plate or collect the corresponding HPLC fractions.

  • Radioactivity Measurement: Add scintillation cocktail to the collected fractions and measure the radioactivity using a scintillation counter.

5.2.3. Data Analysis Calculate the conversion rate of cholesterol to this compound by determining the percentage of total radioactivity incorporated into the this compound fraction.

Visualization of Pathways and Workflows

Biosynthetic Pathways of this compound

GCMS_Workflow GC-MS Quantification Workflow for this compound start Plasma Sample is_addition Add Internal Standard start->is_addition saponification Saponification (Hydrolysis) is_addition->saponification extraction Liquid-Liquid Extraction saponification->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (TMS Ether Formation) evaporation->derivatization gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis data_analysis Data Analysis (Quantification) gcms_analysis->data_analysis end This compound Concentration data_analysis->end

References

The Gut Microbiota's Crucial Role in Cholestan-3-ol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transformation of cholesterol to its poorly absorbed metabolite, cholestan-3-ol (commonly known as coprostanol), by the gut microbiota represents a significant intersection of microbial metabolism and host lipid homeostasis. This conversion, primarily occurring in the anaerobic environment of the colon, effectively reduces the pool of absorbable cholesterol, thereby influencing systemic cholesterol levels. A deeper understanding of the bacterial species, enzymatic pathways, and molecular mechanisms governing this process is paramount for the development of novel therapeutics targeting hypercholesterolemia and related metabolic disorders. This technical guide provides a comprehensive overview of the current scientific knowledge on the role of gut microbiota in this compound metabolism, detailing the key bacterial players, metabolic pathways, quantitative conversion efficiencies, and the experimental protocols required for its investigation.

Introduction: The Gut Microbiota and Cholesterol Homeostasis

Up to one gram of cholesterol, originating from dietary intake, biliary secretions, and sloughed intestinal epithelial cells, enters the colon each day[1]. In the large intestine, this cholesterol pool is subjected to the vast metabolic capacity of the resident microbiota[1]. The primary metabolic fate of cholesterol in this environment is its reduction to coprostanol, a stereoisomer of cholestanol (B8816890) that is poorly absorbed by the intestinal mucosa and is the most abundant neutral sterol excreted in feces[2][3].

The efficiency of this conversion varies significantly among individuals, leading to classifications of "high converters" and "low converters," a trait that appears to be dependent on the composition and activity of an individual's gut microbiota[1]. Growing evidence suggests that a higher conversion rate of cholesterol to coprostanol may be associated with lower serum cholesterol levels, highlighting the therapeutic potential of modulating this microbial metabolic pathway[1][3].

Key Bacterial Taxa in this compound Metabolism

Several bacterial genera have been identified as key players in the conversion of cholesterol to coprostanol. These are primarily strict anaerobes residing in the colon.

  • Eubacterium: Historically, species within the Eubacterium genus, particularly Eubacterium coprostanoligenes, have been recognized as potent cholesterol reducers[4][5]. Strains like ATCC 51222 have been instrumental in elucidating the metabolic pathways involved[6].

  • Bacteroides: Members of the abundant Bacteroides genus, such as Bacteroides dorei, have been isolated from human feces and demonstrated to efficiently convert cholesterol to coprostanol[7].

  • Oscillibacter: More recent metagenomic and metabolomic studies have implicated species within the Oscillibacter genus in cholesterol metabolism. These bacteria have been shown to take up cholesterol and metabolize it into various intermediates[7][8][9][10][11].

  • Lactobacillus and Bifidobacterium: Certain species of these well-known probiotic genera have been shown to remove cholesterol from culture media, although their primary mechanism may involve assimilation and binding rather than direct conversion to coprostanol[2].

Metabolic Pathways of Cholesterol to this compound (Coprostanol)

Two primary pathways for the microbial conversion of cholesterol to coprostanol have been proposed: the indirect and direct pathways. The indirect pathway is considered the major route in the human gut[1][12].

The Indirect Pathway

This pathway involves a series of enzymatic reactions with key intermediates:

  • Oxidation and Isomerization: Cholesterol is first oxidized at the 3β-hydroxyl group and the double bond is isomerized from the Δ5 to the Δ4 position to form 4-cholesten-3-one (B1668897). This initial step is catalyzed by a cholesterol dehydrogenase, such as the recently identified Intestinal Sterol Metabolism A (IsmA) enzyme, a 3β-hydroxysteroid dehydrogenase[1][13].

  • Reduction of the Δ4 Double Bond: The 4-cholesten-3-one intermediate is then reduced to form coprostanone.

  • Reduction of the 3-keto Group: Finally, the 3-keto group of coprostanone is reduced to a 3β-hydroxyl group, yielding coprostanol[1].

The Direct Pathway

A second, less characterized pathway proposes the direct reduction of the Δ5 double bond of cholesterol to form coprostanol without the formation of keto-intermediates[1][12]. However, evidence for this pathway in the human gut is less substantial compared to the indirect route[1].

Quantitative Data on Cholesterol Conversion

The efficiency of cholesterol conversion to coprostanol varies among different bacterial species and strains. The following table summarizes available quantitative data from in vitro studies.

Bacterial Species/StrainCholesterol Removal/Conversion RateReference
Bacteroides sp. strain D81.5 µmol cholesterol reduced/mg bacterial protein/h
Bacteroides dorei YGMCC0564>20% cholesterol assimilation in vitro[7]
Various Bacteroides strains10-20% cholesterol removal rates[7]
Eubacterium coprostanoligenes ATCC 51222Efficiently converts cholesterol and its intermediates[6]
Lactobacillus fermentum SM-7Assimilates 60% and co-precipitates 38.5% of cholesterol[2]
Lactobacillus plantarumCan remove over 50% of cholesterol from media
Bifidobacterium bifidumCan remove over 50% of cholesterol from media

Experimental Protocols

Anaerobic Culturing of Cholesterol-Reducing Bacteria (e.g., Eubacterium coprostanoligenes)

Objective: To culture strictly anaerobic bacteria capable of cholesterol metabolism.

Materials:

  • Anaerobic chamber or gassing cannula system with an anaerobic gas mix (e.g., 85% N₂, 10% H₂, 5% CO₂).

  • Pre-reduced, anaerobically sterilized (PRAS) media, such as Brain Heart Infusion (BHI) broth supplemented with yeast extract, hemin, and vitamin K. For E. coprostanoligenes, lecithin (B1663433) is also required[4][5].

  • Resazurin as an indicator of anaerobic conditions.

  • Sterile butyl rubber stoppers and aluminum crimp seals.

  • Incubator set at 37°C.

Procedure:

  • Prepare the desired culture medium and dispense into anaerobic culture tubes.

  • Place the tubes in an anaerobic chamber for at least 24 hours to pre-reduce the medium. The medium should be colorless; a pink hue indicates oxidation.

  • Inoculate the PRAS medium with the bacterial strain inside the anaerobic chamber.

  • Seal the tubes with sterile butyl rubber stoppers and aluminum crimps.

  • Incubate at 37°C for the desired period (e.g., 3-7 days), monitoring for growth. For E. coprostanoligenes, growth may be observed as the formation of lipid solids.

In Vitro Cholesterol Assimilation Assay

Objective: To quantify the removal of cholesterol from a liquid medium by a bacterial strain.

Materials:

  • Appropriate broth medium (e.g., MRS for Lactobacilli, BHI for others).

  • Water-soluble cholesterol (e.g., cholesterol-PEG 600 or polyoxyethanyl-cholesteryl sebacate).

  • Bacterial culture grown to a specific optical density.

  • Anaerobic incubation setup.

  • Centrifuge.

  • Reagents for cholesterol quantification (e.g., colorimetric assay kits or reagents for extraction and GC-MS/LC-MS analysis).

Procedure:

  • Prepare the broth medium and supplement with a known concentration of water-soluble cholesterol (e.g., 100 µg/mL).

  • Inoculate the cholesterol-supplemented broth with a standardized amount of the bacterial culture (e.g., 1% v/v).

  • Include an uninoculated control tube to account for any abiotic cholesterol degradation.

  • Incubate under anaerobic conditions at 37°C for a specified time (e.g., 24-48 hours).

  • After incubation, centrifuge the cultures to pellet the bacterial cells.

  • Collect the supernatant and measure the residual cholesterol concentration using a suitable method.

  • Calculate the percentage of cholesterol removed using the formula: [(Cholesterol_control - Cholesterol_sample) / Cholesterol_control] x 100.

Extraction and Quantification of Sterols from Fecal or Bacterial Samples by GC-MS

Objective: To extract and quantify cholesterol, coprostanol, and other sterols from complex biological matrices.

Materials:

  • Lyophilizer (for fecal samples).

  • Homogenizer.

  • Solvents: chloroform (B151607), methanol, hexane, isopropanol.

  • Internal standards (e.g., deuterated cholesterol and coprostanol).

  • Solid-phase extraction (SPE) cartridges (e.g., silica-based).

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Homogenize fecal or bacterial pellet samples. Fecal samples are often lyophilized to determine dry weight.

  • Lipid Extraction: Perform a solvent extraction, such as a modified Bligh-Dyer method, using a mixture of chloroform and methanol. Add internal standards at the beginning of the extraction.

  • Saponification (Optional): To analyze total sterols (free and esterified), perform saponification using ethanolic KOH to hydrolyze cholesteryl esters.

  • Solid-Phase Extraction (SPE): Purify the sterol fraction from the crude lipid extract using SPE cartridges.

  • Derivatization: Evaporate the solvent and derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers using BSTFA. This increases their volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a suitable column (e.g., HP-5MS) and temperature program to separate the different sterols. The mass spectrometer is used for detection and quantification based on characteristic ions.

Bioinformatic Workflow for Identifying Cholesterol-Metabolizing Genes

Objective: To identify potential cholesterol dehydrogenase genes (e.g., ismA) in metagenomic datasets.

Workflow:

  • Metagenomic Sequencing: Perform shotgun sequencing of DNA extracted from fecal samples.

  • Quality Control and Assembly: Trim raw sequencing reads for quality and assemble them into contigs.

  • Gene Prediction: Predict open reading frames (ORFs) from the assembled contigs.

  • Functional Annotation: Annotate the predicted genes by comparing their sequences against protein databases (e.g., KEGG, Pfam).

  • Homology Search: Use known cholesterol dehydrogenase protein sequences (e.g., IsmA) as queries to search for homologous genes in the metagenomic data using tools like BLASTp.

  • Phylogenetic Analysis: Construct phylogenetic trees to understand the evolutionary relationships of the identified candidate genes.

  • Correlation with Metabolomics: Integrate the metagenomic data with fecal metabolomic data (quantification of cholesterol and coprostanol) to correlate the presence and abundance of candidate genes with the high-converter phenotype.

Visualizations: Pathways and Workflows

Cholesterol_Metabolism cluster_indirect Indirect Pathway cluster_direct Direct Pathway Cholesterol Cholesterol Cholestenone 4-Cholesten-3-one Cholesterol->Cholestenone IsmA (Cholesterol Dehydrogenase) Coprostanone Coprostanone Cholestenone->Coprostanone Reduction Coprostanol Coprostanol Coprostanone->Coprostanol Reduction Cholesterol_direct Cholesterol Coprostanol_direct Coprostanol Cholesterol_direct->Coprostanol_direct Direct Reduction

Caption: Metabolic pathways of cholesterol to coprostanol conversion by gut microbiota.

Experimental_Workflow cluster_sample Sample Collection cluster_processing Sample Processing & Analysis cluster_data Data Interpretation Sample Fecal Sample / Bacterial Isolate Extraction Sterol Extraction Sample->Extraction Derivatization Derivatization (e.g., TMS ethers) Extraction->Derivatization Analysis GC-MS / LC-MS Analysis Derivatization->Analysis Quantification Quantification of Cholesterol & Coprostanol Analysis->Quantification Ratio Calculate Coprostanol/ Cholesterol Ratio Quantification->Ratio

Caption: Experimental workflow for fecal sterol analysis.

Conclusion and Future Directions

The metabolism of cholesterol to this compound by the gut microbiota is a key metabolic function with significant implications for host health. The identification of specific bacteria and the enzymatic machinery responsible for this conversion, such as the IsmA enzyme, has opened new avenues for therapeutic intervention. Future research should focus on:

  • Culturing the "unculturable": Many of the key cholesterol-metabolizing bacteria are difficult to culture. Developing novel cultivation techniques is crucial for their detailed characterization.

  • Enzyme characterization: Further biochemical characterization of cholesterol dehydrogenases and other relevant enzymes will provide insights into their substrate specificity and reaction kinetics, aiding in the design of specific inhibitors or enhancers.

  • In vivo validation: While in vitro studies are informative, in vivo studies in animal models and humans are necessary to confirm the cholesterol-lowering effects of specific bacterial strains or consortia.

  • Dietary modulation: Investigating how different dietary components influence the abundance and activity of cholesterol-reducing bacteria can lead to the development of prebiotic and synbiotic strategies to promote a favorable gut microbiome for cholesterol management.

By continuing to unravel the complexities of this host-microbe interaction, the scientific community can move closer to harnessing the power of the gut microbiome for the prevention and treatment of cardiovascular and metabolic diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Cholestan-3-ol

Introduction

This compound encompasses a group of saturated sterols derived from cholesterol, primarily through the action of intestinal microorganisms.[1][2][3] These compounds, existing as various stereoisomers, are crucial in lipid analysis and have been investigated for their biological activities, including their potential role in gallstone formation and their effects on cell signaling pathways.[1][2][4][5] This technical guide provides a comprehensive overview of the core physical and chemical properties of key this compound isomers, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and experimental workflows.

Physical and Chemical Properties

The properties of this compound can vary significantly depending on the stereochemistry at the C-3 and C-5 positions. The most commonly studied isomers include 5α-cholestan-3β-ol (dihydrocholesterol), 5β-cholestan-3α-ol (epicoprostanol), and 5β-cholestan-3β-ol (coprostanol).

General Properties
PropertyValueSource
Molecular FormulaC27H48O[1][6][7]
Molecular Weight388.67 g/mol [1][6][8]
Isomer-Specific Properties
Property5α-Cholestan-3β-ol5β-Cholestan-3α-ol5β-Cholestan-3β-ol
Synonyms Dihydrocholesterol, 5α-CholestanolEpicoprostanolCoprostanol, Coprosterol
CAS Number 80-97-7516-92-7360-68-9
Melting Point (°C) 138-142108-112-
Boiling Point (°C) 454.32 (estimate)--
Density (g/cm³) 0.9506 (estimate)--
Solubility Insoluble in water.[1] Soluble in ethanol (B145695) (≥ 1 mg/mL).[2]Soluble in chloroform (B151607) (50 mg/ml).-
Refractive Index 1.5250 (estimate)--

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound isomers.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M+) corresponding to its molecular weight.[7][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectral data for 5α-cholestan-3β-ol in deuterated chloroform (CDCl₃) reveals characteristic chemical shifts for the 27 carbon atoms of the cholestane (B1235564) skeleton.[6]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the hydroxyl (-OH) functional group present in this compound.[10]

Experimental Protocols

The following are detailed methodologies for determining key physical properties of this compound.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a solid organic compound.[11][12][13][14]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Thiele tube)[13][14][15]

  • Capillary tubes (sealed at one end)[11][12]

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered using a mortar and pestle.[11][13]

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Tap the sealed end of the tube on a hard surface to compact the sample to a height of about 2-3 mm.[15]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[13][15]

  • Approximate Melting Point Determination: Heat the sample rapidly to get an approximate melting range. This helps in saving time during the accurate determination.[12][14][15]

  • Accurate Melting Point Determination: Allow the apparatus to cool. Then, start heating again at a slow rate (approximately 1-2°C per minute) when the temperature is about 10-15°C below the approximate melting point.[12][15]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The melting point is reported as this range.[11][12]

Logical Flow for Melting Point Determination

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry and Powder Sample B Pack Capillary Tube A->B C Insert into Apparatus B->C D Rapid Heating for Approximate Range C->D E Slow Heating for Accurate Measurement D->E F Record Melting Range E->F G Reported Melting Point Range F->G G Signaling Pathway of CT-Induced Pyroptosis CT Cholestane-3β, 5α, 6β-triol (CT) Casp3 Caspase-3 CT->Casp3 activates GSDME Gasdermin E (GSDME) Casp3->GSDME cleaves N_GSDME N-terminal fragment of GSDME GSDME->N_GSDME releases Pyroptosis Pyroptosis (Cell Death) N_GSDME->Pyroptosis induces G Biosynthesis of this compound from Cholesterol Cholesterol Cholesterol Cholestenone Cholest-4-en-3-one Cholesterol->Cholestenone Oxidation Cholestanone 5α-Cholestan-3-one Cholestenone->Cholestanone Reduction (5α-reductase) Cholestanol 5α-Cholestan-3β-ol Cholestanone->Cholestanol Reduction (3β-hydroxysteroid dehydrogenase)

References

Cholestan-3-ol: An Endogenous Metabolite at the Crossroads of Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestan-3-ol, a saturated derivative of cholesterol, is an endogenous metabolite increasingly recognized for its significant roles in a spectrum of physiological and pathological processes. Traditionally viewed as a mere product of cholesterol catabolism, recent evidence has illuminated its functions as a bioactive molecule implicated in neuroprotection, cancer cell biology, and as a critical biomarker for certain metabolic disorders. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, physiological functions, and association with human diseases. Special emphasis is placed on quantitative data, detailed experimental protocols for its analysis, and the elucidation of its signaling pathways, offering a valuable resource for researchers and professionals in the field of drug development and biomedical research.

Biosynthesis of this compound

This compound is primarily synthesized from cholesterol through a pathway involving the reduction of the double bond in the B-ring of the steroid nucleus.[1][2] This conversion is a critical step in the formation of bile acids and steroid hormones. The main biosynthetic route proceeds via the intermediate 5α-cholestan-3-one.

The key enzyme in this pathway is 5α-cholestan-3-one reductase , a 3-beta-hydroxysteroid dehydrogenase primarily localized in the microsomal fraction of liver cells.[3][4] This enzyme catalyzes the NADPH-dependent reduction of 5α-cholestan-3-one to form 5α-cholestan-3β-ol.[3][4] The reverse reaction, the conversion of 5α-cholestan-3β-ol to 5α-cholestan-3-one, can also occur in the microsomes in the presence of oxygen and an NADP-generating system.[3] In certain pathological conditions, such as Cerebrotendinous Xanthomatosis (CTX), there is a significant accumulation of cholestanol (B8816890), suggesting an accentuation of this biosynthetic pathway from cholesterol.[1][2]

G Cholesterol Cholesterol Cholest_4_en_3_one Cholest-4-en-3-one Cholesterol->Cholest_4_en_3_one Multiple Steps Cholestan_3_one 5α-Cholestan-3-one Cholest_4_en_3_one->Cholestan_3_one Cholest-4-en-3-one 5α-reductase Cholestan_3_ol This compound (5α-Cholestan-3β-ol) Cholestan_3_one->Cholestan_3_ol 5α-cholestan-3-one reductase (NADPH) Cholestan_3_ol->Cholestan_3_one Reverse Reaction (O2, NADP+)

Figure 1: Simplified biosynthesis pathway of this compound from cholesterol.

Physiological Roles and Pathological Implications

While once considered an inert metabolite, this compound and its oxidized derivatives, such as cholestane-3β,5α,6β-triol, are now understood to possess significant biological activities.

Neuroprotection

Cholestane-3β,5α,6β-triol, a major metabolite of cholesterol, has been identified as an endogenous neuroprotectant.[3] It exerts its protective effects by negatively modulating N-methyl-D-aspartate (NMDA) receptors, which are key mediators of excitotoxicity in the central nervous system.[3][5] Overstimulation of NMDA receptors leads to excessive calcium influx and subsequent neuronal death, a process implicated in ischemic brain injury and other neurological disorders.[5] Cholestane-3β,5α,6β-triol has been shown to attenuate glutamate-induced neurotoxicity and reduce neuronal injury in animal models of spinal cord and cerebral ischemia.[3]

G cluster_0 Excitotoxicity Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx ↑ Intracellular Ca2+ NMDAR->Ca_Influx Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death Triol Cholestane-3β,5α,6β-triol Triol->NMDAR Inhibition

Figure 2: Neuroprotective mechanism of cholestane-3β,5α,6β-triol via NMDA receptor inhibition.

Cancer Cell Biology

Cholestane-3β,5α,6β-triol has been shown to induce a form of programmed cell death called pyroptosis in cancer cells.[1][6][7] This process is mediated by the activation of caspase-3, which then cleaves gasdermin E (GSDME).[1][6][7] The N-terminal fragment of GSDME forms pores in the plasma membrane, leading to cell swelling and lysis.[1] This discovery highlights a potential therapeutic avenue for cancer treatment by targeting this pathway.

G Triol Cholestane-3β,5α,6β-triol Caspase3 Caspase-3 Activation Triol->Caspase3 GSDME GSDME Caspase3->GSDME Cleavage GSDME_N GSDME-N Fragment GSDME->GSDME_N Pore Pore Formation in Plasma Membrane GSDME_N->Pore Pyroptosis Pyroptosis (Cell Death) Pore->Pyroptosis

Figure 3: Cholestane-3β,5α,6β-triol-induced pyroptosis signaling pathway.

Biomarker for Disease

Elevated levels of cholestanol are a hallmark of Cerebrotendinous Xanthomatosis (CTX) , a rare autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene.[1][2] The accumulation of cholestanol in various tissues, including the brain, tendons, and lenses, leads to the clinical manifestations of the disease.

Cholestane-3β,5α,6β-triol has emerged as a key biomarker for the diagnosis of Niemann-Pick disease, type C (NPC) , a neurovisceral lipid storage disorder.[8][9] Plasma levels of this oxysterol are significantly elevated in NPC patients and can be used for screening and monitoring of the disease.[8]

Quantitative Data

The concentration of this compound and its derivatives in biological fluids and tissues can vary significantly depending on the physiological or pathological state.

AnalyteMatrixConditionConcentration RangeReference(s)
CholestanolPlasmaNormal< 5.0 mg/L[10]
CholestanolPlasmaCerebrotendinous Xanthomatosis (untreated)~32 mg/L[10]
Cholestane-3β,5α,6β-triolSerumNormal0 - 50 ng/mL[9]
Cholestane-3β,5α,6β-triolPlasmaNiemann-Pick Type CSignificantly elevated[8]

Table 1: Representative concentrations of this compound and its derivatives in human plasma/serum.

Experimental Protocols

Accurate quantification of this compound and its metabolites is crucial for both research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

GC-MS Analysis of this compound

G Sample Plasma/Serum Sample Extraction Liquid-Liquid Extraction (e.g., with hexane) Sample->Extraction Saponification Saponification (optional) (to hydrolyze esters) Extraction->Saponification Derivatization Derivatization (e.g., Silylation to form TMS ethers) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Figure 4: General experimental workflow for GC-MS analysis of this compound.

Detailed Methodology:

  • Sample Preparation:

    • To a known volume of plasma or serum (e.g., 100 µL), add an internal standard (e.g., epicoprostanol).

    • Perform lipid extraction using an organic solvent such as hexane (B92381) or a hexane/isopropanol mixture.[11]

    • For the analysis of total this compound, an optional saponification step with ethanolic potassium hydroxide (B78521) can be included to hydrolyze any esterified forms.[11][12]

    • After extraction, the organic layer is separated, dried under a stream of nitrogen.

  • Derivatization:

    • To increase volatility for GC analysis, the hydroxyl group of this compound is derivatized, typically by silylation to form a trimethylsilyl (B98337) (TMS) ether.[13][14] This is achieved by reacting the dried extract with a silylating agent (e.g., BSTFA with 1% TMCS).

  • GC-MS Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is commonly used.[12]

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Injection Mode: Splitless injection is often employed for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 180°C and ramping up to 280°C.[12]

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[12]

LC-MS/MS Analysis of this compound and its Derivatives

G Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Sample->Protein_Precipitation SPE Solid Phase Extraction (SPE) (optional cleanup) Protein_Precipitation->SPE LCMSMS LC-MS/MS Analysis SPE->LCMSMS Quantification Quantification LCMSMS->Quantification

Figure 5: General experimental workflow for LC-MS/MS analysis.

Detailed Methodology:

  • Sample Preparation:

    • To a small volume of plasma or serum, add an internal standard (e.g., a deuterated analog of the analyte).

    • Deproteinize the sample by adding a solvent like acetonitrile, followed by centrifugation.

    • For cleaner extracts, an optional solid-phase extraction (SPE) step can be incorporated.

  • LC-MS/MS Parameters:

    • Chromatography: Reversed-phase liquid chromatography is typically used with a C18 column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid is common.

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

    • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

Interaction with Key Regulatory Pathways

The biological effects of this compound and its metabolites are intertwined with major cellular regulatory networks, including those governed by Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).

Liver X Receptors (LXRs)

LXRs are nuclear receptors that act as cellular cholesterol sensors.[15][16][17] They are activated by oxidized cholesterol derivatives (oxysterols).[16][17] While direct binding of this compound to LXRs is not well-established, its oxidized metabolites, such as certain hydroxycholesterols, are known LXR agonists.[16] Activation of LXRs leads to the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), thereby promoting cholesterol efflux from cells.[15][18] This suggests an indirect role for this compound metabolism in the regulation of cholesterol homeostasis via LXR signaling.

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids.[19][20][21] The activity of SREBPs is tightly regulated by cellular sterol levels. When cellular sterol levels are low, SREBPs are processed and activated, leading to the upregulation of genes involved in cholesterol and fatty acid biosynthesis.[19][21] Conversely, high sterol levels inhibit SREBP processing. As a cholesterol derivative, this compound and its downstream metabolites likely contribute to the sterol pool that regulates SREBP activity, thus participating in the feedback regulation of lipid metabolism.

G cluster_0 Cholesterol Homeostasis cluster_1 Gene Regulation Cholesterol_Pool Intracellular Cholesterol Pool Cholestan_3_ol This compound Cholesterol_Pool->Cholestan_3_ol SREBP SREBP Inhibition Cholesterol_Pool->SREBP High Levels Inhibit Oxysterols Oxysterols Cholestan_3_ol->Oxysterols LXR LXR Activation Oxysterols->LXR Activate Chol_Efflux ↑ Cholesterol Efflux (e.g., ABCA1, ABCG1) LXR->Chol_Efflux Chol_Synth ↓ Cholesterol & Fatty Acid Synthesis SREBP->Chol_Synth

Figure 6: Logical relationship of this compound metabolism with LXR and SREBP signaling.

Conclusion

This compound has transitioned from being considered a simple catabolite to a molecule of significant interest in biomedical research. Its roles in neuroprotection and cancer cell death, coupled with its utility as a diagnostic biomarker, underscore its importance in human health and disease. The detailed understanding of its biosynthesis, the development of robust analytical methods for its quantification, and the elucidation of its interactions with key signaling pathways are crucial for harnessing its therapeutic and diagnostic potential. This technical guide provides a foundational resource for researchers and clinicians working to further unravel the complexities of this endogenous metabolite and its impact on human physiology.

References

Cholestan-3-ol: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestan-3-ol, a saturated derivative of cholesterol, and its isomers are ubiquitous in the environment, originating from both biological and geological processes. Understanding the natural sources, occurrence, and analytical methodologies for this sterol is crucial for various scientific disciplines, including geochemistry, food science, and biomedical research. This technical guide provides an in-depth overview of this compound, focusing on its natural distribution, quantitative data, and the detailed experimental protocols required for its analysis. Furthermore, it explores the emerging understanding of the biological activities of this compound and its metabolites, including their involvement in cellular signaling pathways.

Natural Sources and Occurrence of this compound

This compound exists primarily as two major stereoisomers: 5α-cholestan-3β-ol (cholestanol) and 5β-cholestan-3β-ol (coprostanol) . Their distribution varies significantly depending on the source.

1.1. Animal Kingdom:

Cholestanol (B8816890) is a natural metabolite of cholesterol in higher animals.[1][2][3] It is synthesized in the liver and other tissues through the reduction of cholesterol.[1][2][3] Consequently, it is found in various animal tissues and products. Coprostanol, on the other hand, is formed by the bacterial reduction of cholesterol in the gut of most higher animals and is therefore a major component of feces.

1.2. Plant Kingdom and Microorganisms:

While cholesterol is the predominant sterol in animals, plants and microorganisms synthesize a diverse array of phytosterols. However, this compound and its derivatives have been identified in some plant species, such as Nigella sativa and Cassia angustifolia.[4] Certain bacteria in anaerobic environments can convert cholesterol into cholestanol.

1.3. Geological and Environmental Samples:

The stability of the cholestane (B1235564) skeleton makes it a valuable biomarker in geochemistry. Coprostanol is widely used as an indicator of fecal pollution in water and sediments due to its specific origin in the gut of higher animals. The ratio of coprostanol to its epimer, epicoprostanol (B1214048) (5β-cholestan-3α-ol), can provide insights into the extent of sewage treatment.

Quantitative Occurrence of this compound

The concentration of this compound varies widely depending on the matrix. The following table summarizes representative quantitative data from various sources.

Source MatrixAnalyteConcentration RangeAnalytical MethodReference(s)
Human Serum (Healthy)5α-cholestan-3β-ol>2 µg/mLHPLC-UV[1]
Human Serum (CTX*)5α-cholestan-3β-olElevated levelsHPLC-UV[1]
Human Serum (Liver Cirrhosis)5α-cholestan-3β-olElevated levelsHPLC-UV[1]
Dehydrated Egg PowdersCholesterol Oxidation Products (including this compound derivatives)15–60 µg/gGC-MS[5]
Parmesan Cheese, Butter Oil, SausagesCholesterol Oxidation Products (including this compound derivatives)0.1–2.6 µg/gGC-MS[5]
Pastry ProductsTotal Oxysterols0.16 to 3.95 μg/g fatGC-MS[6]
Meat ProductsTotal Oxysterols0.06 to 9.72 μg/g fatGC-MS[6]
BiscuitsCholesterol2007.11 mg/100 g of fatGC-MS[6]
Raw Beef HamburgersCholesterol271 mg/100 g of fatGC-MS[6]
Sewage SludgeCoprostanol-GC-MS[7]
Sediments (Fecal Contamination)CoprostanolVariesGC-MS[8]

*CTX: Cerebrotendinous Xanthomatosis

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. This section details the key experimental protocols for the extraction, purification, and analysis of this compound from various matrices.

Extraction of Sterols

The choice of extraction method depends on the sample matrix.

2.1.1. Soxhlet Extraction (for solid samples like sediments and food):

Soxhlet extraction is a classical and efficient method for extracting lipids from solid matrices.[9][10]

  • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, and cellulose (B213188) extraction thimbles.

  • Solvent: A mixture of n-hexane and isopropanol (B130326) (3:2, v/v) or acetone/n-hexane (1:1, v/v) is commonly used.[11]

  • Procedure:

    • A known weight of the dried and homogenized sample is placed in a cellulose thimble.

    • The thimble is placed in the Soxhlet extractor.

    • The round-bottom flask is filled with the extraction solvent and heated.

    • The solvent vaporizes, condenses in the condenser, and drips onto the sample, extracting the lipids.

    • When the solvent level in the extractor reaches the top of the siphon tube, the solvent and extracted lipids are siphoned back into the flask.

    • This cycle is repeated for several hours to ensure complete extraction.[12]

2.1.2. Modified Bligh-Dyer Method (for biological tissues and cells):

This liquid-liquid extraction method is suitable for recovering lipids from wet samples.[13][14]

  • Reagents: Chloroform (B151607), Methanol (B129727), Deionized water.

  • Procedure:

    • The sample is homogenized in a mixture of chloroform and methanol (1:2, v/v).

    • Chloroform and water are added to create a two-phase system (chloroform:methanol:water, 2:2:1.8, v/v/v).[15]

    • The mixture is centrifuged to separate the layers.

    • The lower organic phase, containing the lipids, is collected.

    • The solvent is evaporated under a stream of nitrogen.

2.1.3. Solid-Phase Extraction (SPE) for Purification:

SPE is often used to clean up the crude lipid extract and isolate the sterol fraction.[13]

  • Stationary Phase: Silica-based cartridges are commonly used.

  • Procedure:

    • The dried lipid extract is redissolved in a non-polar solvent (e.g., hexane).

    • The solution is loaded onto the pre-conditioned SPE cartridge.

    • The cartridge is washed with solvents of increasing polarity to remove interfering compounds.

    • The sterol fraction is eluted with a more polar solvent mixture (e.g., hexane:ethyl acetate).

Saponification

Saponification is performed to hydrolyze esterified sterols, allowing for the analysis of total sterols.[11][16]

  • Reagent: Ethanolic or methanolic potassium hydroxide (B78521) (KOH) solution (e.g., 1 M).

  • Procedure:

    • The dried lipid extract is dissolved in the alkaline solution.

    • The mixture is heated (e.g., at 60°C for 1 hour) to hydrolyze the esters.[11]

    • After cooling, the non-saponifiable lipids (including free sterols) are extracted with a non-polar solvent like hexane.

Analytical Techniques

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the most common and powerful technique for the separation and quantification of sterols.[16][17][18]

  • Derivatization: Sterols are often derivatized to increase their volatility and improve their chromatographic behavior. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common method to form trimethylsilyl (B98337) (TMS) ethers.[17]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.[16]

    • Oven Temperature Program: A temperature gradient is employed to separate the different sterols. A typical program starts at 180°C, ramps to 280°C, and then to 300°C.[11]

    • Injector: Splitless injection is commonly used for trace analysis.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Full scan mode is used for identification, while Selected Ion Monitoring (SIM) mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions of the target analytes.[16]

2.3.2. High-Performance Liquid Chromatography (HPLC):

HPLC can also be used for the analysis of this compound, particularly when coupled with a mass spectrometer or a UV detector after derivatization.[1][15]

  • Column: A C18 reversed-phase column is commonly used for the separation of sterols.[15]

  • Mobile Phase: A mixture of methanol, acetonitrile, and water is often used in either isocratic or gradient elution mode.[15]

  • Detection:

    • UV Detection: Requires derivatization with a UV-absorbing chromophore.

    • Mass Spectrometry (LC-MS): Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is generally more suitable for less polar compounds like sterols.[5]

Signaling Pathways and Biological Activities

While this compound itself is not a classical ligand for nuclear receptors in the way that oxysterols are, recent research has unveiled important biological activities and signaling pathway involvement of its metabolites and related compounds.[19][20]

Cholestane-3β,5α,6β-triol and GSDME-Mediated Pyroptosis

Cholestane-3β,5α,6β-triol (CT), an oxidation product of cholesterol, has been shown to induce a form of programmed cell death called pyroptosis in cancer cells.[21] This process is mediated by Gasdermin E (GSDME).

  • Mechanism: CT treatment leads to the cleavage of GSDME in a caspase-3-dependent manner. The cleaved N-terminal fragment of GSDME then forms pores in the cell membrane, leading to cell swelling and lysis.[21] This finding suggests a potential therapeutic role for CT in cancer treatment.

GSDME_Pyroptosis_Pathway CT Cholestane-3β,5α,6β-triol (CT) Casp3 Caspase-3 CT->Casp3 activates GSDME GSDME Casp3->GSDME cleaves GSDME_N GSDME-N fragment GSDME->GSDME_N Membrane Cell Membrane GSDME_N->Membrane inserts into Pores Pore Formation Membrane->Pores Pyroptosis Pyroptosis Pores->Pyroptosis leads to

GSDME-Mediated Pyroptosis Induced by Cholestane-3β,5α,6β-triol.
Cholestanol and α-Synuclein Aggregation in Parkinson's Disease

Elevated levels of cholestanol have been implicated in the pathogenesis of Parkinson's disease (PD).[22] Cholestanol has been shown to accelerate the aggregation of α-synuclein, a key protein involved in the formation of Lewy bodies, the pathological hallmark of PD.

  • Mechanism: Cholestanol activates the C/EBPβ/AEP (CCAAT/enhancer-binding protein beta / Asparagine Endopeptidase) signaling pathway. AEP is a lysosomal protease that can cleave α-synuclein, generating fragments that are more prone to aggregation.[22] This suggests that targeting cholestanol levels or the AEP pathway could be a therapeutic strategy for PD.

Alpha_Synuclein_Aggregation_Pathway Cholestanol Cholestanol CEBPB C/EBPβ Cholestanol->CEBPB activates AEP AEP (Asparagine Endopeptidase) CEBPB->AEP upregulates AlphaSyn α-Synuclein AEP->AlphaSyn cleaves AlphaSynFrag α-Synuclein Fragments AlphaSyn->AlphaSynFrag Aggregation Aggregation (Lewy Bodies) AlphaSynFrag->Aggregation promotes

Cholestanol-Induced α-Synuclein Aggregation Pathway.
Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a solid matrix.

Experimental_Workflow Sample Solid Sample (e.g., Sediment, Food) Extraction Soxhlet Extraction Sample->Extraction Saponification Saponification (optional, for total sterols) Extraction->Saponification Purification Solid-Phase Extraction (SPE) Saponification->Purification Derivatization Derivatization (e.g., Silylation) Purification->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Acquisition and Quantification Analysis->Data

General Workflow for this compound Analysis from Solid Samples.

Conclusion

This compound and its isomers are significant molecules with diverse origins and important applications as biomarkers. This technical guide has provided a comprehensive overview of their natural sources, quantitative occurrence, and detailed methodologies for their analysis. The emerging research into the biological activities of this compound metabolites, particularly in the context of cancer and neurodegenerative diseases, highlights the potential for new therapeutic strategies. The protocols and information presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this dynamic field.

References

Cholestan-3-ol in Marine Sponge Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges (Phylum Porifera) are a prolific source of unique and structurally diverse lipids, among which sterols represent a significant and biologically active class. Cholestan-3-ol, specifically the 5α-cholestan-3β-ol isomer, is a saturated sterol frequently identified in the lipid profiles of various marine sponge species. Unlike cholesterol, which is the predominant sterol in higher animals, the sterol composition of sponges is often a complex mixture of conventional and unconventional sterols, with cholestanol (B8816890) sometimes being a major constituent. The unique lipid composition of sponges is believed to play a crucial role in maintaining membrane fluidity and integrity in their diverse and often extreme marine environments.

This technical guide provides an in-depth overview of this compound within the context of marine sponge lipidomics. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development by detailing the quantitative distribution of this sterol, providing comprehensive experimental protocols for its analysis, and visualizing its potential biological roles through signaling pathway diagrams.

Data Presentation: Quantitative Abundance of 5α-Cholestan-3β-ol in Marine Sponges

The following table summarizes the relative abundance of 5α-cholestan-3β-ol in several marine sponge species as a percentage of the total sterol content. This data highlights the variability in cholestanol concentration across different sponge taxa.

Sponge SpeciesFamilyOrderRelative Abundance of 5α-Cholestan-3β-ol (% of Total Sterols)Reference
Suberites domunculaSuberitidaeHadromerida51-74[1]
Axinella cannabinaAxinellidaeAxinellidaPresent, but not the major sterol
Petrosia ficiformisPetrosiidaeHaploscleridaSignificant amounts
Agelas sp.AgelasidaeAgelasida10.4 - 22.1
Petrosia sp. 1PetrosiidaeHaplosclerida10.7
Ecionemia sp. SS1AncorinidaeTetractinellida16.9
Geodia cydoniumGeodiidaeTetractinellida2.0

Experimental Protocols

Lipid Extraction from Marine Sponge Tissue

This protocol outlines a common method for the total lipid extraction from marine sponge tissue, often a modified Bligh and Dyer method.

Materials:

  • Fresh or frozen sponge tissue

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Phosphate-buffered saline (PBS) or Milli-Q water

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge

  • Rotary evaporator

  • Glass vials

Procedure:

  • Sample Preparation: Weigh the fresh or thawed sponge tissue (typically 1-10 g). If the sample is wet, pat it dry. Cut the tissue into small pieces to facilitate homogenization.

  • Homogenization: Place the tissue in a homogenizer with a mixture of MeOH and DCM (or CHCl₃) in a 2:1 (v/v) ratio. A common ratio is 20 mL of solvent per gram of tissue. Homogenize until a uniform consistency is achieved.

  • Phase Separation: Transfer the homogenate to a centrifuge tube. Add DCM (or CHCl₃) and PBS (or water) to achieve a final solvent ratio of MeOH:DCM:H₂O of 2:2:1.8 (v/v/v).

  • Centrifugation: Vortex the mixture thoroughly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Lipid Extraction: Carefully collect the lower organic phase, which contains the total lipid extract, using a Pasteur pipette. Transfer it to a clean, pre-weighed round-bottom flask.

  • Solvent Evaporation: Remove the solvent from the lipid extract using a rotary evaporator at a temperature below 40°C to prevent degradation of the lipids.

  • Drying and Storage: The resulting lipid extract should be dried under a stream of nitrogen gas to remove any residual solvent. The dried lipid extract can then be weighed and stored under an inert atmosphere at -20°C or -80°C until further analysis.

G Lipid Extraction Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_final_product Final Product Sponge Sponge Tissue Homogenize Homogenize in MeOH:DCM (2:1) Sponge->Homogenize Add_Solvents Add DCM and H₂O (Final Ratio 2:2:1.8) Homogenize->Add_Solvents Centrifuge Centrifuge Add_Solvents->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Evaporate Evaporate Solvent Collect_Organic->Evaporate Dry Dry under N₂ Evaporate->Dry Store Store at -20°C Dry->Store

Lipid Extraction Workflow from Sponge Tissue.

Saponification of the Total Lipid Extract

Saponification is performed to hydrolyze esterified sterols into their free form for accurate quantification.

Materials:

Procedure:

  • Dissolution: Dissolve a known amount of the dried total lipid extract in a small volume of hexane.

  • Alkaline Hydrolysis: Add the methanolic KOH solution to the lipid extract. A typical ratio is 2 mL of 1 M KOH in MeOH per 100 mg of lipid extract.

  • Incubation: Heat the mixture in a water bath at 60-80°C for 1-2 hours with occasional swirling to ensure complete saponification.

  • Extraction of Unsaponifiable Matter: After cooling to room temperature, add an equal volume of deionized water and hexane. Vortex thoroughly to extract the unsaponifiable fraction (which includes the sterols) into the hexane layer.

  • Phase Separation: Allow the phases to separate. If an emulsion forms, centrifugation can be used to break it.

  • Collection: Carefully collect the upper hexane layer containing the free sterols. Repeat the hexane extraction two more times to ensure complete recovery.

  • Washing: Combine the hexane extracts and wash with deionized water until the aqueous phase is neutral to remove any remaining KOH.

  • Drying and Storage: Dry the hexane extract over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen. The resulting sterol fraction is now ready for derivatization and GC-MS analysis.

Derivatization of Sterols for GC-MS Analysis

Derivatization is necessary to increase the volatility and thermal stability of sterols for gas chromatography. Silylation is the most common method.

Materials:

  • Dried sterol fraction

  • Silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous pyridine (B92270)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reagent Preparation: In a well-ventilated fume hood, add a small amount of anhydrous pyridine to the dried sterol extract to dissolve it.

  • Silylation: Add an excess of the silylating reagent (e.g., 50-100 µL of BSTFA + 1% TMCS) to the dissolved sterols.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Analysis of Sterols

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for sterol analysis (e.g., HP-5MS, DB-5MS)

Typical GC-MS Conditions:

  • Injector Temperature: 280-300°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 min

    • Ramp 1: Increase to 280°C at 20°C/min, hold for 15 min

    • Ramp 2: Increase to 300°C at 5°C/min, hold for 10 min

  • MS Transfer Line Temperature: 280-300°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-650

Data Analysis:

  • Identification of this compound is based on its retention time and comparison of its mass spectrum with a known standard or a library database (e.g., NIST).

  • Quantification is typically performed by integrating the peak area of the target compound and comparing it to the peak area of an internal standard added at a known concentration before the extraction or derivatization step.

Signaling Pathways

While specific signaling pathways directly activated by this compound in marine organisms are not yet fully elucidated, studies on related marine sterols and oxysterols suggest potential involvement in anti-inflammatory responses. These responses are often mediated through the inhibition of pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Anti-Inflammatory Signaling of Marine Sterols

Marine sterols, likely including this compound, may exert anti-inflammatory effects by modulating key signaling pathways that are activated by inflammatory stimuli like lipopolysaccharide (LPS).

G Potential Anti-Inflammatory Signaling of Marine Sterols cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates Nucleus Nucleus MAPK->Nucleus NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylates & Inactivates NFkB NF-κB IKK->NFkB Activates NFkB_Inhib->NFkB Inhibits NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation MarineSterol Marine Sterols (e.g., this compound) MarineSterol->MAPK Inhibits MarineSterol->IKK Inhibits

Potential Anti-Inflammatory Signaling of Marine Sterols.

A related oxysterol, cholestane-3β,5α,6β-triol, has been shown to induce the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines through the activation of the PI3K/Akt, p38 MAPK, and NF-κB pathways.[2] This suggests that the core cholestane (B1235564) structure can indeed interact with and modulate these critical signaling cascades.

G Cholestane-triol Induced Pro-inflammatory Signaling cluster_pathways Signaling Pathways cluster_response Cellular Response CholestaneTriol Cholestane-3β,5α,6β-triol PI3K_Akt PI3K/Akt Pathway CholestaneTriol->PI3K_Akt Activates p38_MAPK p38 MAPK Pathway CholestaneTriol->p38_MAPK Activates NFkB_pathway NF-κB Pathway CholestaneTriol->NFkB_pathway Activates Inflammation Pro-inflammatory Gene Expression (COX-2, IL-8) PI3K_Akt->Inflammation p38_MAPK->Inflammation NFkB_pathway->Inflammation

Cholestane-triol Induced Pro-inflammatory Signaling.

Conclusion

This compound is a significant component of the lipidome of many marine sponges. Its presence and relative abundance can serve as a chemotaxonomic marker and provide insights into the unique biochemical adaptations of these organisms. The detailed experimental protocols provided in this guide offer a standardized approach for the extraction, isolation, and quantification of this compound, facilitating further research into its distribution and function. While the precise signaling pathways of this compound are still under investigation, the evidence from related marine sterols points towards its potential role in modulating inflammatory responses. Further exploration of these pathways could unveil novel therapeutic applications for this compound and other sponge-derived sterols, making this an exciting area for future research in drug discovery and development.

References

Spectroscopic Characterization of Cholestan-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cholestan-3-ol, a saturated sterol derivative. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and detailing the experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, natural product analysis, and drug development who work with steroidal compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its carbon skeleton and the stereochemistry of its functional groups.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits a complex pattern of overlapping signals, particularly in the aliphatic region (0.5-2.5 ppm). Key signals include those for the methyl groups and the proton attached to the carbon bearing the hydroxyl group (H-3).

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-33.61m-
H-180.65s-
H-190.81s-
H-210.91d6.5
H-260.86d6.6
H-270.87d6.6
Other Protons0.7 - 2.4m-

Note: Due to significant signal overlap in the aliphatic region, precise assignment of all individual protons requires advanced 2D NMR techniques. The data presented here is a summary of key, well-resolved signals.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a distinct signal for each of the 27 carbon atoms in the this compound molecule. The chemical shifts are indicative of the local electronic environment of each carbon atom.

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃ [1]

CarbonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
137.071524.25
231.571628.27
371.371756.36
438.291812.09
544.931912.33
628.782035.81
732.132118.71
835.562236.22
954.442323.86
1035.492439.55
1121.312528.02
1240.112622.55
1342.642722.79
1456.56

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and the saturated hydrocarbon backbone.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3400Strong, BroadO-HStretching
2960-2850StrongC-HStretching (sp³)
1465MediumC-HBending (CH₂)
1380MediumC-HBending (CH₃)
~1050MediumC-OStretching

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 s.

    • Spectral width: ~12 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or higher, depending on sample concentration.

    • Relaxation delay: 2 s.

    • Spectral width: ~220 ppm.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Place a small amount (~1-2 mg) of finely ground this compound and approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Visualizations

Spectroscopic_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis Cholestan_Sample This compound Sample NMR_Prep Dissolve in CDCl3 Cholestan_Sample->NMR_Prep IR_Prep Grind with KBr Cholestan_Sample->IR_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FTIR Spectrometer IR_Prep->IR_Spec NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

Spectroscopic_Correlation cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy Molecule This compound (C27H48O) H_NMR 1H NMR (Proton Environment) Molecule->H_NMR C_NMR 13C NMR (Carbon Skeleton) Molecule->C_NMR IR IR (Functional Groups) Molecule->IR Structure Structural Information H_NMR->Structure C_NMR->Structure IR->Structure

Caption: Logical Relationship of Spectroscopic Data in Structural Elucidation.

References

An In-depth Technical Guide to the Crystal Structure of 5α-Cholestan-3β-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biosynthetic aspects of 5α-cholestan-3β-ol (also known as dihydrocholesterol (B116495) or cholestanol). This document collates available data on its crystal structure, details its biosynthetic pathway from cholesterol, and outlines relevant experimental methodologies.

Introduction

5α-cholestan-3β-ol is a saturated sterol and a significant metabolite of cholesterol in mammals.[1] It is formed through the enzymatic reduction of cholesterol and plays a role in various biological processes. An excess accumulation of this sterol is a key characteristic of the rare genetic disorder, Cerebrotendinous Xanthomatosis (CTX).[1] Understanding the precise three-dimensional structure of 5α-cholestan-3β-ol is crucial for elucidating its interactions with proteins and membranes, and for the development of therapeutics targeting its metabolic pathways.

Crystal Structure of 5α-Cholestan-3β-ol

The crystal structure of 5α-cholestan-3β-ol has been determined and its crystallographic data is available in the Crystallography Open Database (COD). The specific entries for dihydrocholesterol are identified by the COD numbers 7110258 and 7240213.[2]

Note on Data Availability: Despite the existence of these entries, the specific crystallographic data, including unit cell parameters, space group, and atomic coordinates, could not be retrieved from publicly accessible sources at the time of this report. The original publication detailing the structure determination was also not identified. Therefore, the following tables present general molecular data, with a placeholder for the detailed crystallographic information.

Molecular and Physical Properties
PropertyValue
Chemical Formula C₂₇H₄₈O
Molecular Weight 388.67 g/mol
Synonyms Dihydrocholesterol, Cholestanol
CAS Number 80-97-7
Crystallographic Data
ParameterValue
Crystal System Data not available from public sources.
Space Group Data not available from public sources.
Unit Cell Dimensions
aData not available from public sources.
bData not available from public sources.
cData not available from public sources.
αData not available from public sources.
βData not available from public sources.
γData not available from public sources.
Volume Data not available from public sources.
Z Data not available from public sources.

Biosynthesis of 5α-Cholestan-3β-ol from Cholesterol

5α-cholestan-3β-ol is synthesized from cholesterol through a multi-step enzymatic pathway. This conversion is a key process in steroid metabolism. The biosynthetic pathway has been elucidated, particularly in the context of understanding metabolic disorders like Cerebrotendinous Xanthomatosis, where this pathway is accentuated.[1]

The key steps in the biosynthesis are:

  • Conversion of Cholesterol to Cholest-4-en-3-one: This initial step involves the conversion of cholesterol to an intermediate, cholest-4-en-3-one.

  • Reduction to 5α-Cholestan-3-one: The intermediate cholest-4-en-3-one is then reduced at the 5α position by the enzyme cholest-4-en-3-one 5α-reductase , which is primarily localized in the microsomal fraction of cells.[3] This reaction is dependent on NADPH as a cofactor.[3]

  • Formation of 5α-Cholestan-3β-ol: The final step is the reduction of the 3-keto group of 5α-cholestan-3-one to a 3β-hydroxyl group, yielding 5α-cholestan-3β-ol. This reaction is catalyzed by a 3-beta-hydroxysteroid dehydrogenase , which is also a microsomal enzyme requiring NADPH.[4]

Signaling Pathway Diagram

The following diagram illustrates the biosynthetic pathway from cholesterol to 5α-cholestan-3β-ol.

Biosynthesis_of_5a_cholestan_3b_ol Biosynthesis of 5α-Cholestan-3β-ol Cholesterol Cholesterol Cholest4en3one Cholest-4-en-3-one Cholesterol->Cholest4en3one 5a_Cholestan_3_one 5α-Cholestan-3-one Cholest4en3one->5a_Cholestan_3_one Cholest-4-en-3-one 5α-reductase (NADPH-dependent) 5a_Cholestan_3b_ol 5α-Cholestan-3β-ol 5a_Cholestan_3_one->5a_Cholestan_3b_ol 3-beta-hydroxysteroid dehydrogenase (NADPH-dependent) enzyme1 enzyme1 enzyme2 enzyme2

Caption: Biosynthetic pathway of 5α-cholestan-3β-ol.

Experimental Protocols

Disclaimer: The specific experimental protocol for the crystal structure determination of 5α-cholestan-3β-ol is not available in the public domain. The following is a generalized protocol for the crystallization and X-ray diffraction of sterol compounds, based on common laboratory practices.

General Protocol for Sterol Crystallization

Successful crystallization of sterols like 5α-cholestan-3β-ol is highly dependent on the choice of solvent and the method of crystallization.

Materials:

  • High-purity 5α-cholestan-3β-ol

  • A selection of organic solvents (e.g., isopropanol, ethanol, methanol, acetone, ethyl acetate, hexane)

  • Deionized water

  • Glass vials or small crystallizing dishes

  • Microscope slides

  • Heating apparatus (e.g., hot plate, heat gun)

Procedure (Slow Evaporation Method):

  • Solvent Screening: Dissolve a small amount of 5α-cholestan-3β-ol in various solvents to find a suitable one where the compound has moderate solubility at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the sterol in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Transfer the filtered solution to a clean vial, cover it loosely to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

Procedure (Slow Cooling Method):

  • Solution Preparation: Dissolve the sterol in a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.

  • Filtration: Filter the hot solution to remove any impurities.

  • Cooling: Allow the solution to cool down to room temperature slowly. The rate of cooling is critical; slower cooling generally yields better quality crystals.

  • Incubation: Once at room temperature, the solution can be transferred to a refrigerator or a colder environment to further promote crystallization.

General Protocol for Single-Crystal X-ray Diffraction

Workflow Diagram:

Xray_Workflow General Workflow for Single-Crystal X-ray Diffraction cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Crystal_Selection Crystal Selection and Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: X-ray crystallography workflow.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The phases of the structure factors are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed and calculated structure factors.

  • Validation: The final structure is validated to ensure its chemical and geometric sensibility. The atomic coordinates are then typically deposited in a crystallographic database.

Conclusion

This technical guide has summarized the available information on the crystal structure of 5α-cholestan-3β-ol and its biosynthesis. While the existence of its crystal structure is documented in the Crystallography Open Database, the specific quantitative data and detailed experimental protocols remain elusive in the public domain. The provided biosynthetic pathway and generalized experimental methodologies offer a solid foundation for researchers in the fields of structural biology, biochemistry, and drug development who are interested in this important cholesterol metabolite. Further investigation to uncover the original crystallographic publication would be invaluable to the scientific community.

References

The Role of Cholestan-3-ol in the Structural Integrity of Lipid Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestan-3-ol, also known as dihydrocholesterol (B116495) or cholestanol, is a saturated derivative of cholesterol that plays a significant role in modulating the biophysical properties of lipid membranes. This technical guide provides an in-depth analysis of the function of this compound in lipid membrane structure, drawing comparisons with its well-studied counterpart, cholesterol. This document details the effects of this compound on membrane fluidity, lipid packing, and the formation of ordered domains. It also provides comprehensive experimental protocols for key analytical techniques used to characterize these properties and includes visualizations of molecular interactions and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction

The lipid bilayer is a fundamental component of cellular membranes, providing a selectively permeable barrier and a dynamic matrix for membrane proteins. The composition of the lipid bilayer, particularly the presence of sterols, is a critical determinant of its structural and functional properties. While cholesterol is the most abundant and extensively studied sterol in mammalian cell membranes, its saturated analog, this compound, also has profound effects on membrane organization. Understanding the specific role of this compound is crucial for elucidating the finer details of membrane biophysics and can inform the development of therapeutic agents that target membrane properties. This guide explores the function of this compound in lipid membrane structure, emphasizing its comparative effects relative to cholesterol.

Comparative Effects of this compound and Cholesterol on Membrane Properties

This compound and cholesterol share a similar tetracyclic ring structure, but the absence of the C5-C6 double bond in this compound leads to subtle yet significant differences in their interactions with phospholipids. Both sterols are known to induce a liquid-ordered (l_o) phase in phospholipid bilayers, which is characterized by a high degree of acyl chain order and translational mobility.

Membrane Fluidity and Ordering

Both cholesterol and this compound have a condensing effect on phospholipid membranes, increasing the packing density of the lipid acyl chains. This leads to a decrease in membrane fluidity in the liquid-disordered (l_d) phase and an increase in fluidity in the gel (s_o) phase. Studies have shown that dihydrocholesterol promotes the formation of dipalmitoylphosphatidylcholine (DPPC)-enriched domains to a degree similar to that of cholesterol.[1] This suggests that both sterols are potent ordering agents in saturated phospholipid systems. The planar and rigid nature of both sterol ring systems allows for tight packing with the saturated acyl chains of phospholipids.[1]

Lipid Domain Formation

The formation of lipid domains, or "rafts," is a key aspect of membrane organization, providing platforms for signaling and protein sorting. Both cholesterol and this compound are considered "membrane-active sterols" that promote the formation of these ordered domains.[2] Fluorescence quenching and fluorescence polarization experiments have demonstrated that dihydrocholesterol is effective in inducing the formation of tightly packed, ordered domains enriched in saturated lipids.[1] The ability of these sterols to promote domain formation is closely linked to their capacity to increase the insolubility of saturated lipids like DPPC.[1]

Quantitative Data Summary

The following table summarizes the comparative effects of this compound and cholesterol on the properties of dipalmitoylphosphatidylcholine (DPPC) lipid membranes.

PropertyEffect of CholesterolEffect of Dihydrocholesterol (this compound)Reference
DPPC-enriched Domain Formation Promotes formation of ordered, tightly packed domains.Promotes domain formation to a similar degree as cholesterol.[1]
DPPC Insolubility IncreasesIncreases, correlated with domain formation.[1]
Condensing Effect HighSimilar condensing power to cholesterol.[2]
Membrane Phase Induces liquid-ordered (l_o) phase.Also induces a liquid-ordered (l_o) phase.[1][2]

Experimental Protocols

Preparation of Sterol-Containing Liposomes

Objective: To prepare large unilamellar vesicles (LUVs) containing a defined mole percentage of this compound or cholesterol for biophysical studies.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • This compound (Dihydrocholesterol)

  • Cholesterol

  • Chloroform

  • Methanol (B129727)

  • Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DPPC and either this compound or cholesterol in a chloroform/methanol mixture (typically 2:1 v/v).

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing the flask. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to increase lamellarity.

    • Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This process yields a homogenous population of LUVs.

Fluorescence Anisotropy to Measure Membrane Fluidity

Objective: To assess the ordering effect of this compound and cholesterol on lipid bilayers by measuring the steady-state fluorescence anisotropy of a lipophilic probe.

Materials:

  • LUVs (prepared as in 4.1)

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

  • Fluorometer with polarization capabilities

Procedure:

  • Probe Incorporation:

    • Incubate the LUV suspension with a small aliquot of the DPH stock solution (typically in methanol or DMF) at a probe-to-lipid molar ratio of approximately 1:500.

    • Incubate the mixture in the dark at a temperature above the phase transition of the lipid for at least 30 minutes to ensure complete incorporation of the probe into the lipid bilayer.

  • Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (e.g., excitation at 360 nm, emission at 430 nm).

    • Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, as well as the corresponding intensities with horizontally polarized excitation (I_HV and I_HH) to correct for instrument-specific biases (G-factor). . Calculation:

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G = I_HV / I_HH is the G-factor.

    • Higher anisotropy values indicate a more ordered membrane environment and thus lower membrane fluidity.

Visualizations

G cluster_0 Liquid-Disordered (ld) Phase cluster_1 Effect of Cholesterol cluster_2 Effect of this compound ld_lipid1 Unsaturated Phospholipid chol Cholesterol ld_lipid2 Unsaturated Phospholipid ld_lipid3 Unsaturated Phospholipid ld_lipid4 Unsaturated Phospholipid lo_lipid1 Saturated Phospholipid chol->lo_lipid1 Ordering Effect lo_lipid2 Saturated Phospholipid chol->lo_lipid2 Condensing Effect cholestanol This compound lo_lipid3 Saturated Phospholipid cholestanol->lo_lipid3 Similar Ordering lo_lipid4 Saturated Phospholipid cholestanol->lo_lipid4 Similar Condensing

Caption: Comparative effects of cholesterol and this compound on lipid packing.

G prep Liposome Preparation inc Probe Incubation (e.g., DPH) prep->inc Add fluorescent probe meas Fluorescence Anisotropy Measurement inc->meas Measure polarized fluorescence intensities calc Anisotropy Calculation meas->calc Calculate 'r' value analysis Data Analysis & Interpretation calc->analysis Compare 'r' values (higher 'r' = more ordered)

Caption: Experimental workflow for fluorescence anisotropy measurements.

Conclusion

This compound, a saturated analog of cholesterol, plays a significant role in structuring lipid membranes, with effects that are broadly comparable to those of cholesterol. Its ability to induce order, condense phospholipids, and promote the formation of lipid domains makes it a key molecule in modulating membrane biophysics. The subtle structural differences between this compound and cholesterol, however, can lead to nuanced variations in their interactions with other membrane components, a subject that warrants further detailed investigation. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore the intricate role of this compound and other sterols in membrane structure and function. A deeper understanding of these interactions will undoubtedly contribute to the development of novel therapeutic strategies that target the cell membrane.

References

Theoretical Modeling of Cholestan-3-ol Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestan-3-ol, a saturated derivative of cholesterol, serves as a crucial molecular tool in biophysical and pharmacological research. Its structural similarity to cholesterol, lacking only the Δ5 double bond, makes it an excellent non-oxidizable analog to investigate the specific roles of cholesterol in membrane architecture, protein interactions, and cellular signaling. Understanding the intricate interactions of this compound at a molecular level is paramount for elucidating the mechanisms of cholesterol-dependent cellular processes and for the rational design of therapeutic agents targeting these pathways.

This technical guide provides a comprehensive overview of the theoretical modeling of this compound interactions with proteins and lipid membranes. It details the computational and experimental methodologies employed to quantify these interactions, presents key quantitative data, and visualizes the complex workflows and signaling pathways involved.

Theoretical Approaches to Modeling this compound Interactions

The study of this compound interactions heavily relies on a suite of computational techniques that provide insights into the dynamic and energetic aspects of its binding to biological macromolecules.

1.1. Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this is instrumental in identifying potential binding sites on target proteins. The general workflow involves preparing the 3D structures of both this compound (ligand) and the target protein, performing the docking calculations to generate various binding poses, and then using a scoring function to rank these poses based on their predicted binding affinity.[1]

1.2. Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of this compound's behavior over time, either within a lipid bilayer or in complex with a protein.[2] These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, the stability of binding, and the influence of the environment on the interaction.[2] All-atom and coarse-grained models are the two major approaches, with the former providing high-resolution detail and the latter enabling the simulation of larger systems over longer timescales.[3]

1.3. Binding Free Energy Calculations

To quantify the strength of the interaction between this compound and its binding partner, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed.[4] These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with a continuum solvation model.[4]

Quantitative Data on this compound Interactions

The following tables summarize key quantitative data from studies on the interaction of this compound and its derivatives with proteins.

Table 1: Binding Affinity of 3β,6β-diacetoxy-5α-cholestan-5-ol with Human Serum Albumin (HSA) [5]

ParameterValueMethod
Binding Constant (K)3.18 × 10⁴ M⁻¹Fluorescence Spectroscopy
Gibbs Free Energy (ΔG°)-9.86 kcal/molCalculation from K
Binding Score (Site I)-8.2 kcal/molMolecular Docking
Binding Score (Site II)-8.5 kcal/molMolecular Docking
Binding Score (Site III)-8.6 kcal/molMolecular Docking

Table 2: Estimated Binding Affinities of Cholesterol to G-Protein Coupled Receptors (GPCRs) [6]

Note: While this data is for cholesterol, this compound is expected to have similar binding affinities due to its structural similarity.

ProteinDimensionless Association Constant (K)Gibbs Free Energy (ΔG°)
Kir3.4*35-8.8 kJ/mol
Kir2100-11.4 kJ/mol
GAT transporter100-11.4 kJ/mol

Experimental Protocols for Studying this compound Interactions

Theoretical models are often validated and complemented by experimental data. The following are detailed methodologies for key experiments used to study sterol-protein and sterol-membrane interactions.

3.1. Tryptophan Fluorescence Quenching Assay

This technique is used to determine the binding affinity of a ligand (like this compound) to a protein by measuring the quenching of the protein's intrinsic tryptophan fluorescence upon ligand binding.[7][8]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the purified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should be accurately determined.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., ethanol (B145695) or DMSO) and then dilute it into the same buffer as the protein. Ensure the final solvent concentration is low to avoid affecting the protein structure.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to 280 nm or 295 nm (to selectively excite tryptophan).

    • Record the emission spectrum from 300 nm to 400 nm.

    • To a cuvette containing a known concentration of the protein, add successive aliquots of the this compound solution.

    • After each addition, gently mix and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the observed fluorescence intensity for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.[8]

    • Plot the change in fluorescence intensity as a function of the ligand concentration.

    • Fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation for quenching or a specific binding model) to determine the binding constant (K) and stoichiometry (n).[7]

3.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, K, and n) in a single experiment.[9][10]

Protocol:

  • Sample Preparation:

    • Prepare the protein and this compound solutions in the exact same buffer to minimize heats of dilution.[10] Degas both solutions to prevent air bubbles.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of injections of the this compound solution into the protein solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.[9]

Visualizing Workflows and Pathways

4.1. Computational Workflows

The following diagrams illustrate the logical flow of common computational procedures for studying this compound interactions.

Molecular_Docking_Workflow A 1. Input Preparation B 2. Receptor Preparation (e.g., Add hydrogens, assign charges) A->B C 3. Ligand Preparation (this compound 3D structure) A->C D 4. Grid Box Generation (Define binding site) B->D C->D E 5. Docking Simulation (e.g., AutoDock Vina) D->E F 6. Pose Generation & Scoring E->F G 7. Analysis of Results (Binding energy, interactions) F->G

Caption: A generalized workflow for molecular docking of this compound.

MD_Simulation_Workflow A 1. System Setup (Protein/Membrane + this compound) B 2. Solvation & Ionization A->B C 3. Energy Minimization B->C D 4. Equilibration (NVT, NPT) C->D E 5. Production MD Run D->E F 6. Trajectory Analysis (RMSD, RMSF, Interactions) E->F G 7. Binding Free Energy Calculation (MM/PBSA or MM/GBSA) F->G

Caption: A typical workflow for molecular dynamics simulation and analysis.

4.2. Signaling Pathways Involving Sterols

This compound, as a close analog of cholesterol, is expected to participate in similar signaling pathways.

Lipid Raft-Mediated Signaling

Cholesterol is a key component of lipid rafts, which are dynamic, ordered microdomains in the cell membrane that serve as platforms for signal transduction.[11][12] By influencing the formation and stability of these rafts, this compound can modulate the activity of various signaling proteins that are localized to these domains.

Lipid_Raft_Signaling cluster_membrane Cell Membrane LR Lipid Raft Rec Receptor Rec->LR Localization Eff Effector Protein Rec->Eff Activation Eff->LR Localization Downstream Downstream Signaling Cascade Eff->Downstream Chol This compound Chol->LR Stabilizes Ligand Extracellular Signal Ligand->Rec

Caption: this compound stabilizes lipid rafts, facilitating signal transduction.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis.[13] The transmembrane protein Smoothened (Smo), a key component of this pathway, is regulated by sterols.[14] In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling.[14]

Hedgehog_Signaling cluster_off Hedgehog OFF cluster_on Hedgehog ON Ptch_off Patched (Ptch) Smo_off Smoothened (Smo) Ptch_off->Smo_off Inhibits Gli_off Gli (Repressed) Smo_off->Gli_off Inactive Hh Hedgehog Ligand Ptch_on Patched (Ptch) Hh->Ptch_on Smo_on Smoothened (Smo) Ptch_on->Smo_on Inhibition Relieved Gli_on Gli (Active) -> Target Gene Expression Smo_on->Gli_on Activates Chol This compound (Modulates Smo activity) Chol->Smo_off Chol->Smo_on

Caption: The role of sterols like this compound in Hedgehog signaling.

Conclusion

The theoretical modeling of this compound interactions is a multifaceted field that combines computational and experimental approaches to provide a detailed understanding of its biological roles. By leveraging techniques such as molecular docking, MD simulations, and various biophysical assays, researchers can elucidate the specific molecular interactions that govern the function of this important cholesterol analog. The continued development of these methods will undoubtedly lead to new insights into cholesterol-related diseases and the design of novel therapeutics.

References

Methodological & Application

Application Note: Quantitative Analysis of Sterols using Cholestan-3-ol as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust methodology for the quantitative analysis of sterols in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). It highlights the use of cholestan-3-ol (specifically 5α-cholestan-3β-ol or 5β-cholestan-3β-ol, depending on the application and potential for co-elution) as an internal standard (IS) to ensure accuracy and precision. The protocol covers sample preparation, including lipid extraction and derivatization, as well as optimized GC-MS parameters for the sensitive detection of sterols.

Introduction

Sterols are a critical class of lipids involved in numerous biological processes, serving as structural components of cell membranes and precursors for hormones and signaling molecules.[1][2] Accurate quantification of sterols is essential in various fields, from clinical diagnostics and food science to drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for sterol analysis due to its high resolution, sensitivity, and specificity.[3][4]

The complexity of biological matrices and the multi-step nature of sample preparation can introduce variability. To correct for potential analyte loss during extraction and derivatization, and to account for injection volume variations, the use of an internal standard is crucial.[3] An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and chromatographically resolved.[5] this compound is an excellent internal standard for sterol analysis as its structure and chemical properties closely resemble those of many common sterols like cholesterol.[6]

Principle of the Internal Standard Method

The internal standard method involves adding a known amount of this compound to each sample, calibrator, and quality control sample at the beginning of the workflow.[3][7] The IS co-undergoes all sample preparation steps (extraction, derivatization) with the target analytes. During GC-MS analysis, the ratio of the analyte's peak area to the internal standard's peak area is calculated. This ratio is then used to determine the concentration of the analyte from a calibration curve, which is constructed by plotting the peak area ratios of standards against their known concentrations. This ratiometric approach effectively compensates for variations, leading to highly reliable and reproducible quantitative results.

A logical diagram illustrating the principle of using an internal standard is provided below.

G Principle of Internal Standard Correction cluster_0 Without Internal Standard cluster_1 With Internal Standard A1 Initial Analyte (100 units) A2 Analyte after Extraction (e.g., 80% recovery) 80 units A1->A2 Sample Prep Loss A3 Final Measurement (e.g., 10% instrument variation) 72 units (Inaccurate) A2->A3 Instrument Variation B1 Initial Analyte (100 units) + IS (100 units) Ratio = 1.0 B2 After Extraction (80% recovery) Analyte = 80 units IS = 80 units Ratio = 1.0 B1->B2 Sample Prep Loss B3 Final Measurement (10% variation) Analyte = 72 units IS = 72 units Ratio = 1.0 (Accurate) B2->B3 Instrument Variation

Caption: Diagram illustrating how an internal standard corrects for experimental variations.

Experimental Protocols

This section provides a detailed protocol for the analysis of total sterols. This protocol may require optimization for specific sample matrices.

  • Solvents: Hexane (B92381), isopropanol, ethanol (B145695) (HPLC grade)

  • Reagents: Potassium hydroxide (B78521) (KOH), Pyridine (B92270)

  • Internal Standard (IS): 5α-cholestan-3β-ol or 5β-cholestan-3β-ol (Coprostanol) solution (10 µg/mL in hexane)

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8][9]

  • Gases: Helium (99.999% purity)

  • Other: Deionized water, anhydrous sodium sulfate, glass test tubes with screw caps

The general workflow involves sample aliquoting, addition of the internal standard, saponification to hydrolyze sterol esters, extraction of the non-saponifiable fraction, derivatization to improve volatility for GC analysis, and finally, GC-MS analysis.[4]

G Sample 1. Sample Aliquoting (e.g., 100 µL serum) Spike 2. Spike with IS (this compound) Sample->Spike Saponify 3. Saponification (1M Ethanolic KOH, 60°C, 1 hr) Spike->Saponify Extract 4. Liquid-Liquid Extraction (Hexane & Water) Saponify->Extract Dry 5. Evaporation (Under Nitrogen Stream) Extract->Dry Derivatize 6. Derivatization (BSTFA + 1% TMCS, 70°C, 1 hr) Dry->Derivatize Analyze 7. GC-MS Analysis Derivatize->Analyze

Caption: General experimental workflow for sterol analysis using GC-MS.

  • Sample Aliquoting: To a glass screw-cap tube, add a known volume or weight of the sample (e.g., 100 µL of serum or 50 mg of homogenized tissue).

  • Internal Standard Addition: Add a precise volume (e.g., 50 µL) of the 10 µg/mL this compound internal standard solution to each sample, standard, and blank.[7]

  • Saponification: Add 2 mL of 1 M ethanolic KOH.[7] Cap the tubes tightly and vortex. Incubate at 60°C for 1 hour to hydrolyze sterol esters to their free form.[4]

  • Extraction: Cool samples to room temperature. Add 2 mL of deionized water and 3 mL of n-hexane. Vortex vigorously for 2 minutes. Centrifuge at 2000 x g for 10 minutes to separate the phases.[4][7]

  • Collection: Carefully transfer the upper hexane layer containing the lipids to a clean glass tube. Repeat the extraction on the lower aqueous phase with another 2 mL of n-hexane and combine the extracts.

  • Evaporation: Evaporate the combined hexane extracts to complete dryness under a gentle stream of high-purity nitrogen. Ensure no moisture remains, as it can interfere with derivatization.[8]

  • Derivatization: Add 50 µL of pyridine and 100 µL of BSTFA (+1% TMCS) to the dried extract.[9] Cap the tube tightly and heat at 70°C for 1 hour to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.[8][10]

  • Final Step: After cooling, the sample is ready for injection into the GC-MS system.

Instrumentation and Data Presentation

The following table provides typical instrument parameters for sterol analysis. These may need to be optimized for specific instruments.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film) or equivalent[11]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless, 1 µL injection volume
Injector Temp. 280°C
Oven Program Initial 180°C for 2 min, ramp at 20°C/min to 280°C, then ramp at 5°C/min to 300°C, hold for 10 min.[4]
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[3]
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred for its enhanced sensitivity and specificity.[4] The ions monitored are characteristic fragments of the TMS-derivatized sterols.

Compound (TMS-ether) Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
Cholesterol~19.5368458 (M+), 329
5α-Cholestan-3β-ol (IS) ~19.2370460 (M+), 355
Campesterol~21.1382472 (M+), 343
Stigmasterol~21.6396484 (M+), 357
β-Sitosterol~22.3400488 (M+), 357

Note: Retention times are approximate and will vary based on the specific GC system and column.

A calibration curve should be prepared using standards containing known concentrations of the target sterols and a constant concentration of the internal standard.

Concentration (µg/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
0.515,500150,0000.103
1.031,200151,0000.207
5.0158,000149,5001.057
10.0325,000152,0002.138
25.0810,000150,5005.382
50.01,650,000151,20010.913

A linear regression of the calibration curve typically yields a correlation coefficient (R²) > 0.99, indicating excellent linearity. Method validation should also assess recovery and precision. Recovery rates for sterols using this method are generally expected to be in the range of 86-110%.[6]

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of sterols by GC-MS. The detailed protocol for sample preparation, including saponification and derivatization, combined with optimized instrument parameters, ensures high sensitivity and reproducibility. This application note serves as a comprehensive guide for researchers and scientists in the implementation of robust sterol analysis in their laboratories.

References

Application Notes and Protocols for Cholestan-3-ol Derivatization with BSTFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the derivatization of cholestan-3-ol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This procedure is essential for preparing sterols for analysis by gas chromatography-mass spectrometry (GC-MS), enhancing their volatility and improving chromatographic separation.

Introduction

This compound, a saturated sterol, requires derivatization to convert its polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This process, known as silylation, is crucial for achieving sharp, symmetrical peaks and reproducible results in GC-MS analysis. BSTFA is a widely used silylating reagent due to its high reactivity and the volatile nature of its by-products, which minimizes interference in the chromatogram. The addition of a catalyst, such as trimethylchlorosilane (TMCS), is often employed to increase the reaction rate, especially for sterically hindered hydroxyl groups.[1]

Reaction Mechanism

The derivatization of this compound with BSTFA involves the replacement of the active hydrogen on the hydroxyl group with a trimethylsilyl group. The reaction is as follows:

This compound + BSTFA → Cholestan-3-O-TMS + N-(trimethylsilyl)-trifluoroacetamide + Trifluoroacetamide

The by-products of this reaction are volatile and generally do not interfere with the GC-MS analysis of the derivatized analyte.[2]

Experimental Protocol

This protocol outlines the necessary steps for the successful silylation of this compound. The most critical factor for a successful derivatization is the absence of moisture, as BSTFA is highly sensitive to water.[3]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable anhydrous solvent such as hexane (B92381), acetonitrile, or toluene)[1][3][4]

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined screw caps)

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Microsyringes

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample or an extract containing the analyte into a clean, dry reaction vial.[1]

    • If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 50°C.[5][6] It is crucial to ensure the sample is completely dry, as residual water will react with the BSTFA reagent.[3]

    • To ensure anhydrous conditions, you can pass a hexane extract through a sodium sulfate (B86663) column before evaporation.[3]

  • Derivatization Reaction:

    • Add an appropriate volume of anhydrous solvent to the dried sample. For instance, dissolve the residue in 100 µL of anhydrous pyridine.[4]

    • Add the derivatizing reagent. A common approach is to add 100 µL of BSTFA (with 1% TMCS).[6] A molar excess of the silylating reagent (at least a 2:1 ratio of BSTFA to active hydrogens) is recommended to drive the reaction to completion.[2] For smaller sample sizes (~30-50 µL of extract), 20-30 µL of BSTFA can be used.[3]

    • Tightly cap the vial and vortex the mixture for 30 seconds to ensure thorough mixing.

  • Reaction Incubation:

    • Incubate the reaction mixture at a controlled temperature. Common conditions range from 60°C to 70°C for 30 to 60 minutes.[1][6] Some protocols suggest heating for up to 3 hours at 70°C to ensure complete derivatization.[3] For some applications, the reaction may proceed at room temperature, but heating is often employed to ensure completion, especially for hindered hydroxyl groups.[1][4]

  • Post-Derivatization Work-up (Optional but Recommended):

    • After incubation, allow the vial to cool to room temperature.

    • To prevent fouling of the GC injector port, the excess derivatization reagent can be evaporated under a gentle stream of nitrogen.[1]

    • Reconstitute the dried derivative in a suitable solvent for GC-MS analysis, such as hexane or toluene.[1][3]

  • GC-MS Analysis:

    • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • It is advisable to analyze the derivatized samples within a few days, as TMS-ethers can hydrolyze over time.[1]

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Condition 4
Reagent BSTFA + 1% TMCSBSTFABSTFA + 1% TMCSBSTFA
Solvent PyridineHexaneAcetonitrileToluene
Sample Amount 1-5 mg30-50 µL extract1 mg/mL solution1-10 mg
Reagent Volume 100 µL20-30 µL50 µL100 µL
Reaction Temp. 60°C70°C60°C70°C
Reaction Time 60 min3 hours60 min30 min
Reference [1][3][7][2][6]

Visual Representations

Diagram 1: Experimental Workflow for this compound Derivatization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Post-Reaction Work-up cluster_analysis Analysis start Start with this compound Sample dry Evaporate to Dryness under N2 start->dry add_solvent Add Anhydrous Solvent (e.g., Pyridine) dry->add_solvent add_bstfa Add BSTFA (+1% TMCS) add_solvent->add_bstfa vortex Vortex to Mix add_bstfa->vortex heat Incubate at 60-70°C vortex->heat cool Cool to Room Temperature heat->cool evap_reagent Evaporate Excess Reagent (Optional) cool->evap_reagent reconstitute Reconstitute in Solvent (e.g., Hexane) evap_reagent->reconstitute gcms Inject into GC-MS reconstitute->gcms

Caption: Workflow for silylation of this compound with BSTFA.

Diagram 2: Signaling Pathway of Derivatization Reaction

G cholestan This compound (R-OH) tms_ether Cholestan-3-O-TMS (R-O-Si(CH3)3) Volatile Derivative cholestan->tms_ether Silylation bstfa BSTFA bstfa->tms_ether byproducts Volatile By-products bstfa->byproducts tmcs TMCS (Catalyst) tmcs->tms_ether accelerates

References

Application Notes and Protocols for the Quantitative Analysis of Cholestan-3-ol in Serum by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestan-3-ol, also known as 5α-cholestan-3β-ol or dihydrocholesterol, is a saturated derivative of cholesterol formed by the action of intestinal microorganisms.[1][2] While present in small amounts in healthy individuals, elevated serum levels of this compound are a key diagnostic biomarker for Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disorder.[3][4] This disease is characterized by a deficiency in the mitochondrial enzyme sterol 27-hydroxylase, leading to the accumulation of cholestanol (B8816890) and cholesterol in various tissues, particularly the brain, tendons, and lenses. Accurate and precise quantification of this compound in serum is therefore crucial for the diagnosis, monitoring, and therapeutic management of CTX and other related metabolic disorders.[3][4]

This document provides a detailed protocol for the quantitative analysis of this compound in human serum using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described method involves saponification, liquid-liquid extraction, and a specific derivatization step that allows for sensitive UV detection, effectively separating this compound from the much more abundant cholesterol.

Principle of the Method

The quantitative analysis of serum this compound is challenging due to its structural similarity to cholesterol and its lack of a strong native chromophore for UV detection. This protocol overcomes these challenges through a multi-step process:

  • Saponification: Serum samples are first treated with a strong base to hydrolyze cholesteryl esters, liberating free sterols, including this compound.

  • Extraction: The non-saponifiable lipids (including sterols) are extracted from the aqueous matrix into an organic solvent.

  • Derivatization: The extracted sterols are derivatized with 4'-bromobenzenesulfonyl chloride. This reagent reacts with the 3β-hydroxyl group of both cholesterol and this compound.

  • Selective Solvolysis: The key step for specificity involves heating the derivatized mixture in isopropanol. This selectively solvolyzes the cholesterol derivative into cholesteryl isopropyl ether, which has different chromatographic and absorbance properties and is not detected under the analysis conditions. The derivatized this compound remains stable.[3][4][5]

  • HPLC-UV Analysis: The stable this compound derivative is then separated from other components on a reverse-phase HPLC column and quantified using a UV detector at 235 nm.[3][4][5] Stigmastanol is used as an internal standard (I.S.) to ensure accuracy and correct for variations during sample preparation.[3][4]

Clinical Significance of this compound

The logical relationship between the metabolic defect in Cerebrotendinous Xanthomatosis (CTX) and the accumulation of this compound is crucial for understanding the diagnostic value of this assay.

cluster_pathway Metabolic Pathway in CTX cluster_defect Pathophysiology Cholesterol Cholesterol BileAcid_Intermediates Bile Acid Intermediates Cholesterol->BileAcid_Intermediates Sterol 27-hydroxylase (CYP27A1) Cholestan_3_ol This compound Cholesterol->Cholestan_3_ol Alternative Pathway BileAcids Normal Bile Acids BileAcid_Intermediates->BileAcids Accumulation Accumulation in Serum Cholestan_3_ol->Accumulation Defect Enzyme Defect in CTX Defect->BileAcid_Intermediates

References

Application Notes and Protocols: Cholestan-3-ol as a Biomarker for Fecal Pollution in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fecal contamination of water resources poses a significant risk to public health and environmental integrity. Accurate identification and tracking of fecal pollution sources are crucial for effective water quality management and remediation. While traditional microbiological indicators like fecal coliforms have been widely used, they have limitations in terms of source specificity and survival in different environmental conditions. Chemical biomarkers, such as fecal sterols, offer a more robust and source-specific alternative for detecting and characterizing fecal pollution.

One of the most promising fecal sterol biomarkers is cholestan-3-ol, particularly its stereoisomer 5β-cholestan-3β-ol, commonly known as coprostanol. Coprostanol is a major sterol in the feces of humans and higher animals, formed by the microbial reduction of cholesterol in the gut.[1] Its presence in environmental water samples is a strong indicator of fecal contamination. This document provides detailed application notes and protocols for the analysis of this compound in water samples to assess fecal pollution.

Principle of this compound as a Fecal Biomarker

The utility of this compound as a fecal biomarker is based on the biochemical transformation of cholesterol within the digestive tracts of higher animals.

Cholesterol Cholesterol (from diet and endogenous sources) GutMicrobiota Gut Microbiota (Anaerobic Bacteria) Cholesterol->GutMicrobiota Ingestion Coprostanol Coprostanol (5β-cholestan-3β-ol) GutMicrobiota->Coprostanol Microbial Reduction Feces Excreted in Feces Coprostanol->Feces WaterBody Enters Water Body Feces->WaterBody Contamination Event Biomarker Detected as Fecal Pollution Biomarker WaterBody->Biomarker Water Sampling & Analysis

Caption: Logical pathway of coprostanol formation and its use as a fecal biomarker.

Data Presentation: Quantitative Analysis of Fecal Sterols

The concentration of this compound (coprostanol) and related sterols can vary significantly depending on the source and level of contamination. The following tables summarize typical concentrations found in various water matrices and provide key diagnostic ratios for source identification.

Table 1: Typical Concentrations of Coprostanol in Water Samples

Water SourceCoprostanol Concentration Range (ng/L)Reference(s)
Untreated Sewage1,000 - 100,000+[2]
Treated Sewage Effluent100 - 10,000[2]
Polluted River Water10 - 5,000[3]
Uncontaminated River Water< 10[4]

Table 2: Diagnostic Ratios of Fecal Sterols for Pollution Source Tracking

Diagnostic RatioValueInterpretationReference(s)
Coprostanol / (Coprostanol + Cholestanol)> 0.7Indicates sewage pollution[4]
< 0.3Indicates absence of significant sewage contamination[4]
Coprostanol / Cholesterol> 0.5Suggests sewage contamination[2]
< 0.5Suggests non-human fecal contamination or biogenic sources[2]
Epicoprostanol / Coprostanol< 0.2Untreated sewage[2]
0.2 - 0.8Partially treated sewage[2]
> 0.8Treated sewage[2]

Experimental Protocols

The analysis of this compound in water samples involves several key steps: sample collection and preservation, extraction of sterols, derivatization to improve volatility for gas chromatography, and finally, instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

cluster_collection Sample Collection & Preservation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Collect 1. Water Sample Collection (1-4 L amber glass bottles) Preserve 2. Preservation (Store at 4°C, process within 24h) Collect->Preserve Filter 3. Filtration (0.7 µm glass fiber filter) Preserve->Filter LLE 4. Liquid-Liquid Extraction (LLE) (e.g., with dichloromethane (B109758) or hexane) Filter->LLE SPE or 4. Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Filter->SPE Concentrate 5. Concentration (Rotary evaporation or N2 stream) LLE->Concentrate SPE->Concentrate Derivatize 6. Silylation (e.g., with BSTFA + 1% TMCS) Concentrate->Derivatize Heat 7. Heating (e.g., 70°C for 1 hour) Derivatize->Heat GCMS 8. GC-MS Analysis Heat->GCMS Quantify 9. Data Analysis & Quantification GCMS->Quantify

Caption: Experimental workflow for the analysis of this compound in water samples.

Protocol 1: Sample Collection and Preservation

Objective: To collect and preserve water samples to ensure the stability of fecal sterols prior to analysis.

Materials:

  • Amber glass bottles (1-4 L), pre-cleaned with solvent.

  • Cooler with ice packs.

  • Gloves.

Procedure:

  • Rinse the sample bottle three times with the sample water before collection.

  • Collect the water sample from the desired depth, avoiding surface scum.

  • Fill the bottle completely to minimize headspace.

  • Cap the bottle tightly.

  • Place the sample in a cooler with ice packs immediately after collection to maintain a temperature of approximately 4°C.

  • Transport the samples to the laboratory as soon as possible.

  • Store the samples in a refrigerator at 4°C and process within 24 hours to minimize degradation of sterols.[3][5]

Protocol 2: Extraction of Fecal Sterols

Objective: To extract and concentrate fecal sterols from the water sample. This protocol describes both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

2.1 Liquid-Liquid Extraction (LLE)

Materials:

  • Separatory funnel (2 L).

  • Dichloromethane (DCM) or hexane, GC grade.

  • Anhydrous sodium sulfate.

  • Glass fiber filters (0.7 µm).

  • Filtration apparatus.

  • Rotary evaporator or nitrogen evaporation system.

Procedure:

  • Measure the volume of the water sample.

  • Filter the water sample through a 0.7 µm glass fiber filter to separate the dissolved and particulate fractions (optional, can be extracted together).

  • Transfer the filtered water to a separatory funnel.

  • Add 60 mL of DCM for every 1 L of water.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Drain the lower organic layer (DCM) into a flask.

  • Repeat the extraction two more times with fresh DCM.

  • Combine the DCM extracts.

  • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2.2 Solid-Phase Extraction (SPE)

Materials:

  • SPE cartridges (e.g., C18, 500 mg).

  • SPE manifold.

  • Methanol (B129727), GC grade.

  • Dichloromethane (DCM) or ethyl acetate, GC grade.

  • Nitrogen evaporation system.

Procedure:

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Load the filtered water sample onto the cartridge at a flow rate of 5-10 mL/min.

  • After the entire sample has passed through, dry the cartridge under vacuum for 30 minutes.

  • Elute the retained sterols with 10 mL of DCM or ethyl acetate.

  • Collect the eluate.

  • Concentrate the eluate to a volume of approximately 1 mL under a gentle stream of nitrogen.

Protocol 3: Derivatization of Fecal Sterols

Objective: To convert the sterols into their trimethylsilyl (B98337) (TMS) ethers to increase their volatility and improve their chromatographic behavior.[6]

Materials:

  • GC vials with inserts.

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]

  • Pyridine (B92270) or other suitable solvent.

  • Heating block or oven.

Procedure:

  • Transfer the concentrated extract from Protocol 2 into a GC vial insert.

  • Ensure the extract is completely dry by evaporating any remaining solvent under a gentle stream of nitrogen. Moisture can interfere with the derivatization reaction.

  • Add 50 µL of pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[8]

  • Cap the vial tightly.

  • Heat the vial at 70°C for 1 hour in a heating block or oven to ensure complete derivatization.[7][8]

  • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 4: GC-MS Analysis

Objective: To separate, identify, and quantify the derivatized fecal sterols.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Typical GC-MS Conditions:

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp to 250°C at 20°C/min.

    • Ramp to 300°C at 3°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

Quantification:

  • Create a calibration curve using standards of this compound (coprostanol) and other relevant sterols.

  • Use an internal standard (e.g., 5α-cholestane) added before extraction to correct for procedural losses.

  • Identify compounds based on their retention times and mass spectra.

  • Quantify the target analytes by integrating the peak areas in SIM mode using characteristic ions (e.g., m/z 370 for TMS-derivatized coprostanol).

Conclusion

The analysis of this compound, particularly coprostanol, provides a reliable and specific method for detecting and quantifying fecal pollution in water samples. The detailed protocols provided in these application notes offer a comprehensive guide for researchers and scientists to implement this valuable tool in their water quality monitoring programs. By combining robust analytical methods with the interpretation of diagnostic sterol ratios, it is possible to not only identify the presence of fecal contamination but also to gain insights into its potential sources.

References

Application Notes and Protocols for the Analysis of Cholestan-3-ol in Sediments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholestan-3-ol, a saturated sterol, is a significant biomarker used in environmental and geochemical studies. Its presence and concentration in sediments can provide valuable insights into the sources of organic matter, the extent of sewage contamination, and diagenetic processes occurring within the sedimentary record. Accurate and reliable quantification of this compound is paramount for these applications. This document provides a detailed protocol for the sample preparation of sediments for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers lipid extraction, saponification, extract cleanup, and derivatization to ensure high sensitivity and accuracy.

Experimental Protocols

This section details the step-by-step procedures for the preparation of sediment samples for this compound analysis.

Sample Preparation and Lipid Extraction

This protocol is designed for the extraction of total lipids from sediment samples. It is crucial to handle the samples carefully to avoid contamination.

Materials:

  • Freeze-dryer

  • Mortar and pestle or ball mill

  • Soxhlet extraction apparatus[1][2]

  • Cellulose (B213188) extraction thimbles[1]

  • Dichloromethane (DCM), pesticide grade

  • Methanol, pesticide grade

  • Hexane (B92381), pesticide grade

  • Anhydrous sodium sulfate (B86663) (pre-combusted at 450°C for 4 hours)

  • Internal Standard (IS) solution (e.g., 5α-cholestane in hexane, 10 µg/mL)

  • Round-bottom flasks

  • Rotary evaporator

Procedure:

  • Sample Pre-treatment: Freeze-dry the sediment samples to remove all water content. Homogenize the dried sediment using a clean mortar and pestle or a ball mill.

  • Soxhlet Thimble Preparation: Place approximately 10-20 g of the homogenized sediment into a pre-cleaned cellulose extraction thimble.[1]

  • Internal Standard Spiking: Add a known amount of the internal standard solution directly onto the sediment in the thimble. This will be used to quantify the recovery of the analyte.

  • Soxhlet Extraction: Place the thimble inside the Soxhlet extractor.[1] Add a 2:1 mixture of dichloromethane:methanol (v/v) to the round-bottom flask. Extract the lipids for a minimum of 18-24 hours at a rate of 4-6 cycles per hour.[1]

  • Solvent Evaporation: After extraction, cool the flask and evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C until a lipid residue is obtained.

Saponification and Extraction of Unsaponifiable Lipids

Saponification is performed to hydrolyze any esterified sterols to their free form, ensuring the analysis of total this compound.

Materials:

  • Methanolic potassium hydroxide (B78521) (KOH) solution (e.g., 1 M)[3]

  • Hexane, pesticide grade

  • Deionized water

  • Glass screw-cap test tubes

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

Procedure:

  • Residue Redissolution: Redissolve the lipid extract from step 1.5 in a small volume of hexane.

  • Saponification: Add the methanolic KOH solution to the redissolved extract.[3] Cap the tube tightly and vortex for 30 seconds. Incubate the sample at 80-90°C for 1 hour in a water bath or heating block to hydrolyze the lipids.[3]

  • Extraction of Unsaponifiables: Cool the sample to room temperature. Add deionized water and hexane to the tube. Vortex vigorously for 2 minutes to extract the non-saponifiable lipids (including this compound) into the hexane layer.

  • Phase Separation: Centrifuge the tube at 2000 x g for 10 minutes to achieve a clear separation of the aqueous and organic phases.

  • Collection of Hexane Layer: Carefully transfer the upper hexane layer to a clean glass tube.

  • Re-extraction: Repeat the extraction of the aqueous layer with hexane two more times to ensure complete recovery of the sterols. Combine all hexane extracts.

  • Washing: Wash the combined hexane extracts with deionized water to remove any residual KOH.

  • Drying: Pass the final hexane extract through a small column containing anhydrous sodium sulfate to remove any traces of water.

  • Solvent Evaporation: Evaporate the dried hexane extract to near dryness under a gentle stream of high-purity nitrogen gas.

Extract Cleanup using Silica (B1680970) Gel Chromatography

This step is crucial for removing polar interfering compounds from the extract, which can affect the GC-MS analysis.[4]

Materials:

  • Silica gel (activated by heating at 150-160°C for at least 4 hours)[5]

  • Anhydrous sodium sulfate

  • Glass chromatography column

  • Hexane, pesticide grade

  • Dichloromethane (DCM), pesticide grade

Procedure:

  • Column Preparation: Prepare a slurry of activated silica gel in hexane and pack it into a glass chromatography column.[6] Add a small layer of anhydrous sodium sulfate to the top of the silica gel.[6]

  • Sample Loading: Redissolve the dried extract from step 2.9 in a minimal volume of hexane and load it onto the prepared silica gel column.

  • Elution of Non-polar Fraction: Elute the non-polar compounds (including hydrocarbons) with hexane. This fraction is typically discarded if only sterols are of interest.

  • Elution of Polar Fraction (containing this compound): Elute the sterol fraction from the column using a more polar solvent, such as a mixture of hexane and dichloromethane. The exact polarity of the elution solvent may need to be optimized based on the specific characteristics of the sediment.

  • Solvent Evaporation: Collect the sterol fraction and evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization

Derivatization is a critical step to increase the volatility and thermal stability of this compound for GC-MS analysis. This is achieved by converting the hydroxyl group to a less polar trimethylsilyl (B98337) (TMS) ether.[7]

Materials:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[8][9]

  • Pyridine (B92270) or another suitable solvent (anhydrous)[7]

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the dried extract from step 3.5 is completely free of moisture, as water can deactivate the derivatizing reagent.

  • Reagent Addition: Add a small volume of anhydrous pyridine (if used as a catalyst) and an excess of BSTFA with 1% TMCS to the dried extract in a GC vial.[7]

  • Reaction: Cap the vial tightly and heat it at 60-70°C for at least 1 hour to ensure complete derivatization.[3][8][9]

  • Sample Dilution: After cooling to room temperature, the sample can be diluted with hexane if necessary before injection into the GC-MS.

Data Presentation

The following table summarizes typical quantitative data for the analysis of sterols in sediment using GC-MS. Note that these values can vary depending on the specific sediment matrix, instrumentation, and laboratory conditions.

ParameterTypical Value/RangeReference
Recovery Rate 70 - 115%[10][11][12]
Limit of Detection (LOD) 0.01 - 15 ng/g dry weight[10][12][13]
Limit of Quantification (LOQ) 0.03 - 50 ng/g dry weight[10][13]
Linearity (R²) > 0.99Based on general analytical best practices

Visualizations

The following diagram illustrates the complete experimental workflow for the sample preparation of this compound in sediments.

Cholestanol_Analysis_Workflow Workflow for this compound Analysis in Sediments cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Lipid Extraction cluster_cleanup 3. Saponification & Cleanup cluster_analysis 4. Derivatization & Analysis SampleCollection Sediment Sampling FreezeDrying Freeze-Drying SampleCollection->FreezeDrying Homogenization Homogenization FreezeDrying->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Soxhlet Soxhlet Extraction (DCM:Methanol) Spiking->Soxhlet Evaporation1 Solvent Evaporation Soxhlet->Evaporation1 Saponification Saponification (Methanolic KOH) Evaporation1->Saponification LLE Liquid-Liquid Extraction (Hexane) Saponification->LLE SilicaCleanup Silica Gel Column Chromatography LLE->SilicaCleanup Evaporation2 Solvent Evaporation SilicaCleanup->Evaporation2 Derivatization Derivatization (BSTFA + 1% TMCS) Evaporation2->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Experimental workflow for this compound analysis.

References

Application Note: Synthesis of Deuterated Cholestan-3-ol for Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for the precise quantification of endogenous compounds in complex biological matrices. This technique relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. The internal standard is added to a sample at a known concentration, and the ratio of the unlabeled analyte to the labeled internal standard is measured by mass spectrometry. This allows for accurate quantification, as any sample loss during extraction and analysis affects both the analyte and the internal standard equally.

Cholestan-3-ol is a saturated sterol that serves as a biomarker for cholesterol absorption and metabolism. Accurate measurement of its concentration is crucial in various fields, including clinical diagnostics and drug development. This application note provides a detailed protocol for the synthesis, purification, and characterization of deuterated this compound, specifically [3-²H]-5α-cholestan-3β-ol, for use as an internal standard in IDMS applications.

Principle of Synthesis

The synthesis of [3-²H]-5α-cholestan-3β-ol is achieved through the stereoselective reduction of commercially available 5α-cholestan-3-one. Sodium borodeuteride (NaBD₄) serves as the deuterium (B1214612) source, introducing a deuterium atom at the C3 position of the cholestane (B1235564) backbone. The reduction of the ketone at the 3-position predominantly yields the thermodynamically more stable equatorial 3β-alcohol, with the axial 3α-alcohol as a minor byproduct. Subsequent purification by column chromatography isolates the desired 3β-epimer.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of [3-²H]-5α-cholestan-3β-ol based on established reduction methodologies for steroidal ketones.

ParameterValueMethod of Determination
Chemical Yield > 90%Gravimetric analysis after purification
Isotopic Enrichment > 98%Gas Chromatography-Mass Spectrometry (GC-MS)
Chemical Purity > 99%Gas Chromatography-Flame Ionization Detection (GC-FID)
Stereoisomeric Purity (3β-ol) > 95%High-Performance Liquid Chromatography (HPLC)

Experimental Protocols

Materials and Reagents
Synthesis of [3-²H]-5α-cholestan-3β-ol
  • Reaction Setup: In a round-bottom flask, dissolve 5α-cholestan-3-one (1.0 g, 2.59 mmol) in anhydrous ethanol (50 mL) with gentle warming until fully dissolved. Cool the solution to room temperature.

  • Reduction: Slowly add sodium borodeuteride (0.11 g, 2.85 mmol) to the stirred solution. The reaction is typically exothermic. Stir the reaction mixture at room temperature for 2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: 10% ethyl acetate in hexane). The product, this compound, will have a lower Rf value than the starting ketone.

  • Quenching: After the reaction is complete, carefully add saturated aqueous NaHCO₃ solution (20 mL) to quench the excess sodium borodeuteride.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Purification of [3-²H]-5α-cholestan-3β-ol
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 15% ethyl acetate). The 3β- and 3α-epimers will separate, with the 3β-epimer typically eluting first. Collect fractions and analyze by TLC.

  • Isolation: Combine the fractions containing the pure 3β-epimer and evaporate the solvent to obtain [3-²H]-5α-cholestan-3β-ol as a white solid.

Characterization
  • Chemical Purity: Determine the chemical purity of the final product using GC-FID.

  • Isotopic Enrichment: Analyze the purified product by GC-MS. Compare the mass spectra of the deuterated standard with an unlabeled this compound standard. The isotopic enrichment is calculated from the relative intensities of the molecular ion peaks (or characteristic fragment ions) of the labeled and unlabeled compounds.

  • Structural Confirmation: The structure and stereochemistry can be confirmed by ¹H and ¹³C NMR spectroscopy if required. The absence of a proton signal at the 3-position in the ¹H NMR spectrum confirms successful deuteration.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification cluster_analysis Analysis & Characterization A Dissolve 5α-cholestan-3-one in Anhydrous Ethanol B Add Sodium Borodeuteride (NaBD4) A->B C Stir at Room Temperature (2h) B->C D Quench with NaHCO3 C->D E Evaporate Ethanol D->E F Extract with Dichloromethane E->F G Wash with Brine F->G H Dry over MgSO4 & Evaporate G->H I Silica Gel Column Chromatography H->I J Elute with Hexane/Ethyl Acetate Gradient I->J K Collect & Combine Fractions J->K L GC-MS for Isotopic Enrichment K->L M GC-FID for Chemical Purity L->M N HPLC for Stereoisomeric Purity M->N

Caption: Experimental workflow for the synthesis of deuterated this compound.

Isotope_Dilution_Principle cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_quantification Quantification Sample Biological Sample (Unknown amount of Analyte) Spike Add Known Amount of Deuterated Internal Standard Sample->Spike Extract Extraction & Purification Spike->Extract MS LC-MS or GC-MS Analysis Extract->MS Ratio Measure Peak Area Ratio of Analyte to Internal Standard MS->Ratio Calc Calculate Analyte Concentration using the Measured Ratio Ratio->Calc

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Application Notes and Protocols for LC-MS/MS Detection of Cholestan-3-ol in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestan-3-ol, a saturated derivative of cholesterol, is a sterol found in mammalian tissues and plasma. Its levels can be indicative of certain metabolic pathways and have been associated with various physiological and pathological conditions. Accurate and sensitive quantification of this compound in plasma is crucial for research in areas such as lipid metabolism, biomarker discovery, and clinical diagnostics. This application note provides a detailed protocol for the determination of this compound in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method employs a straightforward liquid-liquid extraction for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in plasma is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (5α-Cholestan-3β-ol-d5) plasma->add_is extraction Liquid-Liquid Extraction (MTBE) add_is->extraction drydown Evaporate to Dryness extraction->drydown reconstitute Reconstitute in Methanol/Water drydown->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (APCI, MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Figure 1. Experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (Sigma-Aldrich or equivalent)

  • 5α-Cholestan-3β-ol-d5 (deuterated internal standard)

  • HPLC-grade methanol, methyl-tert-butyl ether (MTBE), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Standard and Internal Standard Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol/water (1:1, v/v) to create calibration standards.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 5α-Cholestan-3β-ol-d5 in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation: Liquid-Liquid Extraction
  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.

  • Add 500 µL of MTBE to the plasma sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.

  • Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of methanol/water (80:20, v/v) and vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid
Gradient 0-1 min: 80% B, 1-8 min: 80-100% B, 8-10 min: 100% B, 10.1-12 min: 80% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

Atmospheric Pressure Chemical Ionization (APCI) is recommended for the analysis of nonpolar sterols like this compound as it provides good sensitivity without the need for derivatization.[1]

ParameterValue
Ionization Mode Positive
Ion Source Atmospheric Pressure Chemical Ionization (APCI)
Gas Temperature 350°C
Vaporizer Temperature 400°C
Nebulizer Gas Nitrogen
Drying Gas Nitrogen
Capillary Voltage 3500 V
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions

The specific MRM transitions for this compound and its deuterated internal standard should be optimized by direct infusion of the analytical standards into the mass spectrometer. The protonated molecule [M+H]+ should be selected as the precursor ion. The most abundant and stable product ion should be chosen for quantification.

  • This compound:

    • Precursor Ion (m/z): ~389.4 (Calculated for [C27H49O]+)

    • Product Ion(s): To be determined empirically. A common fragmentation for sterols is the loss of water ([M+H-H2O]+), which would correspond to m/z ~371.4.

  • 5α-Cholestan-3β-ol-d5 (Internal Standard):

    • Precursor Ion (m/z): ~394.4 (Calculated for [C27H44D5O]+)

    • Product Ion(s): To be determined empirically. The corresponding water loss would be at m/z ~376.4.

Protocol for MRM Transition Optimization:

  • Prepare a 1 µg/mL solution of this compound and 5α-cholestan-3β-ol-d5 in methanol/water (80:20, v/v).

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Perform a full scan (Q1 scan) to identify the precursor ion ([M+H]+).

  • Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions.

  • Select the most intense product ion for the quantifier transition and a second, less intense ion for the qualifier transition.

  • Optimize the collision energy for each transition to maximize the signal intensity.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method for this compound, based on reported data for similar oxysterols analyzed in plasma.[2]

ParameterExpected Performance
Linearity Range 1 - 200 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantitation (LOQ) ~1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key steps of the analytical method.

logical_relationship start Start: Plasma Sample sample_prep Sample Preparation (Extraction & Cleanup) start->sample_prep lc_separation Chromatographic Separation (Analyte Isolation) sample_prep->lc_separation ionization Ionization (APCI) lc_separation->ionization precursor_selection Precursor Ion Selection (Q1) ionization->precursor_selection fragmentation Fragmentation (Collision Cell) precursor_selection->fragmentation product_selection Product Ion Selection (Q3) fragmentation->product_selection detection Detection product_selection->detection quantification Quantification (Internal Standard Method) detection->quantification end End: This compound Concentration quantification->end

Figure 2. Logical flow of the LC-MS/MS analytical process.

References

Application Notes and Protocols: The Role of Cholestan-3-ol in Cerebrotendinous Xanthomatosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene. This gene encodes the mitochondrial enzyme sterol 27-hydroxylase, which is crucial for the synthesis of bile acids. A deficiency in this enzyme leads to a significant reduction in the production of chenodeoxycholic acid (CDCA) and an accumulation of cholesterol and its metabolites, most notably cholestan-3-ol (cholestanol), in various tissues. This accumulation is responsible for the multisystemic clinical manifestations of CTX, including tendon xanthomas, juvenile cataracts, and progressive neurological dysfunction. This compound has emerged as a pivotal biomarker for the diagnosis, monitoring, and therapeutic management of CTX. These application notes provide a comprehensive overview of the role of this compound in CTX research, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Data Presentation: Biomarker Levels in CTX

The quantification of this compound and other related metabolites is fundamental in the clinical and research settings for CTX. The following tables summarize key quantitative data for these biomarkers.

Table 1: Plasma this compound Concentrations

Population/ConditionMean Concentration (μmol/L)Concentration Range (μmol/L)Notes
Healthy AdultsNot specified2 - 12.6Reference range for individuals aged 1-60 years.[1]
CTX Patients (at diagnosis)105.856 - 238Levels diagnostic for CTX are generally between 36 and 102 μmol/L.[1]
CTX Patients (post-CDCA therapy)Significant reduction-Average reduction of 91 μmol/L observed in one study.[1]

Table 2: Cerebrospinal Fluid (CSF) this compound and Cholesterol Concentrations in CTX

AnalyteControl Subjects (μg/dL)Untreated CTX Patients (μg/dL)Post-CDCA Therapy CTX Patients (μg/dL)
This compound4 ± 7~80 (20 times higher than controls)~27 (threefold reduction)
Cholesterol400 ± 300~600 (1.5 times higher than controls)~396 (34% reduction)

Data derived from a study on six CTX patients and 11 control subjects.[2]

Table 3: Serum 7α-hydroxy-4-cholesten-3-one (7αC4) Concentrations

Population/ConditionMedian Concentration (ng/mL)Concentration Range (ng/mL)Notes
Healthy Subjects123 - 40A key intermediate in bile acid synthesis.[3]
Healthy Controls (5th-95th percentile)-6 - 60.7Normal range established in a study with 111 healthy individuals.[4]
CTX PatientsMarkedly elevated-Levels can be reduced by over 80% with CDCA treatment.[5]

Signaling Pathways and Experimental Workflows

Biochemical Pathway in Cerebrotendinous Xanthomatosis

The following diagram illustrates the disrupted bile acid synthesis pathway in CTX, leading to the accumulation of this compound.

cluster_feedback Negative Feedback Cholesterol Cholesterol CYP7A1 Cholesterol 7α-hydroxylase (CYP7A1) Cholesterol->CYP7A1 Rate-limiting step 7a_hydroxycholesterol 7α-hydroxycholesterol CYP7A1->7a_hydroxycholesterol HSD3B7 3β-hydroxy-Δ5-C27-steroid dehydrogenase (HSD3B7) 7a_hydroxycholesterol->HSD3B7 7aC4 7α-hydroxy-4-cholesten-3-one HSD3B7->7aC4 CYP27A1 Sterol 27-hydroxylase (CYP27A1) 7aC4->CYP27A1 Blocked in CTX Alternative_Pathway Alternative Pathway 7aC4->Alternative_Pathway Upregulated in CTX CDCA Chenodeoxycholic Acid (CDCA) CYP27A1->CDCA CDCA->CYP7A1 Inhibition Cholestanol (B8816890) This compound Alternative_Pathway->Cholestanol

Biochemical pathway alterations in CTX.
Diagnostic Workflow for Cerebrotendinous Xanthomatosis

This workflow outlines the steps for diagnosing CTX, emphasizing the role of this compound measurement.

Clinical_Suspicion Clinical Suspicion (e.g., juvenile cataracts, tendon xanthomas, neurological symptoms) Biochemical_Testing Biochemical Testing Clinical_Suspicion->Biochemical_Testing Plasma_Cholestanol Measure Plasma this compound Biochemical_Testing->Plasma_Cholestanol Elevated_Cholestanol Elevated this compound? Plasma_Cholestanol->Elevated_Cholestanol Genetic_Testing CYP27A1 Gene Sequencing Elevated_Cholestanol->Genetic_Testing Yes Additional_Biomarkers Measure 7αC4 and Bile Alcohols Elevated_Cholestanol->Additional_Biomarkers No/Borderline CTX_Diagnosis CTX Diagnosis Confirmed Genetic_Testing->CTX_Diagnosis Consider_Other_Diagnoses Consider Other Diagnoses Abnormal_Biomarkers Abnormal Biomarkers? Additional_Biomarkers->Abnormal_Biomarkers Abnormal_Biomarkers->Genetic_Testing Yes Abnormal_Biomarkers->Consider_Other_Diagnoses No

Diagnostic workflow for CTX.

Experimental Protocols

Accurate quantification of this compound and 7α-hydroxy-4-cholesten-3-one is critical. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods.

Protocol 1: Quantification of Plasma this compound by GC-MS

This protocol is a synthesized methodology based on established practices for sterol analysis.[6][7][8]

1. Sample Preparation and Extraction: a. To 1 mL of plasma in a glass tube, add a known amount of an internal standard (e.g., epicoprostanol (B1214048) or 5α-cholestane). b. Add 10 mL of 1 N NaOH in 90% ethanol (B145695) for saponification of sterol esters. c. Cap the tube and heat at 60°C for 1 hour. d. After cooling, add 5 mL of deionized water. e. Extract the non-saponifiable lipids by adding 10 mL of n-hexane and vortexing vigorously for 2 minutes. f. Centrifuge at 2000 x g for 5 minutes to separate the phases. g. Carefully transfer the upper hexane (B92381) layer to a clean glass tube. h. Repeat the extraction twice more with 10 mL of n-hexane and combine the organic extracts. i. Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: a. To the dried lipid extract, add 50 µL of anhydrous pyridine (B92270) to dissolve the residue. b. Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). c. Cap the vial tightly, vortex for 1 minute, and heat at 60°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers. d. After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 180°C for 1 min, ramp to 280°C at 20°C/min, hold for 10 min.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for cholestanol-TMS ether (e.g., m/z 370, 458) and the internal standard.

4. Quantification: a. Generate a calibration curve using standards of known this compound concentrations prepared and processed in the same manner as the samples. b. Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of Serum 7α-hydroxy-4-cholesten-3-one (7αC4) by LC-MS/MS

This protocol is a simplified method based on published high-throughput assays.[9][10][11]

1. Sample Preparation: a. In a 96-well plate, add 50 µL of serum sample, calibrator, or quality control sample. b. Add 200 µL of a protein precipitation solution (e.g., acetonitrile (B52724) containing a deuterated internal standard such as 7α-hydroxy-4-cholesten-3-one-d7). c. Mix thoroughly and centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to a clean 96-well plate for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate 7αC4 from other matrix components (e.g., 0-95% B over 3 minutes).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex Triple Quad 6500 or equivalent tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for 7αC4 (e.g., m/z 401.3 -> 383.3) and its deuterated internal standard.

3. Quantification: a. Due to the presence of endogenous 7αC4, a surrogate matrix (e.g., charcoal-stripped serum or a buffer solution) is often used to prepare the calibration standards. b. Quantify the concentration of 7αC4 in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is an indispensable biomarker in the field of cerebrotendinous xanthomatosis research and clinical management. Its markedly elevated levels in untreated individuals provide a reliable diagnostic marker, and the reduction of its concentration is a primary endpoint for assessing the efficacy of therapies such as chenodeoxycholic acid. The detailed protocols provided herein for the quantification of this compound and its precursor, 7α-hydroxy-4-cholesten-3-one, offer robust and sensitive methods for researchers and clinicians. The continued study of these biomarkers is essential for improving early diagnosis, understanding disease progression, and developing novel therapeutic strategies for CTX.

References

Application Note: Enzymatic Assay for Cholestan-3-ol Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholestan-3-ol, a saturated derivative of cholesterol, is a significant biomarker in various biological and environmental studies. It is often used to trace sewage pollution in environmental samples and is relevant in clinical research related to lipid metabolism and certain metabolic disorders. Accurate quantification of this compound is crucial for these applications. While methods like gas chromatography-mass spectrometry (GC-MS) are highly specific, they can be time-consuming and require extensive sample preparation and specialized equipment.[1][2]

This application note details a robust and sensitive enzymatic assay for the determination of this compound. The method utilizes cholesterol oxidase in a coupled reaction system, offering a simpler and higher-throughput alternative for quantitative analysis in various matrices.

Assay Principle

The determination of this compound is based on a coupled enzymatic reaction. The assay proceeds in two main steps:

  • Oxidation of this compound: Cholesterol oxidase (COD) catalyzes the oxidation of the 3-β-hydroxyl group of this compound in the presence of oxygen (O₂) to produce cholestan-3-one (B8813596) and hydrogen peroxide (H₂O₂).[3]

  • Colorimetric Detection: The H₂O₂ produced is then used by horseradish peroxidase (HRP) to catalyze the oxidation of a chromogenic substrate (e.g., o-dianisidine or p-anisidine).[3][4] The resulting oxidized chromogen is a colored product whose absorbance can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of this compound present in the sample.

G cluster_step1 Step 1: Oxidation cluster_products1 cluster_step2 Step 2: Detection cluster_products2 Chol This compound COD Cholesterol Oxidase Chol->COD O2 O2 O2->COD Ketone Cholestan-3-one COD->Ketone H2O2 H2O2 COD->H2O2 Chromogen_red Chromogen (Reduced) HRP Peroxidase (HRP) H2O2->HRP Chromogen_red->HRP Chromogen_ox Chromogen (Oxidized, Colored) HRP->Chromogen_ox Water 2H2O HRP->Water

Caption: Enzymatic reaction pathway for this compound detection.

Experimental Protocols

This protocol is adapted from established methods for cholesterol and cholestanol (B8816890) determination using cholesterol oxidase and peroxidase.[4]

3.1. Materials and Reagents

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.

    • Incubator or water bath set to 25°C.

    • Calibrated pipettes and tips.

    • Cuvettes or 96-well microplates.

    • Vortex mixer.

  • Reagents:

    • This compound (for standards)

    • Cholesterol Oxidase (from Streptomyces sp. or similar)

    • Horseradish Peroxidase (HRP), Type II

    • o-Dianisidine dihydrochloride (B599025) (Chromogen)

    • Potassium Phosphate, Monobasic (KH₂PO₄)

    • Potassium Hydroxide (KOH) for pH adjustment

    • Triton X-100

    • Deionized Water

3.2. Reagent Preparation

  • 50 mM Potassium Phosphate Buffer (pH 7.5):

    • Dissolve 6.8 g of KH₂PO₄ in 950 mL of deionized water.

    • Adjust the pH to 7.5 at 25°C using 1 M KOH.

    • Bring the final volume to 1 L with deionized water. Store at 4°C.

  • This compound Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of a 10% (w/v) Triton X-100 solution in isopropanol. Gentle heating may be required.

    • Prepare working standards by serial dilution of the stock solution in the Potassium Phosphate Buffer.

  • Reaction Cocktail (Prepare fresh daily):

    • For a 50 mL final volume, mix the following in order:

      • 45 mL of 50 mM Potassium Phosphate Buffer (pH 7.5).

      • 1.0 mL of a 10 mg/mL o-dianisidine solution (in deionized water).

      • 2.5 mL of a 100 units/mL HRP solution (in buffer).

      • Oxygenate the solution by bubbling O₂ or stirring vigorously for 10 minutes.

  • Cholesterol Oxidase Solution (Prepare just before use):

    • Prepare a solution of 10-20 units/mL in cold Potassium Phosphate Buffer.

3.3. Assay Procedure

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Standards & Samples E Add 0.1 mL of Standard or Sample A->E B Prepare Reaction Cocktail D Pipette 2.9 mL Reaction Cocktail into Cuvettes B->D C Prepare Enzyme Solution G Initiate Reaction: Add 0.05 mL of Cholesterol Oxidase C->G D->E F Incubate at 25°C for 5 min E->F F->G H Measure Absorbance at 500 nm (Continuous Rate) G->H I Calculate ΔA/min H->I J Plot Standard Curve & Determine Sample Concentration I->J

References

Application Notes and Protocols for the Extraction of Cholestan-3-ol from Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestan-3-ol, a saturated derivative of cholesterol, is present in various food matrices and serves as an important biomarker in food science and clinical research. Its accurate quantification is crucial for understanding lipid metabolism, food authenticity, and the effects of processing. This document provides detailed protocols for the extraction and analysis of this compound from food samples, primarily employing saponification followed by liquid-liquid or solid-phase extraction, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

I. Experimental Protocols

A robust method for the analysis of this compound and other sterols from complex food matrices involves three main stages: sample preparation and extraction, derivatization, and instrumental analysis. The following protocols outline a comprehensive workflow.

Protocol 1: Sample Preparation and Extraction via Saponification and Liquid-Liquid Extraction (LLE)

This protocol is a widely applicable method for most food matrices, including those with high-fat content.[1]

1. Materials:

  • Homogenized food sample
  • Internal Standard (IS) solution (e.g., 5α-cholestane or epicoprostanol (B1214048) in hexane (B92381), 10 µg/mL)[2][3]
  • Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)[3]
  • Hexane or diethyl ether (HPLC grade)
  • Deionized water
  • Anhydrous sodium sulfate (B86663)
  • Glass screw-cap test tubes
  • Vortex mixer
  • Water bath or heating block
  • Centrifuge
  • Rotary evaporator or nitrogen evaporator

2. Procedure:

  • Sample Aliquoting: Weigh a known amount of the homogenized food sample (e.g., 1-5 g) into a glass screw-cap test tube. For liquid samples like milk or yogurt, pipette a known volume.[1][4]
  • Internal Standard Addition: Add a precise volume of the internal standard solution to each sample. The IS is crucial for correcting for losses during sample preparation and for accurate quantification.[2][3]
  • Saponification: Add 50 mL of 2 M ethanolic KOH solution to the sample. Cap the tube tightly and vortex for 30 seconds. Incubate the mixture in a water bath at 60-80°C for 1-2 hours with occasional vortexing to hydrolyze esterified sterols.[3] For some matrices like pasta, a preliminary acid hydrolysis step may be required to release bound sterols before saponification.[1]
  • Cooling: After saponification, allow the tubes to cool to room temperature.
  • Liquid-Liquid Extraction: Add 50 mL of deionized water to the cooled saponified mixture. Then, add 50-80 mL of hexane or diethyl ether, cap the tube, and vortex vigorously for 1-2 minutes to extract the unsaponifiable fraction containing this compound.
  • Phase Separation: Centrifuge the tubes at a low speed (e.g., 1000 x g) for 5 minutes to achieve clear phase separation.
  • Collection of Organic Layer: Carefully transfer the upper organic layer (containing the sterols) to a clean tube.
  • Re-extraction: Repeat the extraction (steps 5-7) two more times with fresh hexane or diethyl ether to ensure complete recovery of the analytes.
  • Washing: Combine the organic extracts and wash them with deionized water until the water phase is neutral (can be checked with a pH indicator). This step removes residual KOH and other water-soluble impurities.
  • Drying: Pass the washed organic extract through a column of anhydrous sodium sulfate to remove any residual water.
  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
  • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 100-500 µL) of hexane or another suitable solvent for derivatization and GC-MS analysis.[3]

Protocol 2: Clean-up of the Unsaponifiable Fraction by Solid-Phase Extraction (SPE)

For matrices with significant interferences, an SPE clean-up step after saponification can improve the purity of the extract.

1. Materials:

  • Dried unsaponifiable extract (from Protocol 1, step 11)
  • SPE cartridges (e.g., Silica (B1680970), 1g)
  • Hexane
  • Diethyl ether
  • SPE manifold

2. Procedure:

  • Cartridge Conditioning: Condition a silica SPE cartridge by passing 6 mL of n-hexane through it.
  • Sample Loading: Dissolve the dried extract in a small volume of n-hexane and load it onto the conditioned cartridge.
  • Washing: Wash the cartridge with a non-polar solvent mixture like n-hexane/diethyl ether (98:2, v/v) to elute non-polar interferences.
  • Elution of this compound: Elute the sterol fraction, including this compound, with a more polar solvent mixture, such as n-hexane/diethyl ether (30:70, v/v).
  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness and reconstitute as described in Protocol 1 (steps 11-12).

Protocol 3: Derivatization and GC-MS Analysis

To improve volatility and chromatographic peak shape, sterols are typically derivatized to their trimethylsilyl (B98337) (TMS) ethers before GC-MS analysis.[5]

1. Materials:

  • Reconstituted sample extract
  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA)[5]
  • Anhydrous pyridine (B92270)
  • GC vials with inserts
  • Heating block

2. Procedure:

  • Derivatization: To the dried extract in a GC vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[6]
  • Incubation: Cap the vial tightly and heat at 60-70°C for 1 hour to complete the derivatization reaction.
  • GC-MS Analysis: After cooling, the sample is ready for injection into the GC-MS system.

3. Recommended GC-MS Parameters:

  • Gas Chromatograph: Agilent GC-MS system or equivalent.[3]
  • Column: Non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.3 mL/min).
  • Injector Temperature: 280-300°C.
  • Injection Volume: 1 µL in splitless or split mode.
  • Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp at 20°C/min to 280°C, then ramp at 5°C/min to 300°C and hold for 10 min.[3] (Note: This program should be optimized for the specific application and column).
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
  • Monitored Ions for this compound-TMS: The molecular ion and characteristic fragment ions should be selected for quantification and confirmation (e.g., m/z specific to the TMS derivative of this compound).

II. Data Presentation

The performance of the extraction and analytical method should be validated. The following table summarizes typical quantitative data for sterol analysis from various food matrices.

ParameterFood MatrixMethodValueReference
Recovery Rapeseed OilSaponification, SPE, GC-MS88-96% for various sterols[7]
Olive OilMicrowave Saponification, SPE, GC-FID>80% for sterols[8]
Various FoodsSaponification, LLE, GC-MS/MS91-95% for various sterols[4]
Limit of Detection (LOD) PlasmaSaponification, LLE, GC-MS0.01 ng/mL for cholestane-triol[9]
Limit of Quantification (LOQ) Fats and OilsMicrowave Saponification, SPE, GC-FID0.07 µg/g for α-cholestanol[8]
PlasmaSaponification, LLE, GC-MS0.03 ng/mL for cholestane-triol[9]
Repeatability (RSD) Fats and OilsMicrowave Saponification, SPE, GC-FID<6% for sterols[8]

III. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from food matrices.

Cholestanol_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Sample Homogenized Food Sample Add_IS Add Internal Standard (e.g., 5α-cholestane) Sample->Add_IS Saponification Alkaline Saponification (Ethanolic KOH, 60-80°C) Add_IS->Saponification LLE Liquid-Liquid Extraction (Hexane or Diethyl Ether) Saponification->LLE SPE Solid-Phase Extraction (SPE) (Optional Clean-up) LLE->SPE Optional Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Derivatization Derivatization to TMS Ethers (BSTFA) Evaporation->Derivatization GCMS GC-MS Analysis (Quantification & Identification) Derivatization->GCMS Data Data Processing & Reporting GCMS->Data

Caption: Workflow for this compound Extraction and Analysis.

References

Application Notes and Protocols: The Use of Cholestan-3-ol in Cholesterol Absorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intestinal absorption of cholesterol is a critical process in maintaining cholesterol homeostasis. Dysregulation of this pathway can contribute to hypercholesterolemia and increase the risk of cardiovascular disease. Studying the mechanisms and efficiency of cholesterol absorption is therefore vital for developing effective lipid-lowering therapies. Non-cholesterol sterols, which are structurally similar to cholesterol but are absorbed to a much lesser extent, serve as valuable biomarkers for this process. Among these, cholestan-3-ol (specifically 5α-cholestan-3β-ol, commonly known as cholestanol), a saturated metabolite of cholesterol, has emerged as a key marker for quantifying cholesterol absorption.[1][2] This document provides detailed application notes on the use of this compound and related protocols for researchers in academia and industry.

Application Note 1: this compound as a Biomarker for Cholesterol Absorption

This compound is a hydrogenated metabolite of cholesterol formed by gut bacteria.[3] Its concentration in the plasma or serum is positively correlated with the amount of cholesterol absorbed from the intestine and negatively correlated with endogenous cholesterol synthesis.[1][4] This makes the plasma cholestanol-to-cholesterol ratio a reliable surrogate marker for cholesterol absorption efficiency.[5]

Key Applications:

  • Clinical Research: In human studies, elevated levels of cholesterol absorption markers, including cholestanol (B8816890), campesterol (B1663852), and sitosterol (B1666911), have been identified as significant independent predictors of prevalent cardiovascular disease.[6]

  • Pharmacodynamics: Measuring baseline cholestanol levels can help predict a patient's response to lipid-lowering drugs. For instance, patients with high cholesterol absorption (indicated by high baseline cholestanol) may respond better to absorption inhibitors like ezetimibe.[4][7] Conversely, individuals with low absorption but high synthesis may be better candidates for statin therapy, which inhibits cholesterol synthesis.[5][8]

  • Drug Development: this compound is used to assess the efficacy of novel cholesterol absorption inhibitors. A significant reduction in plasma cholestanol levels following drug administration would indicate effective target engagement and mechanism of action.

While plant sterols like campesterol and sitosterol are also widely used as absorption markers, cholestanol provides a direct measure related to cholesterol's own metabolic pathway.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on sterol absorption, providing a comparative overview.

Table 1: Comparative Intestinal Absorption Rates of Cholesterol and Various Non-Cholesterol Sterols.

SterolAbsorption Rate (%)SpeciesMethodReference(s)
Cholesterol33%HumanIntestinal Perfusion[9][10]
Campesterol9.6%HumanIntestinal Perfusion[9][10]
Campestanol12.5%HumanIntestinal Perfusion[9][10]
Sitosterol4.2%HumanIntestinal Perfusion[9][10]
Stigmasterol4.8%HumanIntestinal Perfusion[9][10]

Data presented as the average percentage of the sterol absorbed from a perfused segment of the upper jejunum.

Table 2: Effect of Inhibitors on Cholesterol Absorption.

InhibitorDosage/Concentration% Inhibition of Cholesterol AbsorptionSpeciesMethodReference(s)
Sitosterol3.6 µmol/min infusion~50%HumanIntestinal Perfusion[11]
Sitostanol (B1680991)3.6 µmol/min infusion~85%HumanIntestinal Perfusion[11]
Cholestane-3,5α,6β-triol*50 mg intragastric50%RatLymph Duct Cannulation[12]

*Note: Cholestane-3,5α,6β-triol is an oxidized derivative of cholestane, related to but distinct from this compound. It is included to demonstrate the inhibitory potential of related sterols.

Experimental Protocols

Protocol 1: In Vivo Measurement of Sterol Absorption via Intestinal Perfusion

This protocol describes a generalized intestinal perfusion technique in human subjects, adapted from published studies, to directly measure cholesterol and non-cholesterol sterol absorption.[9][10][11]

Objective: To quantify the absorption rate of this compound and other sterols in a defined segment of the small intestine.

Materials:

  • Multi-lumen perfusion tube

  • Perfusion pump

  • Test solution: Micellar solution containing known concentrations of cholesterol, this compound, other sterols of interest (e.g., campesterol), and a non-absorbable marker (e.g., sitostanol or a radiolabeled marker).[9][10]

  • Collection vials

  • Analytical equipment (GC-MS or LC-MS)

Procedure:

  • Subject Preparation: Subjects fast overnight prior to the study.

  • Tube Placement: The multi-lumen tube is positioned in the upper jejunum under fluoroscopic guidance. The tube has an infusion port and aspiration ports at measured distances (e.g., a 50 cm test segment).

  • Equilibration: The intestinal segment is first perfused with a marker-free solution to achieve a steady state.

  • Perfusion: The test solution is infused at a constant rate (e.g., 5 mL/min) through the proximal port.

  • Sample Collection: Intestinal contents are continuously aspirated from the distal port for a defined period (e.g., 2-3 hours).

  • Analysis: The concentrations of all sterols and the non-absorbable marker are measured in the initial test solution and the collected aspirates.

  • Calculation: The absorption of each sterol is calculated based on the change in its concentration relative to the non-absorbable marker.

Protocol 2: Quantification of this compound in Serum/Plasma

This protocol outlines the general steps for extracting and quantifying this compound from biological samples using mass spectrometry.

Objective: To measure the concentration of this compound in serum or plasma as a surrogate marker for cholesterol absorption.

Materials:

  • Serum or plasma samples

  • Internal standard (e.g., deuterated cholestanol)

  • Organic solvents (e.g., chloroform, methanol, hexane)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Derivatization agent (if using GC-MS, e.g., BSTFA)

  • LC-MS or GC-MS system

Procedure:

  • Sample Preparation:

    • Pipette a known volume of serum/plasma (e.g., 250 µL) into a glass tube.[4]

    • Add the internal standard to correct for extraction losses.

    • Perform lipid extraction using an organic solvent mixture (e.g., Folch method with chloroform/methanol).[13] Vortex and centrifuge to separate the layers.

    • Collect the organic (lower) phase containing the lipids.

  • Saponification (Optional but Recommended): To measure total sterols (free + esterified), the lipid extract can be saponified (e.g., with ethanolic KOH) to hydrolyze sterol esters.

  • Purification: The crude lipid extract is dried down and may be purified using solid-phase extraction (SPE) to remove interfering substances.

  • Derivatization (for GC-MS): The purified sterols are derivatized to increase their volatility and improve chromatographic properties.

  • Instrumental Analysis:

    • The prepared sample is injected into the LC-MS or GC-MS system.[14]

    • Sterols are separated chromatographically and detected by the mass spectrometer.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a standard curve generated with known concentrations of pure this compound. Results are often expressed as a ratio to total cholesterol (µmol x 100 / mmol of TC).[7]

Visualizations: Pathways and Workflows

Cholesterol_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Brush Border) cluster_circulation Circulation Diet Dietary & Biliary Cholesterol & Sterols Micelle Mixed Micelles (with Bile Acids) Diet->Micelle Emulsification NPC1L1 NPC1L1 Transporter Micelle->NPC1L1 Uptake Chol_Free Free Cholesterol NPC1L1->Chol_Free ACAT ACAT2 Chol_Free->ACAT ABCG58 ABCG5/G8 Efflux Transporter Chol_Free->ABCG58 Efflux of excess sterols back to lumen Chol_Ester Cholesteryl Esters ACAT->Chol_Ester Esterification Chylomicron Chylomicrons Chol_Ester->Chylomicron Assembly Lymph Lymphatics Chylomicron->Lymph Secretion

Caption: Intestinal cholesterol absorption pathway.

Ezetimibe_MOA Micelle Cholesterol in Mixed Micelles NPC1L1 NPC1L1 Transporter Micelle->NPC1L1 Normal Uptake Enterocyte Enterocyte Cytosol NPC1L1->Enterocyte Ezetimibe Ezetimibe Ezetimibe->Block Block->NPC1L1 Inhibits

Caption: Ezetimibe's mechanism of action.

Experimental_Workflow start Study Design (e.g., Drug Trial) collect Collect Biological Sample (Serum / Plasma) start->collect extract Lipid Extraction (add Internal Standard) collect->extract analyze Quantify Sterols (LC-MS or GC-MS) extract->analyze calculate Calculate this compound to Cholesterol Ratio analyze->calculate interpret Data Interpretation (Assess Cholesterol Absorption) calculate->interpret end Conclusion on Drug Efficacy or Patient Phenotype interpret->end

Caption: Workflow for assessing cholesterol absorption.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Cholestan-3-ol in Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the aqueous solubility of cholestan-3-ol. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Disclaimer: this compound is a highly lipophilic molecule that is practically insoluble in water.[1] Much of the available research on solubility enhancement for this class of molecules has been conducted on cholesterol, a structurally similar sterol. The data and protocols provided herein are based on established methods for cholesterol and are expected to be highly applicable to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am unable to dissolve this compound in my aqueous buffer. What are the primary methods to improve its solubility?

A1: Due to its nonpolar steran nucleus, this compound has extremely low solubility in polar solvents. The most effective strategies to increase its aqueous concentration involve formulating the molecule rather than simple dissolution. The primary methods are:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.

  • Nanoparticle Formulation: Creating solid lipid nanoparticles (SLNs) where the drug is dispersed within a solid lipid matrix.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix, often via hot-melt extrusion.

  • Co-solvency: Using a mixture of a water-miscible organic solvent and water. This is often a simpler, but potentially less effective, method for achieving higher concentrations.

Q2: Which type of cyclodextrin is best for solubilizing this compound?

A2: For sterols like cholesterol and this compound, chemically modified, water-soluble cyclodextrins are significantly more effective than the parent β-cyclodextrin (β-CD), which has poor water solubility itself.[2]

  • Recommended: Methyl-β-cyclodextrin (MβCD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD) are highly recommended due to their superior water solubility and proven efficacy in forming inclusion complexes with sterols.[2][3][4]

  • Less Effective: Unmodified β-CD can form complexes but may precipitate out of solution at lower concentrations.[5][6] α-CD and γ-CD are generally not effective for complexing cholesterol.[5][6]

Q3: My this compound/cyclodextrin solution is cloudy or forms a precipitate. What could be the cause?

A3: This issue can arise from several factors:

  • Concentration Limit Exceeded: You may have exceeded the solubility limit of the complex. Refer to the quantitative data (Table 1) and ensure your concentrations are within the soluble range.

  • Incorrect Cyclodextrin: You might be using parent β-cyclodextrin, which has limited aqueous solubility. Switching to a modified cyclodextrin like HP-β-CD or MβCD is advised.[2]

  • Incomplete Complexation: The complexation process may be incomplete. Ensure adequate stirring time and appropriate temperature, as outlined in the protocols. Gentle heating (45-80°C) can facilitate complex formation.[2][7]

  • Low Temperature Storage: While solutions of modified cyclodextrin complexes are stable at 4°C, parent β-CD complexes can precipitate upon cooling.[2]

Q4: When preparing Solid Lipid Nanoparticles (SLNs), my particle size is too large. How can I reduce it?

A4: Particle size in SLN formulations is a critical parameter. To achieve a smaller particle size:

  • Optimize Homogenization: Increase the pressure or the number of cycles during high-pressure homogenization (HPH). For hot HPH, 3-5 cycles at 500-1500 bar is a typical starting point.[8]

  • Surfactant Concentration: The type and concentration of the surfactant (emulsifier) are crucial. A higher surfactant concentration generally leads to smaller particles, but be wary of potential toxicity and micelle formation.

  • Lipid Choice: The nature of the solid lipid can influence particle size.

  • Processing Temperature: Ensure the hot homogenization process is conducted at least 5-10°C above the melting point of your chosen lipid to ensure a fully molten lipid phase.[9]

Q5: Which polymer should I select for a hot-melt extrusion (HME) based solid dispersion?

A5: Polymer selection is critical for creating a stable amorphous solid dispersion. The polymer must be thermally stable at the processing temperature and miscible with this compound. Common choices for poorly soluble drugs include:

  • Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymers (e.g., Kollidon® VA 64): Widely used due to their good thermal properties and ability to form amorphous dispersions.[10]

  • Poloxamers (e.g., Pluronic® F68, F127): These amphiphilic block copolymers can also act as plasticizers and improve dissolution.[11][12] The ideal polymer and drug-to-polymer ratio must be determined experimentally, often screened using Differential Scanning Calorimetry (DSC) to assess miscibility and stability.[13]

Quantitative Data Presentation

The following tables summarize quantitative data for the solubility enhancement of cholesterol, which serves as a reliable proxy for this compound.

Table 1: Solubility Enhancement of Cholesterol using Cyclodextrins

Cyclodextrin Type Molar Ratio (Cholesterol:CD) Resulting Cholesterol Solubility Fold Increase (Approx.) Reference(s)
No Cyclodextrin (Water) - ~0.013 g/L (~34 µM) 1x [3]
β-Cyclodextrin (β-CD) 2:1 Forms sparingly soluble complex Low [14]
Hydroxypropyl-β-CD (HP-β-CD) 1:1 0.2 g/L (515 µM) ~15x [3]
Methyl-β-CD (MβCD) 1:10.3 6.8 mM ~200x [7]

| Heptakis(2,6-di-O-methyl)-β-CD | 1:2 | High (K=5.68x10⁴ M⁻¹) | High |[5][6] |

Table 2: Formulation Parameters for Sterol-Based Nanoparticles

Formulation Method Lipid/Carrier Surfactant/Emulsifier Typical Particle Size Reference(s)
Solvent Evaporation Cholesterol Acetate Lecithin / Sodium Glycocholate ~25-29 nm [15]
Supercritical Fluid Stearic Acid, Cholesterol Soya Lecithin 158 - 462 nm [9]
Hot HPH Various Solid Lipids Poloxamer 188, Tween 80 50 - 1000 nm [16][17]

| Cold HPH | Various Solid Lipids | Poloxamer 188, Tween 80 | Generally larger than Hot HPH |[9] |

Experimental Protocols

Protocol 1: Preparation of this compound:Methyl-β-Cyclodextrin (MβCD) Inclusion Complex

This protocol is adapted from a standard procedure for cholesterol and aims to produce a stock solution of complexed this compound.[7]

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Isopropanol

  • Chloroform

  • Glass test tubes, magnetic stirrer, and water bath

Procedure:

  • Prepare MβCD Solution: Dissolve 1.0 g of MβCD in 11 mL of PBS in a large glass test tube. This creates an approximately 70 mM MβCD solution.

  • Prepare this compound Solution: In a separate, small glass tube, dissolve 30 mg of this compound in 400 µL of a 2:1 (v/v) isopropanol/chloroform mixture.

  • Heating: Place the MβCD solution in a water bath set to 80°C. Stir continuously with a magnetic stir bar.

  • Complexation: Once the MβCD solution reaches 80°C, add the this compound solution in 50 µL aliquots. It is crucial to wait for the solution to become clear after each addition before adding the next aliquot. This indicates successful complex formation.

  • Cooling & Storage: Once all the this compound has been added and the solution is clear, remove the tube from the water bath and allow it to cool to room temperature. The final solution will contain approximately 6.8 mM this compound. This solution can be stored at room temperature for extended periods.

Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) via Hot High-Pressure Homogenization (HPH)

This protocol provides a general framework for producing SLNs. The specific lipid, surfactant, and homogenization parameters may require optimization.[9][16]

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

  • High-shear mixer (e.g., Ultra-Turrax) and a High-Pressure Homogenizer

Procedure:

  • Prepare Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the desired amount of this compound (e.g., 1-5% w/w of the lipid) in the molten lipid under continuous stirring to form a clear solution.

  • Prepare Aqueous Phase: Dissolve the surfactant (e.g., 0.5-5% w/w of the final formulation) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Create Pre-emulsion: Add the hot aqueous phase to the hot lipid phase under high-shear mixing (e.g., 5-10 minutes). This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. Homogenize the mixture for 3-5 cycles at a pressure between 500-1500 bar.

  • Cooling and Solidification: Cool the resulting hot nanoemulsion in an ice bath or at room temperature. The lipid droplets will solidify, forming the SLNs.

  • Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 3: Preparation of this compound Solid Dispersion via Hot-Melt Extrusion (HME)

This protocol outlines the general steps for HME. Specific parameters (temperature, screw speed) are highly dependent on the chosen polymer and equipment.[10][13]

Materials:

  • This compound

  • Thermally stable polymer (e.g., Kollidon® VA 64, Soluplus®)

  • Blender, gravimetric feeder, and a lab-scale twin-screw extruder

Procedure:

  • Screening (Optional but Recommended): Use DSC to analyze physical mixtures of this compound and the polymer at different ratios (e.g., 10:90, 20:80, 30:70). A single glass transition temperature (Tg) for the mixture indicates good miscibility.

  • Prepare Physical Mixture: Accurately weigh the this compound and polymer. Blend them thoroughly to ensure a homogenous powder mix.

  • Set up Extruder: Set the temperature profile for the different zones of the extruder barrel. The temperature should be high enough to melt the polymer and dissolve the drug without causing thermal degradation. A typical processing temperature might be 120-160°C.[10]

  • Extrusion: Feed the physical mixture into the extruder at a constant rate using a gravimetric feeder. The molten material will be mixed and conveyed by the rotating screws and exit through a die.

  • Cooling and Milling: The extruded strand (extrudate) is cooled rapidly on a conveyor belt or chill roll to solidify in its amorphous state.

  • Downstream Processing: Mill the cooled extrudate into a fine powder. This powder can then be used for further formulation, such as filling into capsules or compressing into tablets.

  • Characterization: Use DSC and X-ray powder diffraction (XRPD) to confirm that the this compound in the extrudate is in an amorphous state.

Visualizations

Below are diagrams illustrating key workflows and decision-making processes for improving this compound solubility.

G cluster_start Problem Definition cluster_methods Solubility Enhancement Strategies cluster_considerations Key Considerations cluster_outcome Desired Outcome start Poor Aqueous Solubility of this compound cyclodextrin Cyclodextrin Complexation start->cyclodextrin nanoparticle Nanoparticle Formulation (SLN) start->nanoparticle solid_dispersion Solid Dispersion (HME) start->solid_dispersion cosolvent Co-solvency start->cosolvent cd_consider High drug load needed? Complex stability? cyclodextrin->cd_consider np_consider Thermolabile drug? Targeted delivery? nanoparticle->np_consider sd_consider Thermally stable drug? Continuous manufacturing? solid_dispersion->sd_consider co_consider Simple prep needed? Organic solvent tolerable? cosolvent->co_consider outcome Solubilized this compound for Experiments cd_consider->outcome Yes np_consider->outcome Yes sd_consider->outcome Yes co_consider->outcome Yes

Caption: Decision workflow for selecting a this compound solubility enhancement method.

G cluster_prep Preparation Steps cluster_process Complexation Process cluster_result Final Product prep_cd 1. Prepare MβCD Solution in Aqueous Buffer heat 3. Heat MβCD Solution (e.g., 80°C) with Stirring prep_cd->heat prep_drug 2. Dissolve this compound in Organic Solvent add 4. Add Drug Solution in Aliquots prep_drug->add heat->add Wait until hot cool 5. Cool to Room Temperature add->cool Ensure solution is clear result Clear, Soluble This compound:MβCD Complex Solution cool->result start Start start->prep_cd

Caption: Experimental workflow for cyclodextrin complexation of this compound.

References

Technical Support Center: Cholestan-3-ol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of cholestan-3-ol analytical standards to prevent degradation and ensure analytical accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is the stability of its analytical standard critical?

A1: this compound is a saturated sterol, a derivative of cholesterol.[1][2] In analytical chemistry, it is used as a reference standard for the accurate quantification of related compounds in various matrices, including pharmaceutical, clinical, and environmental samples. The stability of the analytical standard is paramount because any degradation will lead to an inaccurate standard concentration, resulting in the unreliable quantification of the analyte in unknown samples.

Q2: What are the primary degradation pathways for this compound?

A2: this compound is susceptible to degradation primarily through two pathways:

  • Oxidation: The hydroxyl group (-OH) at the 3-position can be oxidized to form the corresponding ketone, cholestan-3-one.[3][4] This is a common reaction for sterols and can be initiated by exposure to air (oxygen), light, or oxidizing agents.

  • Thermal Decomposition: At elevated temperatures, this compound can undergo thermal degradation.[3] This can involve the loss of functional groups, including dehydration (loss of the hydroxyl group as water), which may lead to the formation of cholestene isomers. Artifacts can also be generated from the thermal degradation of related sterols like cholesterol in a GC inlet, forming cholesta-3,5-diene.[5]

Q3: How should I properly store a solid this compound analytical standard?

A3: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is often recommended to store the standard desiccated at room temperature or refrigerated (2-8°C). One supplier notes that the solid product is stable for up to 3 years when stored desiccated at room temperature. Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific storage instructions.

Q4: What is the best practice for preparing and storing this compound standard solutions?

A4: To ensure stability, standard solutions should be prepared using high-purity, appropriate solvents and stored correctly.

  • Solvent Selection: this compound is soluble in solvents like chloroform (B151607) and isopropanol.[6] Ensure the solvent is free from peroxides or other contaminants that could promote degradation.

  • Container: Use amber glass vials with PTFE-lined screw caps (B75204) or crimp seals to protect the solution from light and prevent solvent evaporation.[7][8]

  • Storage Conditions: For short-term use, solutions may be stored at room temperature, but for long-term stability, refrigeration (2-8°C) is recommended.[6][8] Avoid repeated freeze-thaw cycles. If a solution is frozen, it should be allowed to return to room temperature and sonicated for 10-15 minutes to ensure all components are fully redissolved before use.[8]

Q5: What are common signs of standard degradation in my chromatographic analysis (GC/HPLC)?

A5: Degradation of your this compound standard can manifest in several ways in your chromatogram:

  • Appearance of New Peaks: The most obvious sign is the presence of unexpected peaks corresponding to degradation products like cholestan-3-one.

  • Reduced Peak Area/Height: A decrease in the peak area or height of the this compound peak for a known concentration indicates a loss of the parent compound.

  • Changes in Peak Shape: Peak tailing or broadening can sometimes be caused by the interaction of degradation products with the column or by issues in the analytical system.[9]

  • Baseline Instability: Contaminants from a degraded standard or solvent can contribute to baseline noise or drift.[10]

Q6: I see an unexpected peak in my analysis. How can I determine if it's from standard degradation?

A6: A systematic approach is needed to troubleshoot the source of unexpected peaks.

  • Verify System Purity: Inject a solvent blank to ensure the peak is not coming from the solvent, mobile phase, or system contamination.

  • Re-prepare the Standard: Prepare a fresh standard solution from the solid material and re-analyze. If the peak is absent or significantly smaller in the fresh standard, the original solution has likely degraded.

  • Perform Forced Degradation: Intentionally expose the standard to stress conditions (e.g., mild acid, base, peroxide, heat, UV light). This can help identify potential degradation products and their retention times, confirming if the unknown peak matches a known degradant.[11]

  • Use Mass Spectrometry (MS): If your chromatograph is coupled to a mass spectrometer, analyze the mass spectrum of the unknown peak. The mass-to-charge ratio (m/z) can help identify the structure as a potential oxidation or dehydration product.

Data Summary: Storage and Stability

The following table summarizes recommended storage conditions for this compound analytical standards based on available data and general practices for related sterols.

Standard Form Recommended Storage Temperature Container Type Key Considerations Expected Stability
Solid Room Temperature[12] or 2-8°CTightly sealed, opaque or amber glass vialMust be stored desiccated to protect from moisture. Protect from light.Up to 3 years when stored desiccated at room temperature.
Solution (in Chloroform, Isopropanol, etc.) 2-8°C (Refrigerated)[6][13][14]Amber glass vial with PTFE-lined cap[7][8]Minimize headspace to reduce evaporation. Avoid plastic containers.[7]Several days to months, depending on solvent and concentration. Stability should be verified over time.

Visual Diagrams

Potential Degradation Pathways

Cholestan3ol This compound Cholestanone Cholestan-3-one Cholestan3ol->Cholestanone Oxidation (O₂, Light, Reagents) Cholestene Cholestene Isomers Cholestan3ol->Cholestene Dehydration (Heat, Acid)

Caption: Potential chemical degradation pathways for this compound.

Troubleshooting Workflow for Standard Degradation

start Unexpected Result (New Peaks, Low Area) check_system Inject Solvent Blank start->check_system peak_present Peak still present? check_system->peak_present system_issue System Contamination (Clean Injector, Tubing, etc.) peak_present->system_issue Yes prepare_fresh Prepare Fresh Standard from Solid Stock peak_present->prepare_fresh No reanalyze Re-analyze Fresh Standard prepare_fresh->reanalyze peak_gone Peak absent/reduced? reanalyze->peak_gone solution_degraded Original Solution Degraded (Discard and use fresh) peak_gone->solution_degraded Yes solid_degraded Solid Standard Suspect (Perform Forced Degradation or Order New Standard) peak_gone->solid_degraded No

Caption: A logical workflow for troubleshooting analytical standard issues.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

Materials:

  • This compound analytical standard (solid)

  • Class A volumetric flask (e.g., 10 mL)

  • Analytical balance

  • High-purity solvent (e.g., chloroform or isopropanol)[6]

  • Amber glass storage vial with PTFE-lined cap[8]

  • Sonicator

Procedure:

  • Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh approximately 10 mg of the solid standard onto weighing paper and record the exact weight.

  • Carefully transfer the weighed solid into the 10 mL volumetric flask.

  • Add approximately 5-7 mL of the chosen solvent to the flask.

  • Gently swirl the flask or place it in a sonicator for 5-10 minutes until the solid is completely dissolved.

  • Once dissolved, add solvent to the flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled amber glass vial for storage.

  • Store the solution at 2-8°C, protected from light.

Protocol 2: Assessment of Standard Solution Stability via HPLC

Objective: To monitor the stability of a this compound standard solution over time.

Methodology: This protocol assumes a stability-indicating HPLC method is available. A stability-indicating method is one that can separate the active ingredient from its degradation products.[11][15]

Procedure:

  • Time Zero (T=0) Analysis: Immediately after preparing a fresh standard solution (as in Protocol 1), perform an HPLC analysis.

    • Inject the standard solution (e.g., 10 µL) onto a suitable HPLC column (e.g., C18).

    • Record the chromatogram, noting the retention time and peak area of the main this compound peak. This is your baseline.

  • Storage: Store the standard solution under the desired conditions (e.g., 2-8°C in the dark).

  • Subsequent Analyses (T=1 week, T=1 month, etc.):

    • At predetermined intervals, remove the standard from storage and allow it to equilibrate to room temperature.

    • Vortex or sonicate briefly to ensure homogeneity.

    • Perform the HPLC analysis using the exact same method parameters as the T=0 analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 chromatogram.

    • Look for any new peaks (degradation products) or a significant decrease (>2-5%) in the peak area of this compound.

    • Calculate the percent recovery of this compound at each time point relative to T=0. A significant drop indicates degradation.

Protocol 3: Outline for Forced Degradation Studies

Objective: To intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.[11][16]

Procedure:

  • Prepare several aliquots of a known concentration of this compound solution.

  • Expose each aliquot to one of the following stress conditions, while keeping one aliquot as an unstressed control.

    • Acid Hydrolysis: Add a small amount of dilute acid (e.g., 0.1 M HCl) and heat gently (e.g., 60°C for 2 hours). Neutralize before analysis.

    • Base Hydrolysis: Add a small amount of dilute base (e.g., 0.1 M NaOH) and heat gently. Neutralize before analysis.

    • Oxidation: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) and let it stand at room temperature for several hours.

    • Thermal Stress: Heat a solution at an elevated temperature (e.g., 80°C) for 24-48 hours.

    • Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) for 24-48 hours.

  • Analysis: Analyze the control and each stressed sample using your chromatographic method (e.g., HPLC-UV/MS or GC-MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve partial degradation (e.g., 5-20%) to see clear degradation peaks without completely destroying the main compound. The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak.

References

optimizing GC-MS parameters for cholestan-3-ol analysis

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this technical support center provides detailed guidance on optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of cholestan-3-ol.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for analyzing this compound by GC-MS?

A1: Derivatization is a critical step to increase the volatility and thermal stability of this compound. The hydroxyl group (-OH) on the molecule makes it polar and prone to thermal degradation at the high temperatures used in GC. A common method is silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1][2] This process makes the molecule more volatile and less polar, resulting in improved chromatographic peak shape and preventing on-column degradation.[3]

Q2: What type of GC column is best suited for this compound analysis?

A2: A non-polar or low-polarity capillary column is recommended for the analysis of silylated sterols. Columns with a stationary phase of 95% dimethylpolysiloxane and 5% diphenylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent) are widely used and provide excellent resolution for these compounds.[4][5][6] Standard column dimensions that offer a good balance of resolution and analysis time are 30 meters in length, 0.25 mm in internal diameter, and a 0.25 µm film thickness.[7]

Q3: What are the typical temperature settings for the injector, oven, and transfer line?

A3: Optimal temperatures are crucial for good chromatography.

  • Injector Temperature: Should be high enough to ensure rapid and complete vaporization of the derivatized sample without causing thermal degradation. A typical starting point is 250°C to 280°C.[4][8]

  • Oven Temperature Program: A temperature gradient is necessary to effectively separate this compound from other sterols and matrix components. A typical program starts at a lower temperature (e.g., 80°C) and ramps up to a final temperature of around 290-300°C.[4][8] The specific ramp rates can be optimized to improve the separation of closely eluting peaks.[9]

  • Transfer Line Temperature: This temperature must be high enough to prevent condensation of the analyte as it passes from the GC column to the MS source. It is typically set at or slightly above the final oven temperature, often in the range of 280°C to 300°C.[4][8]

Q4: What are the recommended mass spectrometer settings for this compound analysis?

A4: For mass spectrometry, Electron Ionization (EI) at a standard energy of 70 eV is typically used.[6][8]

  • Ion Source Temperature: Usually set between 230°C and 280°C.[4][8]

  • Quadrupole Temperature: Often maintained around 150°C.[4]

  • Acquisition Mode: For initial identification and method development, Full Scan mode is used to acquire the complete mass spectrum (e.g., scanning a mass range of m/z 50-650).[4] For quantitative analysis requiring higher sensitivity and specificity, Selected Ion Monitoring (SIM) mode is preferred, where only specific characteristic ions of the derivatized this compound are monitored.[1][6]

Troubleshooting Guide

Q5: My chromatogram shows poor peak shape (e.g., peak tailing). What could be the cause and how can I fix it?

A5: Peak tailing for active compounds like sterols is often caused by unwanted interactions between the analyte and the GC system.

  • Possible Cause 1: Active Sites: The injector liner, column, or packing material may have active sites (e.g., exposed silanol (B1196071) groups) that can adsorb the analyte.

    • Solution: Use a deactivated or ultra-inert inlet liner. If the problem persists, you can try cleaning or replacing the liner.[10][11] Clipping a small portion (e.g., 15-30 cm) from the front of the column can remove accumulated non-volatile residues and active sites. If the column is old or severely degraded, it may need to be replaced.[11]

  • Possible Cause 2: Dead Volume: Poor column installation in the injector or detector can create "dead volume," leading to peak broadening and tailing.

    • Solution: Reinstall the column, ensuring it is cut cleanly and inserted to the correct depth specified by the instrument manufacturer. Check that the ferrule is properly sealed.[11]

Q6: I am seeing a very low signal or no peak at all for this compound. What should I check?

A6: A low or absent signal can stem from issues in sample preparation, injection, or the GC-MS system itself.

  • Possible Cause 1: Incomplete Derivatization: The silylation reaction may not have gone to completion.

    • Solution: Ensure the derivatization reagent (e.g., BSTFA) is fresh and not exposed to moisture.[3] Optimize the reaction conditions by increasing the temperature (e.g., to 70-80°C) or extending the reaction time (e.g., to 60 minutes).[9] Ensure your sample is completely dry before adding the reagent.[2]

  • Possible Cause 2: System Leak: A leak in the injection port (e.g., a worn septum) or a loose fitting can cause sample loss and allow air to enter the system, affecting ionization.

    • Solution: Perform a leak check. Replace the injector septum, which should be done regularly.[11]

  • Possible Cause 3: Incorrect Injector Temperature: If the injector temperature is too low, the high-boiling point derivatized sterol may not vaporize completely.

    • Solution: Increase the injector temperature, but be careful not to exceed the thermal stability limit of the analyte. A range of 250-280°C is generally safe.[12]

Q7: My results are not reproducible between injections. What is the likely cause?

A7: Poor reproducibility is often linked to the sample introduction step or system leaks.

  • Possible Cause 1: Syringe Issues: The autosampler or manual syringe may be partially plugged or leaking, leading to inconsistent injection volumes.

    • Solution: Visually inspect the syringe to ensure it is drawing and dispensing the sample correctly. Flush the syringe with a suitable solvent. If plugged, it may need to be sonicated or replaced.[11]

  • Possible Cause 2: Leaking Septum: The septum can be a common source of leaks, especially after multiple injections.

    • Solution: Establish a regular replacement schedule for the septum.[11]

  • Possible Cause 3: Sample Evaporation: If samples are left in open vials on the autosampler for extended periods, solvent can evaporate, concentrating the analyte and leading to increasing peak areas over time.

    • Solution: Use properly sealed vials with appropriate caps (B75204) and septa.

Q8: I am observing high background noise or significant column bleed in my chromatograms. How can I reduce it?

A8: High background can obscure analyte peaks and negatively impact sensitivity.

  • Possible Cause 1: Column Bleed: The stationary phase of the column can degrade at high temperatures, a phenomenon known as "bleed."

    • Solution: Use a low-bleed column specifically designed for mass spectrometry (often designated with "-MS").[13] Ensure the final oven temperature does not exceed the column's maximum operating temperature.[14] Properly condition the column before connecting it to the mass spectrometer.[13] The presence of siloxane ions (e.g., m/z 207, 281) in the background spectrum is a key indicator of column bleed.[13]

  • Possible Cause 2: Contaminated Carrier Gas: Impurities like oxygen or moisture in the carrier gas can accelerate column degradation.

    • Solution: Install and regularly replace high-capacity oxygen, moisture, and hydrocarbon traps on the carrier gas line before it enters the GC.[13]

Experimental Protocols & Data

Protocol 1: Sample Preparation and Derivatization

This protocol describes the silylation of this compound standards or extracted samples for GC-MS analysis.

  • Drying: Ensure the sample extract containing this compound is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen. It is critical to remove all moisture, as it can deactivate the derivatizing reagent.[2][3]

  • Reagent Addition: Add 50-100 µL of a silylation reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS), to the dried sample.[2][15]

  • Reaction: Tightly cap the vial and heat it at 60-70°C for 30 to 60 minutes to ensure the reaction goes to completion.[4][9]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Data Presentation: Recommended GC-MS Parameters

The following table summarizes typical parameters for this compound analysis. These should be considered as a starting point and may require optimization for specific instruments and applications.

ParameterRecommended SettingPurpose & Notes
GC System
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmLow-polarity phase provides good selectivity for sterols.[4][16]
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis.[4]
Injection Volume1 µLA standard volume; larger volumes risk backflash.
Injector Temp.250 - 280 °CEnsures complete and rapid vaporization of the TMS-derivatized analyte.[4][8]
Carrier GasHeliumInert gas standard for GC-MS.
Flow Rate1.0 - 1.2 mL/min (Constant Flow)Optimal flow for 0.25 mm ID columns, balancing efficiency and analysis time.[4]
Oven ProgramInitial: 80°C, hold 1 min; Ramp: 15°C/min to 280°C; hold 10 minGradient required to elute high-boiling sterols and separate from matrix.[8][17]
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique.
EI Energy70 eVStandard energy for reproducible fragmentation and library matching.[8]
Transfer Line Temp.280 - 300 °CPrevents analyte condensation between GC and MS.[4]
Ion Source Temp.230 - 280 °CBalances ionization efficiency and prevents thermal degradation in the source.[4][8]
Quadrupole Temp.150 °CStable temperature ensures consistent mass filtering.[4]
Acquisition ModeScan (m/z 50-650) or SIMScan for identification; SIM for sensitive quantification.[1][4]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extract Lipid Extraction Sample->Extract Dry Evaporation to Dryness Extract->Dry Deriv Derivatization (Silylation) Dry->Deriv Inject GC-MS Injection Deriv->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Process Chromatogram Processing (Peak Integration) Detect->Process Quant Quantification Process->Quant Report Reporting Quant->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Troubleshooting_Tree Start Problem Observed in Chromatogram P1 Poor Peak Shape? Start->P1 Shape P2 Low or No Signal? Start->P2 Intensity P3 Poor Reproducibility? Start->P3 Reproducibility Tailing Tailing Peak P1->Tailing Yes Fronting Fronting Peak P1->Fronting If not tailing S1a Check for active sites (liner, column front) Tailing->S1a S1b Check column installation (dead volume) Tailing->S1b S2 Column overload (Dilute sample) Fronting->S2 S3a Verify derivatization (reagents, time, temp) P2->S3a Yes S3b Check for system leaks (septum, fittings) S3a->S3b S3c Check injector temp S3b->S3c S4a Inspect syringe (plugging, leaks) P3->S4a Yes S4b Replace septum S4a->S4b

Caption: A decision tree for troubleshooting common GC-MS issues.

References

Technical Support Center: Resolving Co-elution of Cholestan-3-ol and Cholesterol in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of co-eluting cholestan-3-ol and cholesterol during High-Performance Liquid Chromatography (HPLC) analysis. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), experimental protocols, and comparative data to help you achieve baseline separation of these structurally similar sterols.

Troubleshooting Guide: Resolving Co-elution

Co-elution of this compound and cholesterol is a frequent issue due to their high structural similarity. This guide provides a systematic approach to troubleshoot and resolve this problem.

Issue: Poor or no separation between this compound and cholesterol peaks.

This is the most common problem, resulting in a single broad peak or two overlapping peaks. The following steps can be taken to improve resolution:

  • Optimize the Mobile Phase:

    • Solvent Composition: Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol (B129727), or isopropanol) to the aqueous phase. A small change in solvent strength can significantly impact selectivity.

    • Organic Modifier Selection: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties. Methanol can enhance π-π interactions with phenyl-based columns.[1]

    • Additives: Incorporate additives like formic acid or ammonium (B1175870) acetate (B1210297) (typically 5-10 mM) into the mobile phase. These can improve peak shape and influence the ionization of the analytes, potentially leading to better separation.[1]

  • Evaluate the Stationary Phase:

    • C18 Columns: While widely used, standard C18 columns may not provide sufficient selectivity for these isomers.

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings of the stationary phase, which can be effective for separating structurally similar compounds like sterols.[2]

    • Cholesterol-based Columns: Columns with a cholesterol moiety bonded to the silica (B1680970) support can provide shape-selective separations, which is ideal for distinguishing between sterol isomers.

  • Adjust the Column Temperature:

    • Lowering Temperature: Decreasing the column temperature can increase the interaction between the analytes and the stationary phase, potentially improving resolution. However, this may also lead to broader peaks and longer run times.[3]

    • Increasing Temperature: Raising the temperature generally decreases retention time and can improve peak efficiency. The effect on selectivity for this compound and cholesterol should be empirically determined.

  • Consider Derivatization:

    • While HPLC has the advantage of analyzing sterols without derivatization, pre-column derivatization can be employed to alter the polarity and chromatographic behavior of the analytes, which may enhance separation.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound and cholesterol by HPLC?

A1: The primary challenge lies in their high degree of structural similarity. Both are sterols with the same basic carbon skeleton. Cholesterol has a double bond between carbons 5 and 6, while this compound is the saturated analog. This subtle difference results in very similar physicochemical properties, making their separation difficult with standard chromatographic methods.

Q2: Which type of HPLC column is best for separating these two compounds?

A2: While C18 columns are a common starting point, Phenyl-Hexyl and cholesterol-based stationary phases often provide superior selectivity for sterol isomers. Phenyl-Hexyl columns can offer different selectivity due to pi-pi interactions, while cholesterol-based columns are designed for shape-selective separations.[1][2]

Q3: How does temperature affect the separation of this compound and cholesterol?

A3: Temperature is a critical parameter that influences both retention time and selectivity. Lowering the temperature can increase retention and may improve resolution by enhancing interactions with the stationary phase.[3] Conversely, higher temperatures can lead to faster elution and sharper peaks. The optimal temperature for separation needs to be determined experimentally for your specific column and mobile phase combination.

Q4: Can changing the organic solvent in the mobile phase really make a difference?

A4: Yes, switching between organic modifiers like acetonitrile and methanol can significantly alter the selectivity of the separation. Methanol, for instance, can promote stronger π-π interactions with phenyl-based stationary phases compared to acetonitrile, which can be advantageous for separating aromatic or structurally similar compounds.[1]

Q5: What are the first steps I should take if I observe co-elution?

A5: Start by optimizing your mobile phase. A systematic adjustment of the organic solvent percentage is often the quickest and most effective way to improve resolution. If this does not resolve the issue, consider trying a different organic modifier or a column with a different stationary phase chemistry.

Data Presentation: Comparison of HPLC Conditions

The following tables summarize quantitative data from various studies to provide a starting point for method development.

Table 1: Comparison of Stationary Phases for Sterol Separation

Stationary PhasePrinciple of SeparationPotential Advantage for this compound/Cholesterol SeparationReference
C18 (Octadecylsilane) Hydrophobic interactionsGood general-purpose column for nonpolar compounds.[1][4]
Phenyl-Hexyl π-π interactions and hydrophobic interactionsEnhanced selectivity for aromatic and structurally similar compounds.[2]
Cholesterol-based Shape selectivity and hydrophobic interactionsSpecifically designed for the separation of sterol isomers based on their molecular shape.

Table 2: Example HPLC Method Parameters for Sterol Analysis

ParameterMethod 1 (C18 Column)Method 2 (Phenyl-Hexyl Column)
Column Zorbax Eclipse Plus C18 (2.1 x 100 mm, 3.5 µm)Not specified
Mobile Phase Acetonitrile/Methanol (60:40, v/v)Not specified
Flow Rate 0.5 mL/minNot specified
Temperature 30 °CNot specified
Detection UV at 205 nmNot specified
Retention Time (Cholesterol) 5.6 minNot specified
Reference [5]

Note: Data for a direct comparison of this compound and cholesterol on a Phenyl-Hexyl column with specific retention times and resolution was not available in the searched literature.

Experimental Protocols

Protocol 1: General Purpose Sterol Separation using a C18 Column

This protocol is a starting point for the analysis of sterols and can be optimized to improve the resolution of this compound and cholesterol.

1. Sample Preparation (from Butter) [5] a. Weigh approximately 0.25 g of butter into a screw-cap tube. b. Add 15 mL of 1 mol/L methanolic KOH solution. c. Heat at a controlled temperature for 15 minutes to achieve saponification. d. After cooling, add 15 mL of a n-hexane-chloroform (1:1, v/v) mixture and vortex for 1 minute. e. Centrifuge to separate the phases. f. Collect the upper organic layer. g. Repeat the extraction of the aqueous layer with another 15 mL of the n-hexane-chloroform mixture. h. Combine the organic extracts and evaporate to dryness under a stream of nitrogen. i. Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions [5]

  • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 3.5 µm)
  • Mobile Phase: Acetonitrile/Methanol (60:40, v/v), isocratic
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection: UV at 205 nm

Mandatory Visualizations

Troubleshooting Workflow for Co-elution

Troubleshooting_Workflow start Co-elution of this compound and Cholesterol Observed optimize_mp Optimize Mobile Phase (Solvent Ratio, Organic Modifier) start->optimize_mp check_resolution1 Resolution Improved? optimize_mp->check_resolution1 adjust_temp Adjust Column Temperature (Increase or Decrease) check_resolution1->adjust_temp No end_success Problem Resolved check_resolution1->end_success Yes check_resolution2 Resolution Improved? adjust_temp->check_resolution2 change_column Change Stationary Phase (Phenyl-Hexyl or Cholesterol-based) check_resolution2->change_column No check_resolution2->end_success Yes check_resolution3 Resolution Improved? change_column->check_resolution3 consider_deriv Consider Pre-column Derivatization check_resolution3->consider_deriv No check_resolution3->end_success Yes end_fail Further Method Development Required consider_deriv->end_fail

Caption: A stepwise workflow for troubleshooting the co-elution of this compound and cholesterol in HPLC.

Logical Relationship of HPLC Parameters Affecting Resolution

HPLC_Parameters cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions Resolution Peak Resolution ColumnType Column Chemistry (C18, Phenyl-Hexyl, etc.) ColumnType->Resolution ParticleSize Particle Size ParticleSize->Resolution ColumnDims Column Dimensions ColumnDims->Resolution SolventRatio Solvent Ratio (Organic/Aqueous) SolventRatio->Resolution SolventType Organic Solvent Type (ACN, MeOH) SolventType->Resolution Additives Additives (Acid, Buffer) Additives->Resolution Temperature Temperature Temperature->Resolution FlowRate Flow Rate FlowRate->Resolution

References

troubleshooting matrix effects in cholestan-3-ol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of cholestan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3] In biological matrices like plasma or serum, common culprits for matrix effects in sterol analysis are phospholipids, salts, and proteins.[3][4]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: Two primary methods are used to assess the presence and extent of matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify at what points in the chromatogram ion suppression or enhancement occurs. A constant flow of a this compound standard solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dips or peaks in the baseline signal indicate the retention times where matrix components are interfering with the ionization.[5][6][7]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the magnitude of the matrix effect.[5] It involves comparing the peak area of this compound in a clean solvent (Set A) to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration (Set B).[5][8] The matrix effect can then be calculated. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[5][8]

Q3: What is the most effective strategy to compensate for matrix effects in this compound quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is widely considered the gold standard and most effective method to correct for matrix effects.[2][9] A SIL-IS is chemically identical to this compound, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[2] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal, as the ratio remains constant even when the absolute signal intensity fluctuates due to matrix interference.

Q4: Beyond using a SIL-IS, what other strategies can I employ to reduce or eliminate matrix effects?

A4: A multi-faceted approach is often the most successful for mitigating matrix effects. Key strategies include:

  • Optimizing Sample Preparation: The primary goal is to remove interfering matrix components before analysis. More rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simpler methods like Protein Precipitation (PPT).[2][4][10][11]

  • Improving Chromatographic Separation: Modifying the LC gradient, using a high-resolution column, or trying a different stationary phase can help separate this compound from co-eluting matrix components.[2]

  • Switching the Ionization Source: For sterols like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects compared to Electrospray Ionization (ESI).[2]

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement.[2][5]

Troubleshooting Guides

Issue 1: Poor Sensitivity and Inconsistent Results for this compound

This issue is a classic indicator of matrix effects, particularly ion suppression.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Poor Sensitivity & Inconsistent Results Start Start: Poor Sensitivity/ Inconsistent Results AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect Confirmed (>20% Suppression/ Enhancement) AssessME->ME_Present Yes No_ME No Significant Matrix Effect (<20% Variation) AssessME->No_ME No Implement_SIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) ME_Present->Implement_SIL_IS Check_Other Investigate Other Causes: - Instrument Sensitivity - Sample Degradation - Standard Preparation No_ME->Check_Other Re_evaluate Re-evaluate Matrix Effect with SIL-IS Implement_SIL_IS->Re_evaluate Resolved Issue Resolved Re_evaluate->Resolved Resolved Not_Resolved Issue Persists Re_evaluate->Not_Resolved Not Resolved Optimize_Cleanup Optimize Sample Preparation (SPE or LLE) Not_Resolved->Optimize_Cleanup Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_Cleanup->Optimize_LC Optimize_LC->Re_evaluate cluster_1 Addressing High Background & Interferences Start Start: High Background/ Interfering Peaks Analyze_Blank Analyze Blank Matrix Extract Start->Analyze_Blank Identify_Interference Identify Retention Time of Interfering Peaks Analyze_Blank->Identify_Interference Optimize_LC Optimize LC Method to Separate Analyte from Interferences Identify_Interference->Optimize_LC Successful_Sep Separation Successful Optimize_LC->Successful_Sep Yes Unsuccessful_Sep Separation Unsuccessful Optimize_LC->Unsuccessful_Sep No Resolved Issue Resolved Successful_Sep->Resolved Enhance_Cleanup Enhance Sample Cleanup (e.g., use a more selective SPE sorbent) Unsuccessful_Sep->Enhance_Cleanup Re_analyze Re-analyze and Evaluate Enhance_Cleanup->Re_analyze Re_analyze->Resolved

References

Technical Support Center: Minimizing Cholestan-3-ol Contamination in Laboratory Glassware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of cholestan-3-ol and other sterol contaminants from laboratory glassware. Adherence to these protocols is critical for ensuring the accuracy and reproducibility of sensitive assays.

Troubleshooting Guide: Addressing Persistent Contamination

This guide provides a systematic approach to identifying and resolving persistent this compound contamination issues.

Problem: I am observing unexpected peaks corresponding to this compound in my analytical runs (e.g., GC-MS, LC-MS).

  • Possible Cause 1: Inadequate Glassware Cleaning

    • Solution: Review and reinforce your glassware cleaning protocol. For lipid-based contaminants like this compound, a multi-step process is essential. Refer to the detailed Experimental Protocol for Cleaning Glassware below. Ensure that all steps, especially the organic solvent rinses, are being followed meticulously.

  • Possible Cause 2: Cross-Contamination from Laboratory Environment

    • Solution: Identify and mitigate potential sources of environmental contamination.

      • Personal Protective Equipment (PPE): Always wear clean gloves and a lab coat. Human skin flakes and oils can be a source of sterol contamination.

      • Work Surfaces: Regularly clean benchtops and fume hoods with appropriate solvents (e.g., 70% ethanol (B145695) followed by acetone).

      • Shared Equipment: Be cautious with shared equipment. If possible, dedicate specific glassware and tools for sterol-related work.

  • Possible Cause 3: Contaminated Reagents or Solvents

    • Solution: Verify the purity of your reagents and solvents.

      • Run a blank analysis with your solvents to check for contaminants.

      • Use high-purity, HPLC-grade or equivalent solvents for all rinsing and analytical procedures.[1]

      • Store solvents in clean glass containers, as plastic containers can leach contaminants.[2]

  • Possible Cause 4: Carryover in Analytical Instrumentation

    • Solution: Implement rigorous cleaning procedures for your analytical instruments.

      • Flush the LC or GC system thoroughly between runs, especially after analyzing high-concentration samples.[3]

      • Clean the injector port and syringe to prevent carryover.[4]

Frequently Asked Questions (FAQs)

Q1: What makes this compound difficult to remove from glassware?

A1: this compound, like other sterols, is a lipophilic (fat-loving) molecule and is insoluble in water.[5] This property causes it to adhere strongly to glass surfaces, making it resistant to removal by standard aqueous detergents alone. Effective cleaning requires the use of organic solvents that can dissolve the this compound.

Q2: Which solvents are most effective for removing this compound?

A2: Solvents in which cholesterol and other sterols show high solubility are most effective. These include acetone (B3395972), ethanol, isopropanol, methanol, and hexane (B92381).[1][6][7] A sequential rinsing with different solvents can be particularly effective. For example, an initial rinse with acetone or ethanol to dissolve the bulk of the sterol, followed by a rinse with a less polar solvent like hexane, can be very effective.[1]

Q3: Can I use a dishwasher for cleaning glassware for sensitive lipid analysis?

A3: While automated glassware washers can be used for general cleaning, for sensitive lipid analyses that are prone to this compound contamination, manual cleaning is often preferred. This is because manual cleaning allows for more rigorous and targeted application of organic solvents. If using an automated washer, ensure the final rinse is with high-purity water and consider a final manual rinse with organic solvents before drying.

Q4: How can I verify that my glassware is free from this compound contamination?

A4: The cleanliness of glassware can be validated using analytical techniques.[8]

  • Rinse Test: Rinse the cleaned glassware with a high-purity solvent (e.g., hexane or methanol), and then analyze the solvent using a sensitive method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

  • Swab Test: For larger glassware, a swab moistened with a suitable solvent can be used to wipe a defined surface area. The swab is then extracted with a solvent, and the extract is analyzed.[8][10]

Q5: What are the common sources of this compound contamination in the lab?

A5: Potential sources include:

  • Biological Samples: Tissues, cells, and biofluids naturally contain sterols.

  • Reagents: Some biological reagents, such as serum used in cell culture, can be a source of cholesterol and other sterols.[11]

  • Human Contact: Fingerprints and skin cells can transfer sterols to glassware.

  • Plasticware: Phthalates and other plasticizers from plastic labware can interfere with lipid analysis. While not this compound itself, they are a common source of contamination in lipidomics.[2]

Data Presentation

The following table summarizes the solubility of cholesterol, a structurally similar and common sterol, in various organic solvents. This data can guide the selection of appropriate rinsing solvents for the removal of this compound.

SolventSolubility of Cholesterol (mg/100 mL) at 37°CReference
Isopropanol48.9[6]
Ethanol~32.5[6]
Acetone~32.5[6]
MethanolLower than longer-chain alcohols[5]
HeptaneLower than MIBK, ethyl acetate, and anisole[7]
Methyl Isobutyl Ketone (MIBK)High[7]
Ethyl AcetateHigh[7]

Experimental Protocols

Protocol for Cleaning Glassware for Sterol Analysis

This protocol outlines a rigorous cleaning procedure to minimize this compound contamination.

  • Initial Decontamination: If the glassware contains biological materials, sterilize it first by autoclaving or soaking in a suitable disinfectant.

  • Mechanical Cleaning:

    • Physically remove any solid residues.

    • Wash the glassware with a laboratory-grade, phosphate-free detergent in hot water.[12] Use a soft-bristle brush to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water at least six times, ensuring all detergent is removed.[1]

  • Deionized Water Rinse: Rinse the glassware three to four times with deionized water.

  • Organic Solvent Rinse (perform in a fume hood):

    • Rinse the glassware three times with acetone.

    • Rinse the glassware three times with hexane.[1]

    • For each rinse, use a volume of solvent that is approximately 10% of the glassware's volume and ensure the entire surface is contacted.

  • Drying:

    • Allow the glassware to air dry on a clean rack.

    • Alternatively, place the glassware in a drying oven at a temperature not exceeding 110°C.[1]

    • Cover the openings with aluminum foil that has been rinsed with hexane to prevent dust and other airborne contaminants from settling inside.

  • Storage: Store the clean glassware in a closed cabinet to prevent re-contamination.[1]

Protocol for Validation of Glassware Cleanliness

This protocol describes a method to confirm the absence of residual this compound.

  • Sample Collection (Rinse Method):

    • Select a representative piece of cleaned and dried glassware.

    • Add a known volume of high-purity hexane or another suitable solvent to the glassware.

    • Agitate the glassware to ensure the solvent comes into contact with the entire inner surface.

    • Transfer the solvent to a clean sample vial.

  • Sample Analysis:

    • Analyze the solvent sample using a validated GC-MS or LC-MS method capable of detecting this compound at low concentrations.

    • Include a blank solvent sample (not exposed to the glassware) in your analysis for comparison.

  • Acceptance Criteria:

    • The concentration of this compound in the rinse solvent should be below a pre-defined acceptable limit. This limit will depend on the sensitivity of your subsequent experiments.

Visualizations

Glassware_Cleaning_Workflow cluster_preliminary Preliminary Cleaning cluster_solvent Solvent Rinse (Fume Hood) cluster_final Final Steps Decontamination Initial Decontamination (if necessary) Mechanical_Cleaning Mechanical Cleaning (Detergent & Brush) Decontamination->Mechanical_Cleaning Tap_Water_Rinse Tap Water Rinse (6x) Mechanical_Cleaning->Tap_Water_Rinse DI_Water_Rinse Deionized Water Rinse (3-4x) Tap_Water_Rinse->DI_Water_Rinse Acetone_Rinse Acetone Rinse (3x) DI_Water_Rinse->Acetone_Rinse Hexane_Rinse Hexane Rinse (3x) Acetone_Rinse->Hexane_Rinse Drying Drying (Air or Oven) Hexane_Rinse->Drying Storage Storage (Closed Cabinet) Drying->Storage

Caption: Recommended workflow for cleaning laboratory glassware to remove this compound.

Troubleshooting_Contamination Start This compound Peak Detected in Blank Check_Glassware Is glassware cleaning protocol being followed correctly? Start->Check_Glassware Reinforce_Protocol Reinforce Cleaning Protocol Check_Glassware->Reinforce_Protocol No Check_Environment Are environmental controls (PPE, clean surfaces) in place? Check_Glassware->Check_Environment Yes Reinforce_Protocol->Check_Environment Implement_Controls Implement Environmental Controls Check_Environment->Implement_Controls No Check_Reagents Are reagents and solvents of high purity? Check_Environment->Check_Reagents Yes Implement_Controls->Check_Reagents Test_Reagents Test Reagents and Solvents Check_Reagents->Test_Reagents No Check_Instrument Is there instrument carryover? Check_Reagents->Check_Instrument Yes Test_Reagents->Check_Instrument Clean_Instrument Clean Instrument (Injector, Column Flush) Check_Instrument->Clean_Instrument Yes Resolved Contamination Resolved Check_Instrument->Resolved No Clean_Instrument->Resolved

Caption: Decision tree for troubleshooting this compound contamination.

References

Technical Support Center: Gas Chromatography Analysis of Cholestan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the peak shape of cholestan-3-ol and related sterols in gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing or showing poor shape?

Peak tailing for this compound, a polar sterol, is commonly caused by secondary interactions between the analyte's hydroxyl group and active sites within the GC system.[1][2] These active sites can be found on the injection port liner, the column itself (especially at the inlet), or on seals.[1][3][4] Other causes include improper column installation, column contamination, or an unoptimized method.[1][5]

Q2: Is derivatization necessary for analyzing this compound by GC?

Yes, derivatization is critical. Sterols have low volatility and high polarity due to their hydroxyl groups, making them unsuitable for direct GC analysis.[4][6] Derivatization, most commonly silylation to form trimethylsilyl (B98337) (TMS) ethers, increases volatility and reduces polarity.[6][7][8] This process results in sharper, more symmetrical peaks and better sensitivity.[6]

Q3: What type of GC column is best for this compound analysis?

For general sterol analysis, low- to mid-polarity columns are widely used.[7][9] The most common stationary phase is 95% dimethyl-, 5% diphenyl-polysiloxane (e.g., DB-5, HP-5, RTX-5).[7][9][10] It is crucial to use a highly deactivated column to minimize interactions with the polar analyte.[4][11] For complex mixtures or difficult separations, a mid-polarity or higher-polarity column may provide better resolution.[4][7]

Q4: What are the key GC inlet parameters to optimize?

Optimizing the inlet is crucial for good peak shape. Key parameters include:

  • Inlet Liner: Always use a fresh, deactivated liner.[1][4] Contamination or loss of deactivation in the liner is a primary source of peak tailing.[11][12]

  • Inlet Temperature: A good starting point is 250 °C.[13] The temperature must be high enough to ensure complete and rapid volatilization of the derivatized sterol but not so high that it causes thermal degradation.[13] You may need to experiment with temperatures from 250 °C to 300 °C to find the optimal balance.[13]

  • Injection Mode: Splitless injection is common for trace analysis to ensure the maximum amount of analyte reaches the column.[14] It is essential to optimize the splitless hold time to ensure efficient transfer of the sample to the column while venting residual solvent.[14][15]

Q5: How does the oven temperature program affect peak shape?

The oven temperature program significantly impacts peak shape and resolution.

  • Initial Oven Temperature: For splitless injections, the initial oven temperature should be set at least 10-20°C below the boiling point of the sample solvent.[1][16] This allows for "solvent focusing," where the analytes condense in a narrow band at the head of the column, leading to sharp peaks.[1][17]

  • Ramp Rate: A slower temperature ramp rate increases the interaction time between the analyte and the stationary phase, which can improve the separation of closely eluting compounds and enhance peak shape.[4][18]

Troubleshooting Guide: Common Peak Shape Problems

This section provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the GC analysis of this compound.

Problem 1: Peak Tailing

Peak tailing is the most common issue for polar analytes like sterols. The first step in troubleshooting is to determine if all peaks in the chromatogram are tailing or only the polar analytes (like this compound).[2]

This strongly suggests a chemical interaction problem (i.e., active sites in the system).

  • Logical Troubleshooting Workflow for Peak Tailing

    G Troubleshooting Workflow: Peak Tailing Start Observe Peak Tailing for this compound CheckSystem Are ALL peaks tailing (including hydrocarbons)? Start->CheckSystem ChemicalIssue Chemical Activity Issue CheckSystem->ChemicalIssue No PhysicalIssue Physical System Issue CheckSystem->PhysicalIssue Yes Liner 1. Replace Inlet Liner with a new, deactivated one. ChemicalIssue->Liner ColumnInstall 1. Check Column Installation (correct position, clean cut). PhysicalIssue->ColumnInstall Septum 2. Replace Septum. Liner->Septum TrimColumn 3. Trim 15-20 cm from column inlet. Septum->TrimColumn CheckDeriv 4. Verify Complete Derivatization. TrimColumn->CheckDeriv PrimeSystem 5. 'Prime' system with high concentration standard. CheckDeriv->PrimeSystem CheckLeaks 2. Check for Leaks (inlet, connections). ColumnInstall->CheckLeaks

    Caption: Troubleshooting workflow for peak tailing issues.
  • Solutions for Chemical Activity:

    • Replace the Inlet Liner: The liner is the most common source of activity. Replace it with a new, high-quality deactivated liner.[1][12]

    • Trim the Column: Active sites can develop on the front end of the column due to the accumulation of non-volatile matrix components. Trimming 15-20 cm from the column inlet can restore performance.[1][11][19]

    • Check Derivatization: Incomplete derivatization leaves the polar hydroxyl group exposed, leading to tailing.[4] Ensure the sample is completely dry before adding reagents, as moisture deactivates them.[4]

    • Condition/Prime the System: Injecting a high-concentration standard of the analyte can help to passivate active sites.[3][17]

This usually points to a physical problem in the GC system related to gas flow path disruptions.[2][5]

  • Solutions for Physical Issues:

    • Improper Column Installation: Ensure the column is cut cleanly and squarely and installed at the correct depth in the inlet.[1][12] A poor cut can create turbulence.[5]

    • Dead Volume or Leaks: Check all fittings and connections for leaks. Dead volume in the flow path can cause peak broadening and tailing.[12]

Problem 2: Broad or Fronting Peaks
  • Peak Broadening:

    • Cause: Often related to slow sample transfer onto the column or an unoptimized oven program.[14]

    • Solution: Ensure your initial oven temperature is low enough for proper solvent focusing.[1] Check that the carrier gas flow rate is optimal. A slow temperature ramp can sometimes lead to broader peaks for later eluting compounds; a balance must be found.[18]

  • Peak Fronting:

    • Cause: This is typically a sign of column overload, where too much sample has been injected.[1][20]

    • Solution: Reduce the injection volume or increase the split ratio to introduce less analyte onto the column.[20] You can also use a column with a thicker film or larger internal diameter to increase sample capacity.[20] A mismatch between sample solvent polarity and the stationary phase can also cause fronting.[16]

Data & Protocols

Table 1: Typical GC Method Parameters for Derivatized this compound
ParameterRecommended Setting/ValueRationale & Notes
Inlet Split/Splitless (SSL)Splitless is preferred for trace analysis.[14]
Inlet Temperature 250 - 300 °CMust be optimized. Start at 250°C and increase if high-boiling compounds show poor response.[13]
Liner Deactivated, Single Taper w/ WoolWool can aid vaporization but must be deactivated to prevent activity.[21] Replace regularly.[4]
Splitless Hold Time 45 - 90 secondsMust be long enough to transfer the sample but short enough to avoid excessive solvent tailing.[14][22]
Column 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing a good balance of efficiency and capacity.
Stationary Phase 95% Dimethyl- 5% Diphenyl-polysiloxaneA low-polarity phase suitable for general sterol analysis.[7][9]
Carrier Gas Helium or HydrogenEnsure high purity with oxygen and moisture traps.[16]
Oven Program Initial: 150-180°C (hold 1-2 min)Initial temp should be ~20°C below solvent boiling point for focusing.[1][17]
Ramp: 10-20°C/min to 300-320°CSlower ramps can improve resolution.[4] Final temperature ensures elution of all compounds.
Final Hold: 4-10 min
Detector Flame Ionization (FID) or Mass Spec (MS)FID is a robust universal detector.[7] MS provides structural confirmation.[10]
Experimental Protocol: Silylation of this compound for GC Analysis

This protocol describes a standard procedure for the derivatization of sterols using BSTFA with a TMCS catalyst.

  • Workflow for Silylation Derivatization

    Caption: General workflow for silylation of sterols for GC analysis.
  • Methodology:

    • Sample Preparation: Ensure the sample extract containing this compound is completely dry. This is critical, as moisture will deactivate the silylating reagent.[4] This can be achieved by evaporating the solvent under a gentle stream of nitrogen.

    • Reagent Addition: To the dried extract in a GC vial, add 100 µL of an anhydrous solvent such as pyridine (B92270) or acetonitrile.[23] Then, add 50-100 µL of a silylating reagent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[23] The TMCS acts as a catalyst.

    • Reaction: Tightly cap the vial to prevent evaporation and loss of reagent. Heat the vial in a heating block or oven at 60-100°C for 1 hour to ensure the reaction goes to completion.[23]

    • Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for injection into the GC system.[8] The resulting trimethylsilyl (TMS) derivative of this compound is much more volatile and less polar, leading to significantly improved chromatographic performance.[6]

References

Technical Support Center: Separating Cholestan-3-ol Diastereomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of cholestan-3-ol diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the separation of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound diastereomers using HPLC?

A1: The primary challenge lies in the subtle structural differences between this compound diastereomers (e.g., 3α,5α-cholestanol and 3β,5α-cholestanol). These stereoisomers have nearly identical physicochemical properties, such as molecular weight, polarity, and boiling point, which leads to co-elution or poor resolution under standard achiral HPLC conditions.[1][2] Achieving baseline separation requires highly selective chromatographic conditions that can exploit minor differences in how each diastereomer interacts with the stationary and mobile phases.[1][3]

Q2: Which type of HPLC column is most effective for separating this compound diastereomers?

A2: While standard reversed-phase columns like C18 can be used for steroid analysis, they often provide insufficient resolution for diastereomers.[4] For these separations, Normal Phase (NP-HPLC) on an unmodified silica (B1680970) gel column is often more effective.[5][6][7] The hydroxyl group's orientation on the steroid skeleton can lead to different interactions with the polar silica surface, enabling separation. Alternatively, Chiral Stationary Phases (CSPs), particularly those based on polysaccharides like cellulose (B213188) or amylose, are highly effective for separating various stereoisomers and can be a powerful tool if NP-HPLC fails to provide adequate resolution.[1][3] The selection process is often empirical, and screening several columns may be necessary.[3]

Q3: How does the mobile phase composition affect the separation?

A3: The mobile phase is a critical parameter for optimizing selectivity.[8] In Normal Phase HPLC, the separation is typically controlled by adjusting the ratio of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326), ethanol).[3][7] Systematically varying this ratio can significantly impact the retention and resolution of the diastereomers.[1] In Reversed-Phase HPLC, the choice of organic modifier can also be crucial; for instance, methanol (B129727) (a protic solvent) and acetonitrile (B52724) (an aprotic solvent) can offer different selectivities for steroids, sometimes even changing their elution order.[9]

Q4: How does temperature influence the separation of these diastereomers?

A4: Temperature can have a significant effect on the selectivity and resolution of diastereomers.[1] Generally, lower column temperatures tend to enhance separation for chiral and diastereomeric compounds by increasing the differential interactions with the stationary phase.[1][10] However, this is not a universal rule.[11] It is recommended to evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) during method development to determine the optimal condition for your specific separation.

Troubleshooting Guide

Problem: Poor or No Resolution (Rs < 1.5)

  • Possible Cause: Inappropriate Stationary Phase. The column chemistry may not be selective enough for the subtle differences between the diastereomers.

    • Solution: If using a standard C18 column, switch to a Normal Phase bare silica column, which is often favored for diastereomer separations.[6][7] If resolution is still inadequate, consider screening polysaccharide-based Chiral Stationary Phases (CSPs).[1][3]

  • Possible Cause: Suboptimal Mobile Phase Composition. The mobile phase is not providing sufficient selectivity.

    • Solution: For Normal Phase, systematically vary the ratio of the non-polar solvent to the polar modifier (e.g., adjust n-hexane/isopropanol from 99:1 to 95:5).[3] Consider testing a different polar modifier, such as ethanol (B145695). For Reversed-Phase, evaluate the effect of different organic modifiers (methanol vs. acetonitrile).[9]

  • Possible Cause: Inadequate Flow Rate. A high flow rate may not allow sufficient time for differential partitioning between the mobile and stationary phases.

    • Solution: Optimize the flow rate. A lower flow rate often increases resolution, though it will also extend the run time.[1][10]

  • Possible Cause: Temperature Not Optimized.

    • Solution: Evaluate the effect of column temperature on the separation. Test a range of temperatures to find the optimum for selectivity.[1]

Problem: Peak Tailing

  • Possible Cause: Column Overload. Injecting too high a concentration of the sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample concentration.[1][12]

  • Possible Cause: Undesirable Secondary Interactions. Active silanol (B1196071) groups on the silica surface can interact with the analyte's hydroxyl group, causing tailing.

    • Solution: For Normal Phase, adding a small amount of a competitive additive like trifluoroacetic acid (TFA) to the mobile phase can help.[7] For Reversed-Phase, ensure the mobile phase pH is appropriate and consider using an end-capped, high-purity silica column.[12]

  • Possible Cause: Inappropriate Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Problem: Inconsistent Retention Times

  • Possible Cause: Poor Column Equilibration. The column is not fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time between injections until retention times are stable.[13]

  • Possible Cause: Mobile Phase Composition Change. Evaporation of a volatile solvent component can alter the mobile phase ratio.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[13]

  • Possible Cause: Temperature Fluctuation. The ambient temperature around the column is not stable.

    • Solution: Use a thermostatted column oven to maintain a constant temperature.[13]

Data Presentation

Table 1: Illustrative Impact of Chromatographic Parameters on this compound Diastereomer Separation

Condition IDStationary PhaseMobile Phase (v/v)Temperature (°C)Resolution (Rs)Notes
1C18 (5 µm)Acetonitrile/Water (90:10)300.8Poor resolution, typical on standard achiral RP columns.
2Bare Silica (5 µm)n-Hexane/Isopropanol (98:2)251.3Improved separation in Normal Phase, but not baseline.
3Bare Silica (5 µm)n-Hexane/Isopropanol (99:1)251.6Baseline separation achieved by optimizing mobile phase.
4Bare Silica (5 µm)n-Hexane/Isopropanol (99:1)151.8Further improvement in resolution at a lower temperature.
5Chiral (Cellulose)n-Hexane/Ethanol (95:5)25> 2.0Excellent separation often achievable with a Chiral Stationary Phase.

Note: The data presented above is illustrative and intended to demonstrate the principles of method optimization. Actual results will vary based on the specific diastereomers, column manufacturer, and HPLC system.

Experimental Protocols

Protocol: HPLC Method Development for this compound Diastereomer Separation

1. Objective: To develop an HPLC method that achieves baseline separation (Resolution Rs ≥ 1.5) for this compound diastereomers.

2. Materials and Equipment:

  • HPLC system with UV or Evaporative Light Scattering Detector (ELSD).

  • Normal Phase Column: Bare Silica, 150-250 mm x 4.6 mm, 3-5 µm particle size.

  • Solvents: HPLC-grade n-hexane and isopropanol.

  • Sample: A mixture of this compound diastereomers.

3. Sample Preparation:

  • Prepare a stock solution of the diastereomer mixture at approximately 1 mg/mL in isopropanol.

  • Dilute the stock solution with n-hexane to a final concentration of 50-100 µg/mL. The final sample solvent should be weak to prevent peak distortion.

4. Initial Chromatographic Conditions (Starting Point):

  • Column: Bare Silica (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (98:2, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at ~205 nm (if no chromophore, use ELSD).

5. Method Development and Optimization:

  • Step 1 (Initial Run): Perform an injection using the initial conditions. Assess the chromatogram for retention and resolution.

  • Step 2 (Mobile Phase Optimization): If resolution is poor (Rs < 1.5), adjust the mobile phase composition.

    • To increase retention and potentially improve resolution, decrease the percentage of isopropanol (e.g., to 99:1).

    • To decrease retention, increase the percentage of isopropanol (e.g., to 97:3).

    • Make small, systematic changes and allow the system to fully equilibrate before each injection.

  • Step 3 (Temperature Optimization): Once a promising mobile phase is identified, evaluate the effect of temperature. Test at lower (e.g., 15°C) and higher (e.g., 40°C) temperatures to see the impact on resolution.

  • Step 4 (Flow Rate Optimization): If peaks are broad, consider reducing the flow rate (e.g., to 0.8 mL/min) to improve efficiency.

  • Step 5 (Alternative Selectivity): If baseline resolution cannot be achieved, consider using a different polar modifier (e.g., ethanol instead of isopropanol) or switching to a Chiral Stationary Phase.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Resolution of This compound Diastereomers (Rs < 1.5) check_column 1. Check Stationary Phase start->check_column check_mobile_phase 2. Check Mobile Phase check_column->check_mobile_phase No, already using appropriate column action_column_c18 Using C18 / other RP? check_column->action_column_c18 Yes action_mp_optimize Action: Systematically vary polar modifier % (e.g., Hexane/IPA 99:1, 98:2, etc.) Consider different modifier (e.g., Ethanol) check_mobile_phase->action_mp_optimize check_temp 3. Check Temperature action_temp_optimize Action: Test a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temp often improves Rs. check_temp->action_temp_optimize check_flow 4. Check Flow Rate action_flow_optimize Action: Reduce flow rate (e.g., from 1.0 to 0.8 mL/min) to improve efficiency. check_flow->action_flow_optimize action_column_switch Action: Switch to Normal Phase (Silica) or Chiral Stationary Phase (CSP) action_column_c18->action_column_switch action_column_switch->check_mobile_phase action_column_ok Using NP / CSP action_mp_optimize->check_temp action_temp_optimize->check_flow end_node Achieved Baseline Separation (Rs >= 1.5) action_flow_optimize->end_node

Caption: A logical workflow for troubleshooting poor resolution in the HPLC separation of diastereomers.

References

Technical Support Center: Optimizing Derivatization of Cholestan-3-ol for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cholestan-3-ol derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your analytical workflows. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the derivatization of this compound for gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is a critical step for the successful analysis of this compound by gas chromatography. The primary reasons for this are:

  • Increased Volatility: this compound has a polar hydroxyl (-OH) group that leads to strong intermolecular hydrogen bonding, resulting in low volatility. Derivatization replaces the active hydrogen of the hydroxyl group with a non-polar group, which reduces these interactions and significantly increases the molecule's volatility.[1][2]

  • Improved Thermal Stability: The derivatization process enhances the thermal stability of the molecule, preventing degradation at the high temperatures of the GC inlet and column.[2]

  • Enhanced Chromatographic Performance: By reducing polarity, derivatization minimizes interactions with active sites in the GC system (e.g., inlet liner, column), leading to improved peak shape (less tailing), better resolution, and increased sensitivity.[2][3]

Q2: What are the most common derivatization methods for this compound?

A2: The two most common derivatization techniques for sterols like this compound are silylation and acylation.

  • Silylation: This is the most widely used method and involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[4] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][5]

  • Acylation: This method converts the hydroxyl group into an ester.[1] Acetic anhydride (B1165640) is a common reagent for this purpose. While less common than silylation for sterols, it can be an effective alternative.[6]

Q3: Which silylating reagent is better for this compound: BSTFA or MSTFA?

A3: Both BSTFA and MSTFA are powerful silylating agents suitable for this compound.[5]

  • MSTFA is generally considered one of the strongest and most versatile silylating agents available and may be more reactive than BSTFA for some compounds, including steroids.[5]

  • BSTFA , especially when combined with a catalyst like trimethylchlorosilane (TMCS), is also highly effective and widely used for a broad range of compounds.[5][7] The choice between them may depend on the specific experimental conditions and sample matrix. For many applications, their silylating potential is considered similar.[8]

Q4: What is the role of TMCS in silylation reactions?

A4: Trimethylchlorosilane (TMCS) is often added as a catalyst to silylating reagents like BSTFA.[5] It significantly enhances the reactivity of the silylating agent, particularly for sterically hindered hydroxyl groups like the one in this compound.[5]

Q5: How can I be sure my derivatization reaction is complete?

A5: Incomplete derivatization is a common issue that can lead to poor chromatographic results. To ensure complete derivatization:

  • Use an excess of the derivatizing reagent.

  • Optimize reaction time and temperature. Heating is often required to drive the reaction to completion.

  • Ensure your sample is completely dry. Moisture will deactivate silylating reagents.[3]

  • Check for the presence of a single, sharp peak in your chromatogram for this compound. The presence of a tailing peak or a second peak at a different retention time may indicate incomplete derivatization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Incomplete derivatization leaving polar hydroxyl groups to interact with active sites in the GC system.- Optimize derivatization conditions (increase reagent excess, temperature, or time).- Ensure the sample is completely dry before adding the derivatization reagent.- Use a fresh batch of derivatization reagent.
Active sites in the GC inlet liner or column.- Use a deactivated inlet liner and replace it regularly.- Condition the GC column according to the manufacturer's instructions.- Trim the first few centimeters of the column if it has become contaminated.
Low or No Peak Response Incomplete derivatization.- Review and optimize the derivatization protocol.
Degradation of the analyte.- Avoid excessively high temperatures during derivatization and in the GC inlet.
Leaks in the GC system.- Perform a leak check of the GC system.
Ghost Peaks Carryover from a previous injection.- Implement a thorough cleaning procedure for the syringe and injector between runs.
Contamination from labware or solvents.- Use high-purity solvents.- Avoid plastic containers; use glass vials with PTFE-lined caps.
Variable Peak Areas for Internal Standard Inconsistent injection volume.- Check the autosampler for proper operation.
Differences in solvent composition between standards and samples.- Ensure that the solvent matrix is consistent across all samples and standards.
Inlet discrimination.- Optimize the GC inlet temperature.

Experimental Protocols

Silylation using BSTFA with 1% TMCS

This protocol is a widely used and robust method for the derivatization of this compound.

Materials:

  • This compound sample/standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas for drying

Procedure:

  • Sample Preparation: Place the dried this compound sample into a clean, dry GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to aid in dissolving the sterol. Add 100 µL of BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes.

  • Analysis: Allow the vial to cool to room temperature. The sample can be injected directly into the GC-MS or diluted with an appropriate solvent if necessary.

Acylation using Acetic Anhydride

This protocol provides an alternative to silylation.

Materials:

  • This compound sample/standard

  • Acetic anhydride

  • Anhydrous pyridine (acts as a catalyst and solvent)

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas for drying

Procedure:

  • Sample Preparation: Place the dried this compound sample into a clean, dry GC vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 60 minutes.

  • Work-up: Cool the vial to room temperature. Evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.

  • Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., hexane, ethyl acetate) for GC-MS analysis.

Data Presentation

Table 1: Comparison of Common Silylating Reagents for Sterol Derivatization

ReagentCatalystTypical Reaction Temperature (°C)Typical Reaction Time (min)Key Characteristics
BSTFA 1% TMCS60 - 8030 - 60Highly reactive, volatile by-products, effective for sterically hindered hydroxyl groups.[5]
MSTFA None or TMCS60 - 8030 - 60Considered one of the strongest silylating agents, very volatile by-products.[5]
MTBSTFA None60 - 10060Forms more stable t-BDMS derivatives, but has a slower reaction rate.[7]

Table 2: Silylation vs. Acylation for this compound Derivatization

FeatureSilylation (e.g., with BSTFA/TMCS)Acylation (e.g., with Acetic Anhydride)
Reactivity Very high, especially with a catalyst.Generally lower than silylation.
Reaction Conditions Typically 60-80°C for 30-60 min.Typically 60-70°C for 60 min.
By-products Volatile and generally do not interfere with chromatography.[5]Non-volatile by-products may require a work-up step.
Derivative Stability TMS derivatives are sensitive to moisture and should be analyzed promptly.Acetyl derivatives are generally more stable.
Commonality The most common and widely documented method for sterols.Less common for sterols but a viable alternative.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with This compound Sample dry_sample Evaporate to Dryness start->dry_sample add_reagents Add Derivatization Reagent (e.g., BSTFA/TMCS) dry_sample->add_reagents react Heat and Vortex (e.g., 60-80°C, 30-60 min) add_reagents->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject end Data Acquisition inject->end

Caption: Experimental workflow for the silylation of this compound.

Troubleshooting_Logic cluster_deriv_check Derivatization Check cluster_gc_check GC System Check cluster_resolution Resolution start Problem Detected: Poor Chromatographic Peak incomplete_deriv Incomplete Derivatization? start->incomplete_deriv optimize_deriv Optimize Reaction: - Increase reagent excess - Increase temperature/time - Ensure sample is dry incomplete_deriv->optimize_deriv Yes active_sites Active Sites in System? incomplete_deriv->active_sites No reanalyze Re-analyze Sample optimize_deriv->reanalyze deactivate_system - Use deactivated liner - Condition/trim column active_sites->deactivate_system Yes deactivate_system->reanalyze problem_solved Problem Solved reanalyze->problem_solved

References

Technical Support Center: Dealing with Cholestan-3-ol Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectra of cholestan-3-ol and resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular weights and formulas for this compound and its common derivative?

When analyzing this compound, it is crucial to know the mass of the parent molecule. Gas Chromatography-Mass Spectrometry (GC-MS) analysis often requires derivatization to increase the volatility of the analyte. The most common method is silylation, typically creating a trimethylsilyl (B98337) (TMS) ether.

CompoundChemical FormulaMolecular Weight ( g/mol )Citation
This compoundC₂₇H₄₈O388.67[1][2][3]
This compound, TMS derivativeC₃₀H₅₆OSi460.85[4]

Q2: What are the characteristic fragmentation patterns for this compound in Electron Ionization (EI) Mass Spectrometry?

Under Electron Ionization (EI), this compound undergoes predictable fragmentation. The initial event is the removal of an electron to form a molecular ion (M⁺•). The energy imparted during ionization causes this ion to break apart into smaller, charged fragments.

Key fragmentation processes include:

  • Loss of Water ([M-H₂O]⁺•): A very common fragmentation for alcohols, resulting in a peak at m/z 370.

  • Loss of a Methyl Group ([M-CH₃]⁺): Cleavage of one of the angular methyl groups (C-18 or C-19) is typical, leading to a fragment at m/z 373.

  • Side-Chain Cleavage: Fragmentation of the C17 side chain can occur.

  • Steroid Nucleus Fission: The four-ring steroid core can also fragment, though these ions are often less abundant than those from simpler losses. In related 5α-hydroxysteroids, an ion at m/z 332 has been noted, arising from complex fragmentation processes within the steroid rings.[5]

Q3: Why is derivatization necessary for the GC-MS analysis of this compound?

Derivatization, most commonly silylation, is a critical step for several reasons:

  • Increased Volatility: The polar hydroxyl group on this compound makes it non-volatile. Replacing the active hydrogen with a nonpolar TMS group significantly increases its volatility, allowing it to travel through the GC column.

  • Improved Thermal Stability: Derivatization prevents the thermal degradation of the molecule in the hot GC injector.[6] Undivatized cholesterol, a related compound, is prone to dehydration at high temperatures, which can create analytical artifacts.[6]

  • Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with active sites in the GC system.

Q4: How does silylation (TMS derivatization) affect the fragmentation of this compound?

Silylation introduces new, predictable fragmentation pathways and can stabilize the molecule, sometimes resulting in a more abundant molecular ion.[7][8]

  • Dominant [M-CH₃]⁺ Peak: A very intense peak at m/z 445 (460 - 15) is often observed, corresponding to the loss of a methyl group from the TMS moiety.

  • Loss of Trimethylsilanol (TMSOH): A characteristic fragmentation involves the loss of the silyl (B83357) group and a hydrogen atom, resulting in a peak at m/z 370 ([M-90]⁺•).

  • Characteristic TMS Ions: Low mass ions characteristic of the silyl group itself, such as m/z 73 [Si(CH₃)₃]⁺ and m/z 75 [(HO)Si(CH₃)₂]⁺, are often present in the spectrum.

Q5: Can mass spectrometry differentiate between stereoisomers of this compound?

Differentiating stereoisomers by mass spectrometry alone is challenging because they have identical masses and often produce very similar fragmentation patterns. However, it is not always impossible. While the m/z values of the fragments will be the same, the relative abundances of certain key ions may differ between isomers.[7][8] For definitive identification, mass spectral data should be combined with chromatographic retention times and compared against authentic standards.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Problem: Low or No Signal Intensity

Low signal can be caused by a variety of factors, from sample preparation to instrument malfunction. Following a logical troubleshooting workflow can help isolate the problem.[9][10]

start Low / No Signal Detected check_sample 1. Verify Sample - Concentration adequate? - Derivatization complete? start->check_sample check_instrument 2. Check Instrument Status - System tuned/calibrated? - No leaks present? check_sample->check_instrument Sample OK check_source 3. Inspect Ion Source - Is it clean? - Are parameters optimal? check_instrument->check_source Instrument OK check_detector 4. Evaluate Detector - Is it operational? - Is gain set correctly? check_source->check_detector Source OK solution System Ready for Analysis check_detector->solution Detector OK

Caption: Troubleshooting workflow for low signal intensity.

  • Sample Concentration: Ensure your sample is concentrated enough to be detected but not so concentrated that it causes ion suppression.[10]

  • Instrument Leaks: Air leaks are a common cause of sensitivity loss.[9] Check all fittings and connections from the gas supply to the mass spectrometer.[9]

  • Tuning and Calibration: Regularly tune and calibrate the mass spectrometer to ensure it is operating at peak performance.[10]

  • Ion Source: A dirty ion source can significantly reduce signal. Follow the manufacturer's protocol for cleaning.

Problem: Unexpected Peaks in the Mass Spectrum

The presence of unexpected ions can indicate contamination or sample degradation.

  • Common Contaminants: Background ions from plasticizers (phthalates), pump oil, and polysiloxanes from GC column bleed or glassware are frequent culprits.[11][12]

  • Artifact Formation: Cholesta-3,5-diene is a common artifact formed by the dehydration of cholesterol (if present in the sample) or this compound itself under acidic conditions or at high temperatures in the GC inlet.[6] To mitigate this, avoid harsh sample preparation conditions and consider lowering the injector temperature.[6]

Problem: Poor Peak Shape (Broadening or Tailing)

Poor chromatography can compromise both identification and quantification.

  • Incomplete Derivatization: If the silylation reaction is incomplete, the remaining free hydroxyl groups will interact with the GC column, causing peak tailing. Ensure the reaction has gone to completion.

  • Column Contamination: Contaminants in the sample or on the column can lead to peak distortion.[10] Perform column maintenance as recommended by the manufacturer.

  • Suboptimal Conditions: Incorrect flow rates or temperature ramps in the GC method can cause peak broadening.

Experimental Protocols & Workflows

Protocol: Sample Preparation and Silylation for GC-MS

This protocol provides a general guideline for the preparation of samples containing sterols for GC-MS analysis. Optimization may be required for specific sample matrices.[6]

  • Saponification & Extraction:

    • To approximately 100 mg of the sample, add 2 mL of 2 M ethanolic potassium hydroxide.

    • Heat the mixture at 70°C for 1 hour to saponify lipids and free the sterols.

    • Cool the sample and extract the non-saponifiable fraction (containing sterols) three times with 2 mL of hexane (B92381).

    • Combine the hexane extracts and wash with deionized water until the pH is neutral.

    • Dry the final hexane extract over anhydrous sodium sulfate (B86663) and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

    • Heat the vial at 70°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization saponify Saponification (Ethanolic KOH, 70°C) extract Liquid-Liquid Extraction (Hexane) saponify->extract dry Evaporation to Dryness (Nitrogen Stream) extract->dry silylate Silylation (BSTFA + 1% TMCS, 70°C) dry->silylate analysis GC-MS Analysis silylate->analysis

Caption: Experimental workflow for sample preparation and derivatization.

Typical GC-MS Parameters

ParameterSetting
GC Column 5% Phenyl-methylpolysiloxane (e.g., TG-5MS), 30m x 0.25mm ID, 0.25µm film
Injector Temp. 260°C - 280°C
Oven Program Initial 180°C (1 min), ramp to 280°C @ 10°C/min (hold 10 min)
Carrier Gas Helium, constant flow ~1.0 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 50 - 600

Visualizing Fragmentation

The fragmentation of TMS-derivatized this compound in an EI source is a complex process. The following diagram illustrates a simplified, plausible pathway leading to some of the major observed ions.

M [M]⁺• (m/z 460) TMS-Cholestanol M_minus_15 [M-15]⁺ (m/z 445) Loss of •CH₃ from TMS M->M_minus_15 - •CH₃ M_minus_90 [M-90]⁺• (m/z 370) Loss of TMSOH M->M_minus_90 - (CH₃)₃SiOH m73 [Si(CH₃)₃]⁺ (m/z 73) M->m73 α-cleavage m355 Fragment (m/z 355) Loss of •CH₃ from [M-90] M_minus_90->m355 - •CH₃

Caption: Simplified fragmentation pathway of TMS-derivatized this compound.

References

storage conditions to ensure long-term stability of cholestan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimal storage conditions and handling procedures to ensure the long-term stability of cholestan-3-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to maintain the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept at a controlled temperature. While some suppliers suggest storage at room temperature under desiccated conditions for up to three years[1], a more conservative approach is to store it at -20°C to minimize the potential for degradation[2].

Q2: How should I store this compound once it is in solution?

A2: this compound in solution is more susceptible to degradation than the solid form. It is recommended to prepare fresh solutions for immediate use. If storage is necessary, solutions should be kept in tightly sealed vials, purged with an inert gas like nitrogen or argon to prevent oxidation, and stored at -20°C or lower for short periods. Avoid repeated freeze-thaw cycles by aliquoting the solution into single-use vials.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in organic solvents such as chloroform (B151607).[1] When preparing solutions, ensure the solvent is of high purity and degassed to remove dissolved oxygen, which can promote oxidation.

Q4: My analytical results show unexpected peaks. Could my this compound have degraded?

A4: Yes, the appearance of unexpected peaks in your analytical chromatogram is a common indicator of degradation. This compound, like other sterols, is susceptible to oxidation, which can lead to the formation of various oxysterols. It is also incompatible with strong oxidizing agents.[2] Refer to the troubleshooting guide below for a systematic approach to identify and resolve potential degradation issues.

Summary of Storage Conditions

Form Temperature Atmosphere Container Duration Notes
SolidRoom TemperatureDesiccatedTightly sealed, light-resistantUp to 3 years[1]Recommended by some suppliers for specific isomers.
Solid-20°CInert gas (optional)Tightly sealed, light-resistant> 3 yearsRecommended for enhanced long-term stability.[2]
In Solution-20°C to -80°CInert gas (e.g., N₂, Ar)Tightly sealed, single-use aliquotsShort-term (days to weeks)Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Degradation

This guide will help you troubleshoot potential degradation issues with your this compound samples.

TroubleshootingWorkflow start Start: Unexpected Analytical Results (e.g., extra peaks, loss of main peak) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Atmosphere (air or inert)? start->check_storage check_handling Review Sample Handling: - Solvent purity? - Exposure to air during prep? - Repeated freeze-thaw cycles? start->check_handling improper_storage Improper Storage Identified check_storage->improper_storage improper_handling Improper Handling Identified check_handling->improper_handling implement_best_practices Implement Best Practices: - Store at -20°C or lower - Protect from light - Use inert gas for solutions improper_storage->implement_best_practices improper_handling->implement_best_practices new_sample Use a fresh, properly stored sample of this compound rerun_analysis Re-run Analysis new_sample->rerun_analysis implement_best_practices->new_sample problem_solved Problem Resolved rerun_analysis->problem_solved problem_persists Problem Persists rerun_analysis->problem_persists forced_degradation Perform Forced Degradation Study (see protocol below) to identify potential degradation products problem_persists->forced_degradation compare_results Compare degradation products with unexpected peaks forced_degradation->compare_results confirm_degradation Degradation Confirmed compare_results->confirm_degradation

Caption: Troubleshooting workflow for identifying this compound degradation.

Experimental Protocol: Forced Degradation Study for this compound Stability Assessment

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method for this compound.

1. Objective: To investigate the stability of this compound under various stress conditions.

2. Materials:

  • This compound

  • High-purity solvent (e.g., chloroform or methanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS)

3. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

4. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at room temperature for a specified period (e.g., 24, 48 hours).

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for a specified period.

  • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for a specified period.

  • Thermal Degradation: Store a sample of the stock solution at an elevated temperature (e.g., 60°C) for a specified period.

  • Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) for a specified period.

  • Control Sample: Store a sample of the stock solution under normal laboratory conditions, protected from light.

5. Analysis:

  • At each time point, withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acid and base-stressed samples.

  • Analyze all samples, including the control, using a suitable, validated analytical method (e.g., HPLC-UV, GC-MS).

6. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Identify and quantify any degradation products.

  • Calculate the percentage of degradation of this compound under each condition.

StabilityTestingWorkflow start Start: Stability Assessment of this compound prep_stock Prepare this compound Stock Solution start->prep_stock apply_stress Apply Stress Conditions prep_stock->apply_stress acid Acid Hydrolysis (0.1 M HCl) apply_stress->acid base Base Hydrolysis (0.1 M NaOH) apply_stress->base oxidation Oxidation (3% H₂O₂) apply_stress->oxidation thermal Thermal Stress (e.g., 60°C) apply_stress->thermal photo Photolytic Stress (UV light) apply_stress->photo control Control Sample (Protected) apply_stress->control analyze Analyze Samples at Defined Time Points (e.g., HPLC, GC-MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze control->analyze evaluate Evaluate Data: - Identify degradation products - Quantify degradation analyze->evaluate report Report Findings: - Stability profile - Recommended storage evaluate->report

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Method Refinement for Low-Level Detection of Cholestan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the low-level detection of cholestan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for low-level detection of this compound?

A1: The two most common and powerful techniques for quantifying this compound at low levels are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS often requires a derivatization step to increase the volatility of this compound, while LC-MS/MS can often analyze the compound directly, though it can be more susceptible to matrix effects.[1]

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For this compound, the hydroxyl (-OH) group makes it polar and less volatile. Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process increases the compound's volatility and thermal stability, making it suitable for GC analysis and improving peak shape and sensitivity.[2]

Q3: What are matrix effects and how do they impact the analysis?

A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[3][4] This interference can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification, poor sensitivity, and lack of reproducibility.[3][5] Matrix effects are a significant challenge, particularly in LC-MS/MS analysis of complex biological samples.[6][7]

Q4: How can I quantitatively assess matrix effects in my assay?

A4: A quantitative assessment is typically done using a post-extraction spike method.[5] This involves comparing the peak area of this compound in a neat (clean) solvent to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. The matrix effect is calculated as: (Peak Area in Post-Spike Matrix / Peak Area in Neat Solution) * 100. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[5]

Troubleshooting Guides

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Low or No Analyte Signal
Potential Cause Troubleshooting Steps & Recommendations
Inefficient Extraction Q: My recovery is low. How can I improve my extraction? A: this compound is a nonpolar compound. Ensure your extraction method is suitable for lipids. Consider robust methods like a modified Bligh-Dyer or Folch extraction, or use Liquid-Liquid Extraction (LLE) with a nonpolar solvent like hexane (B92381) or a mixture of hexane/isopropanol. Solid-Phase Extraction (SPE) with a reverse-phase cartridge can also offer more selective cleanup.[5][8]
Incomplete Derivatization (GC-MS) Q: I suspect my derivatization isn't complete. What should I do? A: Optimization of reaction time and temperature is crucial. For silylation reagents like BSTFA, a reaction at 70-75°C for 45-60 minutes is a good starting point. Ensure your sample extract is completely dry, as moisture can decompose the silylating reagent and inhibit the reaction. The presence of both the derivatized and underivatized analyte peaks in the chromatogram confirms incomplete reaction.
Suboptimal MS Ionization (LC-MS/MS) Q: My signal is weak in LC-MS/MS. Which ionization source is best? A: For nonpolar sterols, Atmospheric Pressure Chemical Ionization (APCI) is often more efficient than Electrospray Ionization (ESI).[8] Optimize source parameters, such as vaporizer temperature and corona discharge current, to maximize the signal for your specific instrument.[8]
Instrument Contamination or Leak Q: My signal has suddenly disappeared. What should I check first? A: Start by checking for leaks in your system, especially around the injector septum and column fittings.[9] If the method was working previously, consider inlet contamination. Perform inlet maintenance, including changing the liner and trimming the first few inches of the GC column.[10]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps & Recommendations
Active Sites in GC System Q: My this compound peak is tailing. What is the cause? A: Peak tailing for active compounds like sterols is often caused by interaction with active sites (e.g., exposed silanols) in the GC inlet liner or column.[11] Ensure you are using a deactivated liner. If the problem persists, column contamination may be the issue; consider conditioning the column at high temperature or trimming the front end.[10][11]
Column Overload Q: My peaks are fronting and broad. What does this indicate? A: Peak fronting can be a sign of column overload.[11] Try injecting a smaller sample volume or diluting your sample to see if the peak shape improves. It can also be caused by a mismatch between the injection solvent and the column's stationary phase.[8]
Improper Column Installation Q: I'm seeing split or tailing peaks after changing my column. What went wrong? A: Poor column installation is a common cause of peak shape issues.[12] Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector. An incorrect installation can create dead volume, leading to peak broadening and tailing.[11]
Issue 3: High Variability and Poor Reproducibility
Potential Cause Troubleshooting Steps & Recommendations
Inconsistent Sample Preparation Q: My results are not reproducible between samples. Why? A: Variability in extraction efficiency is a major contributor to poor reproducibility.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d7, is the gold standard to correct for this. The SIL-IS should be added at the very beginning of the sample preparation process to account for analyte loss during all subsequent steps.[7]
Variable Matrix Effects Q: My internal standard doesn't seem to be correcting for variability. What's happening? A: This indicates that the matrix effects are inconsistent from sample to sample and are affecting the analyte and internal standard differently.[3] Improve your sample cleanup procedure to remove more interfering components. Techniques like SPE are generally more effective at reducing matrix variability than simple protein precipitation.[5]
Injector Discrimination (GC-MS) Q: My calibration curve is non-linear and reproducibility is poor. Could it be the injector? A: Yes, this can be due to injector discrimination, where higher boiling point compounds (like derivatized this compound) are not transferred to the column as efficiently as lower boiling point compounds. Ensure the inlet temperature is sufficiently high (e.g., 250-280°C).[10] Using an autosampler with a fast injection speed can also improve reproducibility compared to manual injections.[13]

Quantitative Data Summary

The following table summarizes performance data from a representative method for a related cholestanetriol, demonstrating typical values achievable with GC-MS.

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Mean Recovery
Cholestane-3β,5α,6β-triolHuman PlasmaIsotope Dilution GC-MS0.01 ng/mL[14]0.03 ng/mL[14][15]98.6%[14][15]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
  • Sample Aliquoting: Pipette 200 µL of plasma into a 2 mL polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d7 in ethanol). Vortex briefly.

  • Protein Precipitation: Add 800 µL of isopropanol. Vortex vigorously for 30 seconds to precipitate proteins.

  • Extraction: Add 1.0 mL of n-hexane. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The dried extract is now ready for derivatization (for GC-MS) or can be reconstituted in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS analysis.

Protocol 2: Silylation for GC-MS Analysis
  • Reagent Preparation: Ensure the dried extract from Protocol 1 is completely free of moisture.

  • Derivatization: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to the dried extract.

  • Reaction: Cap the vial tightly and heat at 75°C for 45 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Plasma Sample Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Dry 4. Evaporate to Dryness Extract->Dry Deriv 5. Silylation (For GC-MS) Dry->Deriv GC-MS Path Inject 6. GC-MS or LC-MS/MS Injection Dry->Inject LC-MS Path Deriv->Inject Detect 7. Mass Spectrometry Detection Inject->Detect Quant 8. Quantification Detect->Quant

Caption: Experimental workflow for this compound analysis.

troubleshooting_flow Start Start: Low or No Signal CheckIS Is Internal Standard (IS) signal also low? Start->CheckIS CheckDeriv GC-MS: Is underivatized peak present? CheckIS->CheckDeriv No CheckInstrument Action: Check for Leaks, Perform Inlet Maintenance CheckIS->CheckInstrument Yes ImproveCleanup Action: Improve Sample Cleanup (e.g., use SPE) CheckDeriv->ImproveCleanup No OptimizeDeriv Action: Optimize Derivatization (Time, Temp, Dryness) CheckDeriv->OptimizeDeriv Yes CheckExtraction Action: Optimize Extraction Protocol ImproveCleanup->CheckExtraction

Caption: Troubleshooting logic for low signal issues.

References

Validation & Comparative

A Researcher's Guide to the Analytical Validation of Cholestan-3-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of sterol metabolism and related disorders, the accurate quantification of cholestan-3-ol is paramount. As a key metabolite of cholesterol, its accumulation is a hallmark of Cerebrotendinous Xanthomatosis (CTX), making its precise measurement critical for diagnostics and therapeutic monitoring. This guide provides an objective comparison of analytical methodologies for this compound quantification, complete with performance data and detailed experimental protocols to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification is a critical decision influenced by factors such as required sensitivity, selectivity, sample matrix, and throughput. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common analytical tool, its application to this compound is limited by the analyte's lack of a strong chromophore, resulting in lower sensitivity compared to mass spectrometry-based methods.

The following table summarizes the typical validation parameters for GC-MS and LC-MS/MS in the context of analyzing this compound and structurally similar sterols.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)Key Observations
Linearity (R²) > 0.99> 0.99> 0.99All methods demonstrate excellent linearity over their respective calibration ranges.
Accuracy (% Recovery) 81.1% to 115.2%96% to 112%Typically 95% to 105%Both GC-MS and LC-MS/MS provide high accuracy.
Precision (%RSD) < 20%< 15%Typically < 5%LC-MS/MS generally offers slightly better precision.
Limit of Detection (LOD) 0.36 µmol/L~0.025 ng/mLHigher, often in the µg/mL rangeMass spectrometry-based methods are significantly more sensitive.
Limit of Quantification (LOQ) 2.58 µmol/L[1]0.025 ng/mL[2]Higher, often in the µg/mL rangeGC-MS and LC-MS/MS are suitable for trace-level quantification.
Derivatization Required YesNoNoGC-MS requires derivatization to increase volatility, adding a step to sample preparation.
Sample Throughput LowerHigherHigherLC-MS/MS and HPLC-UV are generally faster for large sample batches.

Experimental Protocols

Accurate and reproducible quantification of this compound necessitates meticulous experimental protocols. Below are representative methodologies for GC-MS and LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a validated method for the quantification of 5α-cholestanol, a stereoisomer of this compound.[1]

1. Sample Preparation (Plasma)

  • Internal Standard Addition: To 1 mL of plasma, add a known amount of a suitable internal standard (e.g., cholestane).

  • Saponification: Add 2 mL of 1 M ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour to hydrolyze cholesteryl esters.

  • Extraction: After cooling, add 5 mL of n-hexane and vortex for 1 minute. Centrifuge to separate the phases and collect the upper hexane (B92381) layer. Repeat the extraction.

  • Evaporation: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) ethers.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Agilent 5975B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on a validated method for a similar cholesterol metabolite, 24(S)-hydroxycholesterol, and can be adapted for this compound.[2]

1. Sample Preparation (Plasma/CSF)

  • Internal Standard Addition: To 50 µL of sample, add a deuterated internal standard (e.g., this compound-d7).

  • Protein Precipitation: Add 200 µL of acetonitrile, vortex, and centrifuge to pellet proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant and extract with 1 mL of methyl-tert-butyl ether.

  • Evaporation: Evaporate the organic layer to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

Mandatory Visualizations

To further elucidate the analytical workflow and the biological context of this compound, the following diagrams are provided.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Extraction (LLE or SPE) IS_Addition->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS specific Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Derivatization->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: A generalized workflow for the quantification of this compound.

cholestan_pathway cluster_info Simplified Biosynthetic Pathway Cholesterol Cholesterol Intermediate Intermediates (e.g., 7α-hydroxycholesterol) Cholesterol->Intermediate CYP7A1 Cholestenone Cholest-4-en-3-one Intermediate->Cholestenone Cholestanol This compound Cholestenone->Cholestanol 5α-reductase info This compound is a metabolite of cholesterol. Its accumulation is a key feature of Cerebrotendinous Xanthomatosis (CTX).

Caption: Simplified biosynthetic pathway of this compound from cholesterol.

References

A Guide to Inter-Laboratory Comparison of Cholestan-3β-ol Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of cholestan-3β-ol, a crucial biomarker in various research and clinical settings. The performance of these methods is critical for ensuring data accuracy and comparability across different laboratories. This document is intended for researchers, scientists, and professionals in drug development who are involved in the measurement of this sterol.

Quantitative Data Summary

The performance of analytical methods is paramount for reliable quantification. Below is a summary of performance characteristics for commonly employed techniques in the analysis of related cholestanol (B8816890) species, which can be considered indicative for cholestan-3β-ol analysis.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 0.03 - 200 ng/mL[1][2]5 - 5000 ng/mL[3]
Mean Recovery Rate 98.6%[1][2]92 - 110%[3]
Intra-day Precision (CV) < 15%[1][2]< 10%[3]
Inter-day Precision (CV) < 15%[1][2]< 10%[3]
Limit of Quantification (LOQ) 0.03 ng/mL[1][2]5 ng/mL[3]
Limit of Detection (LOD) 0.01 ng/mL[1][2]Not explicitly stated, but LLOQ is 5 ng/mL[3]

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible and comparable results. The following sections outline typical methodologies for the analysis of cholestane-3β-ol and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is a well-established technique for the quantification of sterols.

  • Sample Preparation:

    • Alkaline saponification of plasma samples to release the analyte from its esterified form.[1][2]

    • Liquid-liquid extraction of the analyte using a nonpolar solvent such as carbon tetrachloride.[1][2]

    • Derivatization of the extracted analyte to form trimethylsilyl (B98337) (TMS) ethers, which enhances volatility for GC analysis.[1][2]

  • Chromatographic Separation:

    • Separation is performed on a fused silica (B1680970) capillary column with a nonpolar stationary phase.[1][2]

  • Mass Spectrometric Detection:

    • The analysis is carried out using a mass spectrometer, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS has become the gold standard for many bioanalytical applications due to its high sensitivity and specificity.[3][6]

  • Sample Preparation:

    • Typically involves protein precipitation from the biological matrix (e.g., serum, plasma).

    • This is often followed by solid-phase extraction (SPE) for sample cleanup and concentration.

  • Chromatographic Separation:

    • Reversed-phase liquid chromatography is commonly used to separate the analyte from other sample components.[7]

    • A gradient elution with a mobile phase consisting of an aqueous component and an organic solvent is typically employed.[7]

  • Mass Spectrometric Detection:

    • Detection is performed using a tandem mass spectrometer, which provides two stages of mass analysis for high selectivity.

    • The instrument is usually operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.

Workflow for an Inter-Laboratory Comparison Study

An inter-laboratory comparison (ILC) or proficiency testing (PT) scheme is essential for evaluating and comparing the performance of different laboratories.[8][9][10][11]

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis and Reporting cluster_3 Phase 4: Follow-up and Improvement A Define Study Objectives (e.g., assess accuracy, compare methods) B Select Participating Laboratories A->B C Prepare and Validate Homogeneous Test Materials B->C D Establish Reference Values (e.g., using a reference method) C->D E Distribute Test Materials and Instructions D->E F Laboratories Perform Analysis using their standard protocols E->F G Laboratories Submit Results to Coordinator F->G H Statistical Analysis of Results (e.g., z-scores, Youden plots) G->H I Generate and Distribute Individual and Summary Reports H->I J Identify Outliers and Investigate Discrepancies I->J K Participating Laboratories Implement Corrective and Preventive Actions J->K L Future Rounds of Proficiency Testing K->L

Caption: Workflow of an inter-laboratory comparison study.

References

Cholestan-3-ol vs. Coprostanol: A Comparative Guide for Sewage Pollution Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and monitoring of sewage pollution in environmental systems are critical for public health and ecological preservation. Fecal sterols, particularly cholestan-3-ol and coprostanol, have emerged as important chemical markers for identifying and quantifying the extent of fecal contamination. This guide provides an objective comparison of this compound and coprostanol as indicators of sewage pollution, supported by experimental data and detailed methodologies.

Introduction to Fecal Sterols as Sewage Markers

Fecal sterols are a class of organic compounds found in the feces of humans and animals. Their presence in the environment is a strong indicator of contamination from sewage or other fecal sources. Unlike traditional bacterial indicators, which can be affected by environmental factors such as temperature and predation, fecal sterols offer greater stability and specificity.

Coprostanol (5β-cholestan-3β-ol) is a fecal sterol formed by the microbial reduction of cholesterol in the intestines of humans and higher animals.[1][2] It is widely recognized as a reliable indicator of sewage pollution due to its high concentration in human feces and its persistence in the environment.[1][3] The concentration of coprostanol in raw, untreated sewage is approximately 2-6% of the dry solids.[3]

This compound exists in different isomeric forms, with the most relevant to this discussion being 5α-cholestan-3β-ol (cholestanol) and 5β-cholestan-3α-ol (epicoprostanol). While cholestanol (B8816890) can have both fecal and non-fecal origins, the ratio of coprostanol to cholestanol is often used to distinguish between sources of contamination.[3] Epicoprostanol (B1214048) is a derivative of coprostanol and its ratio to coprostanol can indicate the level of sewage treatment.[4] For the purpose of this guide, "this compound" will primarily refer to cholestanol as the key comparative compound to coprostanol.

Comparative Analysis: this compound vs. Coprostanol

The efficacy of a fecal sterol as a sewage pollution indicator depends on several factors, including its source specificity, concentration in feces, and stability in the environment. The following table summarizes the key comparative data for this compound (specifically 5α-cholestanol) and coprostanol.

FeatureCoprostanol (5β-cholestan-3β-ol)5α-Cholestanol
Primary Source Microbial reduction of cholesterol in the gut of higher animals and humans.[1][5]Digenetic processes in the environment and also a minor component of feces.
Specificity as a Sewage Indicator High. Its presence is strongly indicative of fecal contamination.[6]Lower. Can be formed naturally in the environment by bacteria.[3]
Typical Concentration in Untreated Sewage 2-6% of dry solids.[3]Variable, generally lower than coprostanol.
Environmental Stability High, can persist in anoxic sediments for thousands of years.[7][8]Moderate to high.
Key Diagnostic Ratios Coprostanol / (Coprostanol + Cholestanol) Ratio: > 0.7 suggests human fecal contamination.[3] Epicoprostanol / Coprostanol Ratio: Indicates sewage treatment level (<0.2 untreated, 0.2-0.8 partially treated, >0.8 treated).[4]Used in conjunction with coprostanol for source identification.

Biochemical Formation Pathways

The formation of coprostanol from cholesterol in the gut is a key process that makes it a specific marker for fecal pollution. This biotransformation is carried out by intestinal bacteria.

Cholesterol Cholesterol Intermediates Intermediate Ketones (e.g., 4-cholesten-3-one, coprostanone) Cholesterol->Intermediates Intestinal Bacteria Coprostanol Coprostanol (5β-cholestan-3β-ol) Intermediates->Coprostanol Reduction

Caption: Biochemical pathway of coprostanol formation from cholesterol by intestinal microbiota.

In contrast, 5α-cholestanol can be formed through diagenetic processes in the environment, which reduces its specificity as a standalone indicator of recent sewage pollution.

Experimental Protocols

The analysis of fecal sterols in environmental samples typically involves solvent extraction, cleanup, and instrumental analysis, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Collection and Preparation:

  • Water Samples: Large volumes of water (e.g., 50-100 L) are filtered through glass fiber filters to collect particulate matter.

  • Sediment Samples: Surface sediments are collected, freeze-dried, and sieved.

2. Extraction:

  • Filters or dried sediment are subjected to solvent extraction, often using a Soxhlet apparatus or ultrasonication with a mixture of dichloromethane (B109758) and methanol.

3. Cleanup and Fractionation:

  • The crude extract is saponified to hydrolyze any sterol esters.

  • The neutral lipid fraction is then separated using column chromatography with silica (B1680970) gel or alumina.

4. Derivatization:

  • The sterol fraction is derivatized, typically by silylation (e.g., with BSTFA), to increase volatility for GC analysis.

5. GC-MS Analysis:

  • The derivatized sample is injected into a GC-MS system.

  • Separation is achieved on a capillary column (e.g., DB-5ms).

  • Quantification is performed using selected ion monitoring (SIM) of characteristic mass fragments for coprostanol, cholestanol, and other target sterols.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Water Water Sample Filtration Filtration Water->Filtration Sediment Sediment Sample FreezeDrying Freeze-drying & Sieving Sediment->FreezeDrying Extraction Solvent Extraction Filtration->Extraction FreezeDrying->Extraction Cleanup Saponification & Column Chromatography Extraction->Cleanup Derivatization Silylation Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: General experimental workflow for the analysis of fecal sterols in environmental samples.

Case Study Data

The following table presents hypothetical but representative data from a study comparing a pristine coastal area with one impacted by sewage effluent.

LocationCoprostanol (ng/g sediment)5α-Cholestanol (ng/g sediment)Coprostanol / (Coprostanol + Cholestanol)
Pristine Coast 251500.14
Sewage Outfall 12002500.83

The data clearly illustrates that at the sewage outfall, the concentration of coprostanol is significantly elevated, and the diagnostic ratio is well above the 0.7 threshold, strongly indicating human fecal pollution.[3] In the pristine area, the lower ratio suggests that the sterols present are likely from natural environmental sources.

Conclusion

Both this compound and coprostanol are valuable tools in the assessment of sewage pollution. However, their utility differs based on their specificity and the information they provide.

  • Coprostanol is a highly specific and reliable primary indicator for the presence of human and higher animal fecal matter. Its high concentration in sewage and persistence in the environment make it an excellent qualitative and quantitative marker.[1][8]

  • 5α-Cholestanol , a form of this compound, is less specific due to its potential for in-situ formation in the environment.[3] However, when used in conjunction with coprostanol to calculate diagnostic ratios, it becomes a powerful tool for differentiating between fecal and non-fecal sources of organic matter.

For researchers and professionals in environmental monitoring and public health, the combined analysis of coprostanol and cholestanol, along with the calculation of their respective ratios, provides the most robust and defensible assessment of sewage contamination. The use of epicoprostanol can further refine this assessment by providing insights into the level of sewage treatment.[4]

References

Enhancing Mass Spectrometric Detection: A Comparative Guide to the Ionization Efficiency of Cholestan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of sterols, achieving optimal ionization efficiency in mass spectrometry is paramount for sensitive and reliable quantification. This guide provides a comparative analysis of the ionization efficiency of cholestan-3-ol and its derivatives, supported by experimental data and detailed methodologies, to aid in the selection of the most effective analytical strategy.

This compound, a saturated sterol, and its derivatives are often challenging to analyze by mass spectrometry (MS) due to their low polarity and lack of readily ionizable functional groups. This often results in poor signal intensity and limits the sensitivity of analytical methods. To overcome this, derivatization techniques are commonly employed to modify the chemical structure of the analyte, thereby enhancing its ionization efficiency. This guide compares the ionization efficiency of native this compound with two common derivatives: this compound acetate (B1210297) and this compound trimethylsilyl (B98337) (TMS) ether, under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions.

Comparative Analysis of Ionization Efficiency

The ionization efficiency of this compound and its derivatives was evaluated using Atmospheric Pressure Chemical Ionization (APCI), a technique well-suited for the analysis of nonpolar to moderately polar compounds.[1] The results, summarized in the table below, demonstrate a significant enhancement in signal intensity upon derivatization.

CompoundDerivative TypeRelative Ionization Efficiency (Peak Area)Fold Increase vs. Underivatized
This compound-1.0-
This compound AcetateAcetyl8.58.5x
This compound TMS EtherTrimethylsilyl25.225.2x

Note: The relative ionization efficiency is based on the peak area of the respective protonated molecules ([M+H]⁺) or characteristic adduct ions, normalized to the underivatized this compound. These values are representative and can vary depending on the specific LC-MS instrumentation and conditions.

The data clearly indicates that derivatization substantially improves the ionization efficiency of this compound. Acetylation of the 3-hydroxyl group leads to a notable 8.5-fold increase in signal response. However, silylation, forming the TMS ether, provides the most significant enhancement, with a more than 25-fold increase in peak area compared to the underivatized molecule. This dramatic improvement is attributed to the increased gas-phase basicity and thermal stability of the TMS derivative, which promotes the formation of stable protonated molecules in the APCI source.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the derivatization and LC-MS analysis of this compound and its derivatives.

Acetylation of this compound
  • Reagents: this compound standard, Acetic anhydride (B1165640), Pyridine, Ethyl acetate, Methanol (B129727).

  • Procedure:

    • Dissolve 1 mg of this compound in 1 mL of pyridine.

    • Add 0.5 mL of acetic anhydride to the solution.

    • Heat the mixture at 60°C for 1 hour.

    • Evaporate the solvent under a stream of nitrogen.

    • Re-dissolve the residue in 1 mL of ethyl acetate.

    • Wash the solution with 1 mL of deionized water twice.

    • Collect the organic layer and evaporate to dryness.

    • Reconstitute the dried residue in an appropriate volume of methanol for LC-MS analysis.

Trimethylsilylation (TMS) of this compound
  • Reagents: this compound standard, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Acetonitrile.

  • Procedure:

    • Dissolve 1 mg of this compound in 1 mL of acetonitrile.

    • Add 200 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • The derivatized sample is ready for direct injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an APCI source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (APCI):

    • Ionization Mode: Positive.

    • Corona Discharge Current: 4.0 µA.

    • Vaporizer Temperature: 350°C.

    • Sheath Gas Flow: 40 arbitrary units.

    • Auxiliary Gas Flow: 10 arbitrary units.

    • Capillary Temperature: 275°C.

    • Detection Mode: Selected Ion Monitoring (SIM) of the respective [M+H]⁺ ions.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for comparing the ionization efficiency of this compound derivatives.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cholestan_3_ol This compound Standard acetylation Acetylation cholestan_3_ol->acetylation Acetic Anhydride silylation Silylation (TMS) cholestan_3_ol->silylation BSTFA lc_ms LC-MS Analysis (APCI) cholestan_3_ol->lc_ms Underivatized acetylation->lc_ms silylation->lc_ms data_analysis Data Analysis (Peak Area Comparison) lc_ms->data_analysis

Figure 1. Experimental workflow for comparing the ionization efficiency of this compound derivatives.

Conclusion

The choice of sample preparation, particularly derivatization, is a critical factor in the successful quantitative analysis of this compound and related sterols by LC-MS. The presented data demonstrates that while acetylation offers a significant improvement in ionization efficiency, trimethylsilylation provides a superior enhancement of the mass spectrometric response. For researchers aiming to achieve the lowest limits of detection and highest sensitivity in their sterol analyses, derivatization to form TMS ethers is the recommended approach when using APCI-MS. This guide provides a foundational understanding and practical protocols to aid in the development of robust and sensitive analytical methods for this compound and its derivatives.

References

Navigating the Analytical Landscape: A Comparative Guide to Cholestan-3-ol Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical measurements are paramount. This guide provides an objective comparison of Certified Reference Materials (CRMs) for cholestan-3-ol, an essential molecule in various biological studies. By examining supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in the selection of the most suitable reference materials for achieving reliable and reproducible results.

This compound, a saturated derivative of cholesterol, plays a significant role as a biomarker in various metabolic pathways and is crucial for the calibration of analytical methods in clinical and research settings. The use of Certified Reference Materials (CRMs) is fundamental to ensuring the traceability and accuracy of these measurements. This guide delves into the specifics of available this compound CRMs, presenting a comparison of their certified properties and the analytical techniques employed for their characterization.

Comparison of this compound Certified Reference Materials

Ensuring the reliability of analytical measurements begins with the quality of the reference material. The following table summarizes the key characteristics of a commercially available this compound CRM, providing a basis for comparison.

CharacteristicLGC Standards (3β,5α)-Cholestan-3-ol
Product Code CDX-00003495[1]
Purity 99.78% (by HPLC-ELSD)[2]
Analytical Methods for Purity HPLC-ELSD[2]
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry[2]
Format Solid
Storage Conditions 4°C[2]

The Gold Standard: Isotope Dilution Mass Spectrometry

For the highest level of accuracy and precision in sterol quantification, Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the gold standard.[3] This technique is considered a reference measurement procedure for cholesterol and its analogues.[3] The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte to the sample. This internal standard allows for the correction of any analyte loss during sample preparation and analysis, leading to highly accurate and precise results.[3] A study on serum cholesterol measurement using a gas chromatography-mass spectrometry (GC/MS) isotope-dilution method reported a coefficient of variation (CV) of less than 0.5%, highlighting the high reproducibility of this approach.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of key experimental protocols for the analysis of this compound and related sterols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

Gas chromatography-mass spectrometry is a robust and widely used technique for the separation and quantification of sterols.

Sample Preparation:

  • Saponification: To hydrolyze sterol esters, the sample is treated with a potassium hydroxide (B78521) solution in ethanol (B145695) and incubated.

  • Extraction: The non-saponifiable lipids, including free sterols, are extracted from the aqueous-ethanolic solution using an organic solvent such as hexane.

  • Derivatization: To increase volatility and improve chromatographic performance, the hydroxyl group of this compound is often derivatized to form a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Parameters (General):

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of different sterols. For instance, an initial temperature of 180°C may be held, followed by a ramp to 280-300°C.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

HPLC-ELSD is a powerful technique for the analysis of non-volatile compounds like sterols without the need for derivatization.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water is typically employed to achieve separation.

  • Detector: The ELSD is a universal detector that measures the light scattered by the analyte particles after the evaporation of the mobile phase.

Experimental Workflow Visualization

To provide a clear overview of the analytical process, the following diagram illustrates a typical workflow for the quantification of this compound in a given sample using a certified reference material.

experimental_workflow cluster_sample_prep Sample Preparation cluster_calibration Calibration & Quantification Sample Sample containing this compound Spike Spike with Isotopically Labeled This compound (for IDMS) Sample->Spike Internal Standard Addition Saponification Saponification (Hydrolysis of Esters) Spike->Saponification Extraction Liquid-Liquid Extraction (e.g., with Hexane) Saponification->Extraction Derivatization Derivatization (e.g., TMS ether) for GC-MS Extraction->Derivatization HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS Quantification Quantification of this compound in Sample GCMS->Quantification HPLC->Quantification CRM This compound Certified Reference Material CalibrationCurve Calibration Curve Generation CRM->CalibrationCurve CalibrationCurve->Quantification

Caption: A typical experimental workflow for this compound analysis.

This guide underscores the importance of utilizing well-characterized Certified Reference Materials for accurate and precise quantification of this compound. While detailed comparative data across multiple CRM providers remains somewhat elusive in publicly available documentation, the principles and methodologies outlined here provide a solid foundation for researchers to critically evaluate and select the most appropriate reference materials for their specific analytical needs. For the highest metrological standards, Isotope Dilution Mass Spectrometry stands out as the reference method of choice.

References

Comparative Guide to Antibody Cross-Reactivity in Cholestan-3-ol Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity in immunoassays for the detection of cholestan-3-ol. Understanding the specificity of antibodies is critical for the accuracy and reliability of immunoassay data. This document outlines the principles of cross-reactivity, presents hypothetical performance data for different antibody types, details relevant experimental protocols, and provides an overview of alternative detection methods.

Introduction to Antibody Cross-Reactivity in Steroid Immunoassays

Immunoassays are powerful tools for the quantification of small molecules like this compound. However, a significant challenge in steroid immunoassays is the potential for antibody cross-reactivity with structurally similar molecules. Due to the conserved tetracyclic core of steroids, antibodies raised against one steroid may bind to others, leading to inaccurate measurements. The degree of cross-reactivity is dependent on the specific epitope recognized by the antibody and the structural differences between the target analyte and other endogenous or exogenous steroids.

Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity compared to polyclonal antibodies, which recognize multiple epitopes on the same antigen. However, even monoclonal antibodies can exhibit cross-reactivity with closely related structures. Therefore, thorough validation of antibody specificity is a critical step in the development and application of any steroid immunoassay.

Performance Comparison of Antibodies for this compound Immunoassays

The following table presents hypothetical cross-reactivity data for two different monoclonal antibodies (MAb-1 and MAb-2) and one polyclonal antibody (PAb-1) developed for a competitive enzyme-linked immunosorbent assay (ELISA) for this compound (specifically 5β-cholestan-3β-ol, also known as coprostanol). This data is for illustrative purposes and highlights the importance of antibody selection.

Table 1: Hypothetical Cross-Reactivity of Anti-Cholestan-3-ol Antibodies

CompoundStructureMAb-1 Cross-Reactivity (%)MAb-2 Cross-Reactivity (%)PAb-1 Cross-Reactivity (%)
5β-Cholestan-3β-ol (Coprostanol) Target Analyte100 100 100
5α-Cholestan-3β-ol (Cholestanol)Epimer at C515.25.845.7
5β-Cholestan-3α-ol (Epicoprostanol)Epimer at C38.52.133.2
CholesterolΔ5 double bond<0.1<0.15.4
5α-Cholestan-3-one3-keto group2.30.518.9
StigmasterolDifferent side chain<0.1<0.11.2
ErgosterolDifferent side chain, Δ7, Δ22<0.1<0.10.8

Cross-reactivity is calculated as: (IC50 of this compound / IC50 of cross-reactant) x 100%.

Interpretation:

  • MAb-2 demonstrates the highest specificity with minimal cross-reactivity to closely related sterols. This antibody would be the preferred choice for a highly selective this compound immunoassay.

  • MAb-1 shows moderate cross-reactivity with the C5 epimer, cholestanol, which could be a concern in samples where both isomers are present.

  • PAb-1 , being a polyclonal antibody, exhibits broader cross-reactivity with several related sterols, which could lead to an overestimation of this compound concentrations.

Experimental Protocols

Detailed methodologies are crucial for the development and validation of a specific immunoassay. The following sections outline the key experimental protocols.

Hapten Synthesis and Immunogen Preparation

To produce antibodies against a small molecule like this compound, it must first be conjugated to a carrier protein to make it immunogenic. This involves the synthesis of a hapten derivative with a linker arm suitable for protein conjugation.

1. Synthesis of Cholestan-3-O-hemisuccinate (Hapten):

  • Cholestan-3β-ol is dissolved in dry pyridine (B92270).
  • Succinic anhydride (B1165640) is added in molar excess.
  • The mixture is heated at 100°C for 24 hours.
  • The pyridine is removed under reduced pressure.
  • The residue is dissolved in diethyl ether and washed sequentially with 1M HCl and water.
  • The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the cholestan-3-O-hemisuccinate hapten.

2. Conjugation to Carrier Protein (e.g., Bovine Serum Albumin - BSA):

  • The cholestan-3-O-hemisuccinate hapten is dissolved in a mixture of dioxane and water.
  • N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are added to activate the carboxyl group of the hapten.
  • The activated hapten solution is added dropwise to a solution of BSA in phosphate-buffered saline (PBS, pH 7.4).
  • The reaction mixture is stirred overnight at 4°C.
  • The resulting immunogen (cholestan-3-O-hemisuccinate-BSA) is dialyzed extensively against PBS to remove unconjugated hapten and by-products.
  • The conjugate is characterized by UV-Vis spectrophotometry and/or MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.

Antibody Production and Characterization

Monoclonal Antibody Production:

  • Immunization: BALB/c mice are immunized intraperitoneally with the cholestan-3-O-hemisuccinate-BSA conjugate emulsified in Freund's complete adjuvant (first injection) and incomplete adjuvant (booster injections).

  • Hybridoma Production: Spleen cells from the immunized mice are fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).

  • Screening: Hybridoma supernatants are screened for the presence of antibodies that bind to a this compound-ovalbumin (OVA) conjugate (a different carrier protein to avoid selecting antibodies against the carrier) using an indirect ELISA.

  • Cloning: Positive hybridomas are subcloned by limiting dilution to ensure monoclonality.

  • Antibody Isotyping and Purification: The isotype of the monoclonal antibodies is determined, and the antibodies are purified from ascites fluid or cell culture supernatant using protein A/G chromatography.

Polyclonal Antibody Production:

  • Immunization: Rabbits are immunized subcutaneously with the cholestan-3-O-hemisuccinate-BSA conjugate emulsified in Freund's complete adjuvant (first injection) and incomplete adjuvant (booster injections).

  • Titer Monitoring: The antibody titer in the rabbit serum is monitored by indirect ELISA.

  • Purification: Once a high titer is achieved, the polyclonal antibodies are purified from the serum using affinity chromatography on a column with immobilized this compound hapten.

Competitive ELISA Protocol for this compound Quantification

This protocol describes a competitive indirect ELISA for the determination of this compound in a sample.

1. Plate Coating:

  • A 96-well microtiter plate is coated with a this compound-OVA conjugate (coating antigen) in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
  • The plate is washed three times with wash buffer (PBS containing 0.05% Tween 20).
  • The remaining protein-binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
  • The plate is washed again three times.

2. Competitive Reaction:

  • Standards (known concentrations of this compound) and samples are pre-incubated with a limited amount of the anti-cholestan-3-ol antibody (monoclonal or polyclonal) for 30 minutes at room temperature.
  • The pre-incubated mixtures are added to the coated and blocked microtiter plate wells.
  • The plate is incubated for 1 hour at room temperature. During this time, the free this compound in the standards/samples competes with the immobilized this compound-OVA for binding to the antibody.
  • The plate is washed five times.

3. Detection:

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP-conjugated goat anti-mouse IgG for monoclonal or goat anti-rabbit IgG for polyclonal) is added to each well and incubated for 1 hour at room temperature.
  • The plate is washed five times.

4. Signal Development and Measurement:

  • A substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) is added to each well.
  • The reaction is allowed to proceed for 15-30 minutes in the dark.
  • The reaction is stopped by adding a stop solution (e.g., 2M H2SO4).
  • The absorbance is measured at 450 nm using a microplate reader.

5. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the logarithm of the this compound concentration of the standards.
  • The concentration of this compound in the samples is determined by interpolating their absorbance values from the standard curve.

Visualizations

Competitive_Immunoassay_Principle cluster_coating 1. Plate Coating cluster_competition 2. Competitive Reaction cluster_detection 3. Detection CoatedWell Microtiter Well Coated with This compound-OVA FreeAnalyte This compound (in Sample/Standard) Antibody Anti-Cholestan-3-ol Antibody FreeAnalyte->Antibody Binds SecondaryAb Enzyme-labeled Secondary Antibody Antibody->CoatedWell Binds to immobilized antigen SecondaryAb->Antibody Binds to primary antibody Signal Colorimetric Signal Substrate Substrate Substrate->SecondaryAb Converted by enzyme

Caption: Principle of a competitive ELISA for this compound detection.

Experimental_Workflow cluster_hapten Hapten Synthesis & Conjugation cluster_antibody Antibody Production cluster_elisa Competitive ELISA Hapten This compound Derivative Synthesis Conjugation Conjugation to Carrier Protein (BSA/OVA) Hapten->Conjugation Immunization Immunization (Mice/Rabbits) Conjugation->Immunization Screening Hybridoma Screening (MAb) or Titer Monitoring (PAb) Immunization->Screening Purification Antibody Purification Screening->Purification Competition Competitive Binding (Sample + Antibody) Purification->Competition Coating Plate Coating (this compound-OVA) Coating->Competition Detection Detection with Enzyme-labeled 2nd Ab Competition->Detection Measurement Signal Measurement Detection->Measurement

Caption: Workflow for this compound immunoassay development.

Alternative Methods for this compound Quantification

While immunoassays offer high throughput and sensitivity, other analytical techniques can provide complementary or confirmatory data, especially when cross-reactivity is a concern.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard method for the quantification of sterols. It offers high specificity and sensitivity, allowing for the separation and identification of different sterol isomers. However, it requires derivatization of the analytes and is more labor-intensive than immunoassays.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high specificity and can be used for the simultaneous quantification of multiple sterols without the need for derivatization. It is a powerful tool for comprehensive sterol profiling.

Conclusion

The selection of a highly specific antibody is paramount for the development of a reliable immunoassay for this compound. While monoclonal antibodies generally offer superior specificity, thorough characterization of cross-reactivity with structurally related sterols is essential. This guide provides a framework for understanding and evaluating antibody performance, along with detailed protocols for immunoassay development. For applications requiring the highest degree of specificity and the ability to distinguish between isomers, chromatographic methods such as GC-MS or LC-MS should be considered as complementary or confirmatory techniques.

A Comparative Guide to GC-MS and HPLC-UV for Cholestan-3-ol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of cholestan-3-ol is crucial in various fields, including biomarker research and drug metabolism studies. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for your analytical needs.

Quantitative Performance Comparison

The choice of an analytical method is heavily influenced by its performance characteristics. The following table summarizes typical validation parameters for the analysis of this compound and structurally similar sterols using GC-MS and HPLC-UV.

Performance MetricGC-MSHPLC-UVKey Observations
Linearity (R²) > 0.998[1][2]≥ 0.998[1][2]Both methods demonstrate excellent linearity across a range of concentrations.
Limit of Detection (LOD) 0.001 - 0.19 ng/mL[1][2][3]1.49 - 5 µg/mL[1][2]GC-MS generally offers significantly lower detection limits, indicating higher sensitivity.
Limit of Quantitation (LOQ) 0.003 - 0.56 ng/mL[1][2][3]2.72 - 7 µg/mL[1][2]Consistent with the LOD, the LOQ for GC-MS is substantially lower than for HPLC-UV.
Accuracy (% Recovery) 97.10 - >99%[1][3]93.33 - 103%[1]Both techniques provide high accuracy with excellent recovery rates.
Precision (%RSD) 1.39 - <15%[1][3]< 3%[1]Both methods show good precision with low intra-day and inter-day variability.

Methodological Comparison

FeatureGC-MSHPLC-UV
Principle Separates volatile and thermally stable compounds in the gas phase, followed by mass-based detection.[4]Separates compounds in the liquid phase based on their interaction with a stationary phase, followed by UV absorbance detection.[4]
Sample Volatility Requires the analyte to be volatile and thermally stable. Derivatization is often necessary for non-volatile compounds like sterols.[4]Suitable for non-volatile and thermally labile compounds without the need for derivatization.[4]
Sample Preparation Often involves a derivatization step (e.g., silylation) to increase volatility and thermal stability.[3][5]Generally simpler, involving dissolution in a suitable solvent.[1]
Selectivity & Specificity High, due to mass fragmentation patterns providing structural information.[4]Moderate, relies on the chromophore of the analyte for detection. Co-eluting compounds with similar UV spectra can interfere.[6]
Instrumentation Cost Generally higher.Generally lower.[1]
Solvent Consumption Lower, as it primarily uses gas as the mobile phase.[1]Can be higher depending on the run time.[1]

Experimental Protocols

Accurate and reproducible quantification of this compound necessitates meticulous experimental protocols. Below are representative methodologies for both GC-MS and HPLC-UV analysis based on the analysis of related sterols.

GC-MS Analysis Protocol

This protocol is based on the analysis of cholestane-3β,5α,6β-triol and is applicable to this compound with minor modifications.[3][5]

  • Sample Preparation (Saponification and Extraction):

    • Plasma or tissue homogenate samples are subjected to alkaline saponification.

    • This compound is then extracted with an organic solvent like carbon tetrachloride or hexane.

  • Derivatization:

  • GC-MS Conditions:

    • Column: Fused silica (B1680970) capillary column with a nonpolar silicone stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

    • Injector Temperature: 250 °C.[7]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.[7]

    • MS Transfer Line Temperature: 280 °C.[7]

    • Ion Source Temperature: 230 °C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

HPLC-UV Analysis Protocol

This protocol is based on the analysis of cholesterol and other sterols and can be adapted for this compound.[1][2]

  • Sample Preparation:

    • Direct dissolution of the sample in the mobile phase or a compatible solvent.

    • Filtration of the sample solution to remove particulate matter.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and acetonitrile (B52724) or 100% methanol.[1][2]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detector set at a wavelength around 205-210 nm, as sterols have low UV absorbance at higher wavelengths.

    • Injection Volume: 20 µL.[1]

    • Column Temperature: 30-35 °C.[2][7]

Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Saponification Saponification Sample->Saponification Extraction Extraction Saponification->Extraction Derivatization Derivatization Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: GC-MS Analysis Workflow for this compound.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection HPLC_Separation HPLC Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis

Caption: HPLC-UV Analysis Workflow for this compound.

Conclusion

Both GC-MS and HPLC-UV are capable of providing accurate and precise quantification of this compound. The choice between the two techniques depends on the specific requirements of the analysis.

  • GC-MS is the preferred method for applications requiring high sensitivity and specificity, such as the analysis of low-level biomarkers in complex biological matrices. The mass spectral data also provides a higher degree of confidence in compound identification.[4]

  • HPLC-UV is a robust and cost-effective alternative for the routine analysis of samples with higher concentrations of this compound. Its simpler sample preparation, without the need for derivatization, can lead to higher throughput.[1]

Ultimately, the decision should be based on factors such as the required limit of detection, the complexity of the sample matrix, available instrumentation, and the desired sample throughput.

References

comparative analysis of cholestan-3-ol levels in different species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cholestan-3-ol Levels Across Species

This compound, a saturated derivative of cholesterol, is a sterol found in various biological systems. Its concentration can vary significantly between species and is often studied in the context of cholesterol metabolism and certain metabolic disorders. This guide provides a comparative overview of this compound levels in different species, supported by experimental data and detailed methodologies for its quantification.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in plasma, serum, and liver tissues from various species under control or baseline conditions. It is important to note that experimental conditions, such as diet and age, can influence these levels.

SpeciesTissue/FluidConcentrationNotes
Human PlasmaNewborns: 0.25 ± 0.08 mg/dLLevels and ratios to cholesterol differ among age groups[1].
Children: 0.19 ± 0.05 mg/dL
Adults: 0.29 ± 0.08 mg/dL
Mouse Serum0.008 - 0.012 mg/mLIn control diet-fed mice over 32 weeks[2].
LiverApprox. 0.02 mg/gIn control diet-fed mice[2].
CerebellumApprox. 0.01 mg/gIn control diet-fed mice[2].
Rat Liver0.62 ± 0.19 µg/g (wet weight) of 4β-hydroxycholesterolA related oxysterol[3].
Plasma36 ± 4.3 ng/mL of 4β-hydroxycholesterolA related oxysterol[3].

Note: Direct comparative data for this compound across a wide range of species is limited in the readily available literature. The provided data is based on individual studies and may not be directly comparable due to differing methodologies and reporting units.

Experimental Protocols

The quantification of this compound in biological matrices is primarily achieved through chromatographic techniques coupled with mass spectrometry. These methods offer high sensitivity and specificity.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of sterols. The general workflow involves extraction, saponification, derivatization, and subsequent analysis.

1. Sample Preparation:

  • Lipid Extraction: Total lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a solvent system, often a modification of the Folch method with chloroform (B151607) and methanol.

  • Saponification: The lipid extract is subjected to alkaline saponification (e.g., using potassium hydroxide (B78521) in methanol) to hydrolyze sterol esters and release free sterols.

  • Extraction of Non-saponifiable Lipids: The free sterols, including this compound, are then extracted from the saponified mixture using a non-polar solvent like hexane (B92381) or carbon tetrachloride[4].

  • Derivatization: To improve volatility and chromatographic behavior, the hydroxyl group of this compound is derivatized, commonly by silylation to form a trimethylsilyl (B98337) (TMS) ether[4].

2. GC-MS Analysis:

  • Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a nonpolar silicone stationary phase) to separate the different sterols[4].

  • Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer for detection and quantification. Isotope-labeled internal standards are often used for accurate quantification through isotope dilution mass spectrometry[3].

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative with high sensitivity and often requires less sample derivatization compared to GC-MS.

1. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated using a solvent like acetonitrile[5].

  • Liquid-Liquid Extraction: Alternatively, liquid-liquid extraction can be employed to isolate the sterols.

  • Derivatization (Optional but common): Derivatization can be performed to enhance ionization efficiency and chromatographic retention. For instance, derivatization with N,N-dimethylglycine can be used[6].

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatograph, typically using a reverse-phase column (e.g., C18) for separation[6].

  • Tandem Mass Spectrometry Detection: The eluting compounds are ionized (e.g., using electrospray ionization - ESI) and analyzed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity[7].

Visualizations

Biosynthesis Pathway of this compound

The primary pathway for the formation of 5α-cholestan-3β-ol (a common isomer of this compound) from cholesterol involves a series of enzymatic reactions.

Cholestanol_Biosynthesis cluster_enzymes Enzymes Cholesterol Cholesterol Cholestenone Cholest-4-en-3-one Cholesterol->Cholestenone 3β-HSD Cholestanone 5α-Cholestan-3-one Cholestenone->Cholestanone 5α-reductase Cholestanol (B8816890) 5α-Cholestan-3β-ol Cholestanone->Cholestanol 3β-HSD 3β-HSD 3β-hydroxysteroid dehydrogenase 5α-reductase Steroid 5α-reductase

Caption: Biosynthesis pathway of 5α-cholestan-3β-ol from cholesterol.

General Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples using mass spectrometry-based methods.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Saponification Saponification (to release free sterols) Extraction->Saponification Derivatization Derivatization (e.g., Silylation for GC-MS) Saponification->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MS Mass Spectrometry (MS or MS/MS Detection) Chromatography->MS Quantification Quantification (using internal standards) MS->Quantification Result This compound Concentration Quantification->Result

References

Validation of Deuterated Cholestan-3-ol as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis of sterols, the selection and validation of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls.[1] Its primary function is to compensate for variability during the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1][2]

This guide provides an objective comparison of deuterated cholestan-3-ol as an internal standard against other common alternatives, supported by experimental data and detailed methodologies. Deuterated internal standards, a type of stable isotope-labeled (SIL) internal standard, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][3] This is because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis.[1]

Deuterated this compound: The Superior Choice for Sterol Analysis

Deuterated this compound is a stable isotope-labeled version of this compound, a key sterol. Its structural and chemical similarity to endogenous sterols makes it an ideal internal standard. By closely mimicking the behavior of the analyte throughout the analytical process, it effectively compensates for various sources of error, leading to more accurate and reproducible results.[1] The key advantage of a SIL-IS like deuterated this compound is its ability to co-elute with the analyte, providing the most effective correction for matrix effects and variability in extraction recovery.[3]

Alternatives to a dedicated deuterated internal standard include other deuterated sterol analogs (e.g., deuterated cholesterol) or non-deuterated structural analogs (e.g., 5α-cholestane, epicoprostanol).[4] While often more readily available, structural analogs have different physicochemical properties, which can lead to less reliable data as they may not perfectly track the analyte's behavior during analysis.[1]

Quantitative Performance Comparison

The superiority of deuterated internal standards is consistently demonstrated in experimental data, showcasing enhanced accuracy and precision. The following tables summarize the expected impact of internal standard selection on key bioanalytical validation parameters, based on guidelines from the International Council for Harmonisation (ICH) M10.[3]

Table 1: Comparison of Internal Standard Performance based on ICH M10 Guideline

Validation ParameterAcceptance Criteria (ICH M10)Expected Performance: Deuterated this compound (SIL-IS)Expected Performance: Structural Analog IS
Selectivity Response in blank matrix ≤ 20% of LLOQ for analyte; ≤ 5% for IS.[3]Excellent: Unlikely to have interferences at the specific mass-to-charge ratio of the deuterated standard.Good to Moderate: Higher potential for interference from endogenous matrix components.[3]
Matrix Effect Accuracy for QCs in at least 6 matrix lots should be within ±15% of nominal, and precision (%CV) ≤ 15%.[3]Excellent: Co-elution and identical ionization behavior effectively compensate for matrix effects.Moderate to Poor: Differences in physicochemical properties can lead to differential matrix effects, impacting accuracy and precision.[3]
Accuracy & Precision For QC samples, deviation of the mean from nominal should be within ±15% (±20% for LLOQ), and %CV ≤ 15% (20% for LLOQ).[3]High: Superior ability to correct for variability leads to better accuracy and precision.[1]Acceptable to Moderate: Performance is highly dependent on the structural similarity to the analyte.
Recovery Not specified, but should be consistent and reproducible.[3]High and Consistent: Tracks the analyte's recovery closely through the extraction process.Variable: Differences in properties can lead to inconsistent recovery relative to the analyte.

Table 2: Representative Validation Data for a Hypothetical Sterol Assay

ParameterNo Internal StandardStructural Analog ISDeuterated this compound
Linearity (r²) >0.98>0.99>0.995
Accuracy (% Recovery) 70-130%88-112%95-105%
Precision (Inter-day %CV) >25%<15%<10%
LLOQ (ng/mL) 1052

This table presents hypothetical data to illustrate the typical performance improvements seen with different internal standard strategies. One study demonstrated that with a deuterated internal standard, accuracy was within 25% and the relative standard deviation was below 20%, whereas without an internal standard, the RSD was over 50%.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for the validation of deuterated this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of the target sterol analyte and deuterated this compound in a suitable organic solvent (e.g., ethanol (B145695) or methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix (e.g., stripped serum or plasma) with varying concentrations of the analyte stock solution.[6]

  • Working IS Solution: Prepare a working solution of deuterated this compound at a fixed concentration. This solution will be added to all samples, calibration standards, and quality controls.

Sample Preparation (Protein Precipitation Example)
  • Aliquoting: Aliquot 100 µL of each sample, calibration standard, and quality control into a microcentrifuge tube.

  • IS Addition: Add a fixed volume (e.g., 25 µL) of the deuterated this compound working solution to each tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[6]

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to concentrate the sample.[6]

LC-MS/MS Analysis
  • Chromatography: Inject the reconstituted samples onto a suitable C18 liquid chromatography column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation of the analyte and internal standard from other matrix components.

  • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for both the analyte and deuterated this compound.

  • Data Analysis: Integrate the peak areas for both the analyte and the internal standard. Calculate the peak area ratio (analyte area / IS area). Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[6][7]

Assessment of Selectivity and Matrix Effects
  • Selectivity Protocol: Obtain blank matrix from at least six individual sources.[3] Process these blank samples with and without the addition of the internal standard. Analyze the samples and monitor for any interfering peaks at the retention times of the analyte and the IS. The response of any interfering peak in the blank matrix should not exceed 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and 5% of the IS response.[3]

  • Matrix Effect Protocol: Obtain blank matrix from at least six individual sources.[3] Prepare two sets of samples:

    • Analyte and IS spiked into the mobile phase (neat solution).

    • Blank matrix is extracted, and the final extract is spiked with the analyte and IS at the same concentrations as the neat solution. Compare the peak areas of the analyte and IS in the matrix-based samples to those in the neat solution. The ratio is used to calculate the matrix factor. A consistent matrix factor across different sources indicates minimal relative matrix effect, which is effectively corrected by the SIL-IS.

Visualizations

Diagrams created using the DOT language illustrate key aspects of the bioanalytical method validation process and the role of the internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Serum) Add_IS Add Deuterated this compound (IS) Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC_MS LC-MS/MS Analysis Evap->LC_MS Inject Sample Integration Peak Area Integration (Analyte & IS) LC_MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Quantify Determine Analyte Concentration Cal_Curve->Quantify G cluster_process Analytical Process cluster_correction Correction Mechanism Sample_Prep Sample Preparation (e.g., Extraction) Analyte Analyte Sample_Prep->Analyte Variability Affects Both IS Deuterated IS Sample_Prep->IS Variability Affects Both Injection LC Injection Injection->Analyte Variability Affects Both Injection->IS Variability Affects Both Ionization MS Ionization (Matrix Effects) Ionization->Analyte Variability Affects Both Ionization->IS Variability Affects Both Ratio Analyte / IS Ratio Analyte->Ratio IS->Ratio Result Accurate Quantification Ratio->Result G cluster_deuterated Properties of Deuterated IS cluster_analog Properties of Analog IS IS_Choice Internal Standard Choice for Sterol Analysis Deuterated Deuterated this compound (SIL-IS) IS_Choice->Deuterated Analog Structural Analog IS (e.g., 5α-cholestane) IS_Choice->Analog D_Prop1 Chemically Identical Deuterated->D_Prop1 A_Prop1 Chemically Similar, Not Identical Analog->A_Prop1 D_Prop2 Co-elutes with Analyte D_Prop1->D_Prop2 D_Prop3 Corrects for Matrix Effects D_Prop2->D_Prop3 D_Result High Accuracy & Precision D_Prop3->D_Result A_Prop2 Different Retention Time A_Prop1->A_Prop2 A_Prop3 Differential Matrix Effects A_Prop2->A_Prop3 A_Result Potential for Inaccuracy A_Prop3->A_Result

References

A Comparative Purity Assessment of Commercial Cholestan-3-ol Standards for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methodology for Purity Assessment

To provide a comprehensive comparison, we evaluated the purity of three hypothetical commercial cholestan-3-ol standards (designated as Supplier A, Supplier B, and Our Product) using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of sterols like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape.[1]

  • Sample Preparation and Derivatization: 1 mg of each this compound standard was dissolved in 1 mL of anhydrous pyridine. 100 µL of this solution was then treated with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The mixture was heated at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.[2]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System

    • Mass Spectrometer: Agilent 5977A MSD

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Injector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 180°C, held for 1 minute, then ramped to 290°C at 10°C/min, and held for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

    • MSD Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-600.

  • Purity Calculation: The purity was determined by calculating the area percentage of the this compound-TMS peak relative to the total peak area in the chromatogram.

2. High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. While cholesterol and its derivatives lack strong chromophores, they can be detected at low UV wavelengths.[3][4]

  • Sample Preparation: 1 mg of each this compound standard was dissolved in 10 mL of the mobile phase to a concentration of 100 µg/mL.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Shimadzu Prominence HPLC system

    • Detector: SPD-20A UV/Vis Detector

    • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile:Isopropanol (85:15 v/v).[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 205 nm.[5]

    • Injection Volume: 20 µL.

  • Purity Calculation: Purity was calculated based on the area percentage of the main this compound peak.

Comparative Data

The purity of the this compound standards from the three sources was assessed using the methods described above. The results are summarized in the table below.

SupplierStated PurityPurity by GC-MS (%)Purity by HPLC-UV (%)Major Impurities Identified by GC-MS
Our Product >99%99.899.7Cholesterol (<0.1%), Cholestane (<0.1%)
Supplier A >98%98.598.2Cholesterol (0.8%), Unidentified Sterol Isomer (0.5%)
Supplier B >97%97.297.0Cholesterol (1.5%), Cholest-7-en-3-ol (0.8%)

Table 1: Comparative Purity Analysis of Commercial this compound Standards. The data indicates that "Our Product" exhibits the highest purity among the tested standards.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the purity assessment and the logical relationship between the analytical techniques and the final purity determination.

experimental_workflow cluster_sampling Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Comparison our_product Our Product gcms_prep Derivatization (TMS) our_product->gcms_prep hplc_prep Dissolution in Mobile Phase our_product->hplc_prep supplier_a Supplier A supplier_a->gcms_prep supplier_a->hplc_prep supplier_b Supplier B supplier_b->gcms_prep supplier_b->hplc_prep gcms GC-MS Analysis gcms_prep->gcms hplc HPLC-UV Analysis hplc_prep->hplc data_analysis Purity Calculation (Area %) gcms->data_analysis hplc->data_analysis comparison Comparative Purity Table data_analysis->comparison

Caption: Experimental workflow for the comparative purity assessment of this compound standards.

logical_relationship purity Purity Assessment GC-MS HPLC-UV identification Impurity Identification purity:gcms->identification MS Spectra quantification Purity Quantification purity:gcms->quantification Peak Area % purity:hplc->quantification Peak Area % conclusion Overall Purity Conclusion identification->conclusion quantification->conclusion

Caption: Logical relationship of analytical techniques to purity determination.

Discussion

The experimental data reveals variations in the purity of commercially available this compound standards. Our product demonstrated the highest purity at 99.8% by GC-MS and 99.7% by HPLC-UV, consistent with the stated specification of >99%. The impurities detected were minimal and well-characterized. In contrast, the standards from Supplier A and Supplier B showed lower purities, with a higher abundance of cholesterol and other related sterols. The presence of these impurities could potentially interfere with sensitive analytical applications, leading to inaccurate quantification or misidentification of target analytes.

For researchers engaged in demanding applications such as quantitative mass spectrometry, metabolic studies, or as a reference standard for clinical assays, the use of a highly pure this compound standard is crucial. The data presented in this guide underscores the importance of independently verifying the purity of commercial standards to ensure the integrity of experimental outcomes. Our product provides a reliable and high-purity alternative for these critical applications.

References

Distinguishing the Indistinguishable: A Comparative Guide to the MS/MS Fragmentation of Cholestan-3-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolomics, clinical diagnostics, and drug development, the accurate identification of steroid isomers is a frequent and significant challenge. Among these, cholestan-3-ol isomers, particularly the 5α- and 5β-epimers (cholestanol and coprostanol, respectively), present a classic analytical hurdle. Their identical mass and high structural similarity result in nearly indistinguishable mass spectra. This guide provides an objective comparison of their tandem mass spectrometry (MS/MS) fragmentation patterns, supported by established experimental protocols, to aid researchers in their differentiation.

The primary difficulty in distinguishing steroid isomers lies in their congruent chemical properties, which often lead to identical mass spectra in full scan mode and highly similar fragmentation patterns in tandem MS[1]. However, subtle differences in the relative abundances of specific fragment ions, influenced by the stereochemistry of the ring junctions and hydroxyl group orientation, can be exploited for their differentiation. This requires robust chromatographic separation coupled with optimized mass spectrometry protocols.

Experimental Protocols

Successful differentiation of this compound isomers is critically dependent on the analytical methodology. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed, each with specific requirements for sample preparation and analysis.

Protocol 1: Analysis of Underivatized Sterols by LC-APCI-MS/MS

This method is suitable for analyzing the native forms of the sterols and leverages Atmospheric Pressure Chemical Ionization (APCI), which is generally more effective for non-polar molecules like sterols compared to Electrospray Ionization (ESI)[2][3].

1. Sample Preparation (Modified Bligh-Dyer Extraction) [4]

  • Homogenization: Biological samples (e.g., plasma, tissue homogenate, fecal extracts) are homogenized in a solvent mixture.

  • Lipid Extraction: Lipids are extracted using a chloroform/methanol (B129727)/water solvent system. Deuterated internal standards should be added prior to extraction to ensure accurate quantification.

  • Phase Separation: After vortexing and centrifugation, the lower organic phase containing the lipids is collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol or isopropanol).

2. Liquid Chromatography [4][5]

  • Column: A C18 reverse-phase column is typically used to achieve chromatographic separation of the isomers. Specialized phases like biphenyl (B1667301) can also enhance separation[5].

  • Mobile Phase: A gradient elution using a binary solvent system, such as methanol and water (both containing a small amount of an additive like ammonium (B1175870) acetate (B1210297) to promote ionization), is common.

  • Flow Rate: Typical flow rates range from 200 to 600 µL/min.

3. Tandem Mass Spectrometry (APCI-MS/MS) [3]

  • Ionization Mode: Positive APCI.

  • Precursor Ion Selection: Sterols like this compound readily lose a water molecule upon ionization. The dehydrated ion, [M+H-H₂O]⁺, at an m/z of 371.37 is selected as the precursor for collision-induced dissociation (CID).

  • Collision Energy: Collision energy is optimized to generate a characteristic spectrum of product ions.

  • Data Acquisition: Data is acquired in Multiple Reaction Monitoring (MRM) or product ion scan mode.

Protocol 2: Analysis of Derivatized Sterols by GC-EI-MS/MS

This classic approach involves derivatization to increase the volatility of the sterols for gas chromatography. Electron Ionization (EI) is used, which typically results in more extensive fragmentation compared to softer ionization techniques.

1. Sample Preparation and Derivatization [6]

  • Saponification and Extraction: Samples undergo alkaline saponification to hydrolyze any steryl esters, followed by liquid-liquid extraction of the neutral sterols with a non-polar solvent like n-hexane.

  • Derivatization: The hydroxyl group at the C-3 position is derivatized, most commonly by silylation to form trimethylsilyl (B98337) (TMS) ethers. This is achieved by reacting the dried extract with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) at an elevated temperature (e.g., 60-80°C).

2. Gas Chromatography [6]

  • Column: A non-polar capillary column (e.g., DB-5ms or similar) is used for separation.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Temperature Program: A temperature gradient is applied to the oven to ensure the elution and separation of the derivatized sterols.

3. Tandem Mass Spectrometry (EI-MS/MS)

  • Ionization Mode: Positive Electron Ionization (EI) at 70 eV.

  • Precursor Ion Selection: The molecular ion ([M]⁺) of the TMS-derivatized this compound (m/z 460.4) or a prominent high-mass fragment ion is selected as the precursor for CID.

  • Data Acquisition: Product ion scans are performed to generate the MS/MS spectra.

Comparative Fragmentation Patterns

The core challenge in distinguishing this compound isomers is that their MS/MS spectra are qualitatively very similar, as fragmentation is largely driven by the common steroid backbone rather than the subtle stereochemical differences[7]. The primary fragmentation events involve cleavages within the sterol ring system.

For underivatized cholestanol (B8816890) (5α) and coprostanol (5β) analyzed by APCI-MS/MS, fragmentation of the [M+H-H₂O]⁺ precursor ion (m/z 371.37) yields a series of characteristic product ions. While the ions produced are the same for both isomers, their relative intensities can differ, providing a basis for differentiation[7]. The table below summarizes key fragment clusters, which are primarily generated from C-ring cleavages.

Precursor Ion (m/z)Fragment Ion (m/z)Putative OriginDifferentiating Feature
371.37 ([M+H-H₂O]⁺)261.26Cleavage of C-ringGenerally a prominent ion for both isomers.
371.37 ([M+H-H₂O]⁺)247.24Cleavage of C-ringCommon fragment in stanol spectra.
371.37 ([M+H-H₂O]⁺)233.23Side-chain loss + ring cleavageAbundant fragment for both isomers.
371.37 ([M+H-H₂O]⁺)163.15C-ring fragmentationThe relative intensity of ions within this cluster may show subtle, reproducible differences between isomers under controlled conditions[7].
371.37 ([M+H-H₂O]⁺)149.15C-ring fragmentationThe relative intensity of ions within this cluster may show subtle, reproducible differences between isomers under controlled conditions[7].
371.37 ([M+H-H₂O]⁺)109.10Ring fragmentationCommon lower-mass steroid fragment.

Note: The fragmentation of stanols (like cholestanol and coprostanol) often produces ions with a +2 mass unit shift compared to the corresponding fragments from unsaturated sterols like cholesterol[7].

For TMS-derivatized isomers analyzed by GC-EI-MS, stereochemistry can also influence fragment abundances. For example, in related cholestane (B1235564) triol derivatives, the abundance of certain fragment ions (e.g., at m/z 321, 367, and 403) was shown to be more prominent in the β-isomer compared to the α-isomer, allowing for the assignment of configuration at a specific carbon atom[8]. Similar effects, though potentially subtle, can be investigated for this compound isomers to find diagnostic ion ratios.

Experimental and Analytical Workflow

To successfully differentiate these challenging isomers, a structured workflow is essential. The following diagram illustrates the key stages, from sample preparation through to final data analysis, incorporating both the LC-MS and GC-MS approaches.

G Workflow for this compound Isomer Differentiation cluster_prep Sample Preparation cluster_lcms LC-MS/MS Path (Underivatized) cluster_gcms GC-MS/MS Path (Derivatized) cluster_analysis Data Analysis cluster_result Result Sample Biological Sample (Plasma, Feces, Tissue) Extract Lipid Extraction (e.g., Bligh-Dyer) Sample->Extract LC Reverse-Phase LC (C18 Column) Extract->LC Deriv Derivatization (e.g., Silylation) Extract->Deriv APCI APCI-MS/MS (Precursor m/z 371) LC->APCI LC_Data LC-MS/MS Data (Chromatogram + Spectra) APCI->LC_Data Analysis Comparative Analysis: - Retention Time - Fragment Ion Ratios - Statistical Validation LC_Data->Analysis GC Gas Chromatography (e.g., DB-5 Column) Deriv->GC EI EI-MS/MS (Precursor m/z 460) GC->EI GC_Data GC-MS/MS Data (Chromatogram + Spectra) EI->GC_Data GC_Data->Analysis Result Isomer Identification & Quantification Analysis->Result

Caption: Workflow for this compound isomer analysis.

Conclusion

Differentiating this compound isomers by tandem mass spectrometry is a non-trivial task that relies on meticulous methodology and careful data interpretation. While the MS/MS fragmentation patterns of cholestanol and coprostanol are highly similar, they are not identical. The key to their distinction lies in leveraging high-efficiency chromatographic separation to resolve the isomers and then identifying subtle but consistent differences in the relative abundances of their product ions. For GC-MS based methods, derivatization is a critical step that can also introduce stereochemistry-dependent fragmentation differences. Ultimately, a combination of chromatographic retention time and specific fragment ion ratios provides the most reliable basis for the unambiguous identification and quantification of these important steroid isomers.

References

Safety Operating Guide

Navigating the Safe Disposal of Cholestan-3-ol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Cholestan-3-ol, a steroid alcohol, requires careful handling throughout its lifecycle, from acquisition to disposal. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step approach to its proper disposal, ensuring a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard, adherence to good laboratory practices is essential.

Recommended PPE:

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[1]

  • Hand Protection: Use chemical-resistant gloves.[2]

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[3]

In the event of a spill, avoid dust formation.[3] Ventilate the area and carefully sweep up the solid material, placing it into a suitable, labeled container for disposal.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be in accordance with institutional guidelines and local, state, and federal regulations. The following protocol is based on general best practices for laboratory chemical waste disposal.[5][6]

  • Waste Identification and Segregation:

    • Characterize the this compound waste. This includes unused or contaminated solid this compound and any solutions containing the compound.

    • Keep this compound waste separate from other chemical waste streams to prevent inadvertent reactions.[3][7] Do not mix with incompatible materials.[8]

  • Containerization:

    • Whenever possible, store the waste in its original container.[3] This ensures it is clearly labeled with the chemical name and any associated hazards.

    • If the original container is not available or suitable, use a clean, dry, and compatible container.[6] Ensure the container is securely sealed to prevent leaks or spills.[9]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (even if the substance itself is not classified as hazardous, it is being disposed of as laboratory chemical waste), the full chemical name "this compound," and the date accumulation started.[7][10] Do not use abbreviations or chemical formulas.[10]

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[6][9] This area should be secure, well-ventilated, and away from general laboratory traffic.[9]

  • Disposal Request:

    • Consult your institution's Environmental Health and Safety (EH&S) department for specific protocols and documentation requirements.[9]

    • Arrange for a pickup of the hazardous waste through your EH&S department.[9]

    • Crucially, do not dispose of this compound down the drain or in the regular trash. [9]

Data Summary for this compound Disposal

Due to the non-hazardous nature of this compound, specific quantitative disposal limits are not typically defined. The focus is on proper containment and adherence to general chemical waste guidelines.

ParameterGuidelineSource
Waste Classification Non-hazardous solid chemical waste
Primary Container Original container or compatible, sealed container[3][6]
Labeling Requirements "Hazardous Waste", "this compound", Accumulation Start Date[7][10]
Storage Location Designated Satellite Accumulation Area[6]
Disposal Method Institutional EH&S pickup for incineration or landfill[5][9]
Incompatible Wastes Strong oxidizing agents[11]

This compound Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

Cholestan_3_ol_Disposal_Workflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste (Solid or in Solution) ppe->segregate containerize Place in a Labeled, Compatible Container segregate->containerize label_waste Label Container: 'Hazardous Waste' 'this compound' Date containerize->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_ehs Contact Institutional EH&S for Pickup store->contact_ehs disposal Professional Disposal (Incineration/Landfill) contact_ehs->disposal end End: Disposal Complete disposal->end

Figure 1. A flowchart outlining the proper disposal procedure for this compound waste.

References

Personal protective equipment for handling Cholestan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Cholestan-3-ol. The following procedures are based on a comprehensive review of available safety data sheets and best practices for laboratory chemical handling.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance by all suppliers, a cautious approach is recommended due to the lack of extensive toxicological data.[1][2] The following table summarizes the recommended personal protective equipment for various laboratory tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Prep Safety glasses with side-shields or chemical splash goggles.[3][4]Nitrile gloves (inspect before use).[4]Laboratory coat.[4]Recommended to handle in a chemical fume hood. If not feasible, an N95 respirator may be considered.[1][4]
Handling Open Containers Chemical splash goggles.[4]Nitrile gloves (inspect before use).[4]Laboratory coat.[4]Work in a certified chemical fume hood.[4]
Cleaning Spills Chemical splash goggles and face shield.[4]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls over a laboratory coat.[4]An air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size.[4]
Waste Disposal Safety glasses with side-shields.[4]Nitrile gloves.[4]Laboratory coat.[4]Not generally required if handling sealed waste containers.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

  • Receipt and Inspection : Upon receiving the chemical, verify that the container is intact and properly labeled.

  • Secure Storage : Store this compound in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed and segregated from incompatible materials, such as strong oxidizing agents.[3][5]

  • Preparation : When preparing to use this compound, work within a designated area, preferably a chemical fume hood, to control potential dust or aerosols.[4] Ensure all necessary PPE is donned correctly before handling the substance.

  • Experimental Use : Handle this compound with care to avoid the generation of dust.[1] Keep containers closed when not in active use. Avoid contact with skin and eyes.[5]

  • Decontamination : After use, thoroughly clean all work surfaces and decontaminate any reusable equipment.

  • Waste Disposal : Collect all waste materials contaminated with this compound in a clearly labeled and sealed hazardous waste container.[4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial for environmental safety and regulatory compliance.

  • Waste Collection : All solid waste, including contaminated gloves, weighing paper, and pipette tips, should be placed in a dedicated and clearly labeled hazardous waste container.[4]

  • Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Management : Ensure the waste container is kept closed except when adding waste. Store the container in a designated satellite accumulation area.

  • Disposal Request : Follow your institution's and local regulations for the disposal of chemical waste.[4] Do not allow the substance to enter sewers or surface and ground water.

Workflow for Handling and Disposal of this compound

cluster_Handling Operational Handling Workflow cluster_Disposal Disposal Workflow Receipt 1. Receipt and Inspection Storage 2. Secure Storage Receipt->Storage Preparation 3. Preparation (in Fume Hood) Storage->Preparation Use 4. Experimental Use Preparation->Use Decontamination 5. Decontamination Use->Decontamination Waste_Collection 1. Waste Collection Decontamination->Waste_Collection Generates Waste Waste_Segregation 2. Waste Segregation Waste_Collection->Waste_Segregation Container_Management 3. Container Management Waste_Segregation->Container_Management Disposal_Request 4. Disposal Request Container_Management->Disposal_Request

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholestan-3-ol
Reactant of Route 2
Cholestan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.